Product packaging for 1-Chloro-3-isothiocyanato-2-methylbenzene(Cat. No.:CAS No. 19241-35-1)

1-Chloro-3-isothiocyanato-2-methylbenzene

Cat. No.: B102361
CAS No.: 19241-35-1
M. Wt: 183.66 g/mol
InChI Key: ZXEZATIRZLJXFU-UHFFFAOYSA-N
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Description

1-Chloro-3-isothiocyanato-2-methylbenzene is a useful research compound. Its molecular formula is C8H6ClNS and its molecular weight is 183.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134676. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNS B102361 1-Chloro-3-isothiocyanato-2-methylbenzene CAS No. 19241-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-isothiocyanato-2-methylbenzene
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InChI

InChI=1S/C8H6ClNS/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZXEZATIRZLJXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40172831
Record name Isothiocyanic acid, 3-chloro-o-tolyl ester
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Molecular Weight

183.66 g/mol
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CAS No.

19241-35-1
Record name Benzene, 1-chloro-3-isothiocyanato-2-methyl-
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Record name 19241-35-1
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Record name 1-chloro-3-isothiocyanato-2-methylbenzene
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-Chloro-3-isothiocyanato-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 1-Chloro-3-isothiocyanato-2-methylbenzene, a compound of interest in synthetic chemistry. This document consolidates available data on its physical and chemical characteristics, alongside a general methodology for its synthesis, to support research and development activities.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 2-Chloro-6-methylphenyl isothiocyanate, is an aromatic isothiocyanate. The presence of a chloro, a methyl, and an isothiocyanato group on the benzene ring imparts specific reactivity and physical characteristics to the molecule.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name This compound; 2-Chloro-6-methylphenyl isothiocyanate[1]
Synonyms 3-Chloro-2-isothiocyanatotoluene; 6-Chloro-2-methylphenylisocyanate[1]
CAS Number 19241-34-0[1][2]
Molecular Formula C₈H₆ClNS[2]
Molecular Weight 183.66 g/mol [2]
Physical State Colorless to yellow-brown liquid[2]
Odor Pungent[2]
Boiling Point 288.2 °C at 760 mmHg
Flash Point 128.1 °C
Solubility Soluble in organic solvents; limited solubility in water.[2]

Note: Data for boiling and flash points are based on publicly available database information and may be predicted values. Experimental verification is recommended.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the isothiocyanate (-N=C=S) functional group. This group is an electrophilic center, making it susceptible to nucleophilic attack. Key reactions include:

  • Reaction with Amines: Isothiocyanates readily react with primary and secondary amines to form the corresponding thiourea derivatives. This is a fundamental reaction in the derivatization of isothiocyanates and the synthesis of various biologically active molecules.

  • Reaction with Alcohols and Thiols: In the presence of a suitable catalyst or base, isothiocyanates can react with alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively.

  • Cycloaddition Reactions: The C=N and C=S double bonds of the isothiocyanate group can participate in cycloaddition reactions with various dienophiles and dipolarophiles to construct heterocyclic systems.

The chlorine and methyl substituents on the benzene ring influence the reactivity of the aromatic system, directing electrophilic substitution reactions and potentially modulating the reactivity of the isothiocyanate group through electronic effects.

Experimental Protocols: A General Approach to Synthesis

General Experimental Workflow for the Synthesis of Aryl Isothiocyanates

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Addition of Thiophosgene cluster_2 Step 3: Reaction and Workup cluster_3 Step 4: Purification A 2-Chloro-6-methylaniline E Stirring at controlled temperature (e.g., 0°C to RT) A->E B Inert Solvent (e.g., Dichloromethane) B->E C Base (optional) (e.g., Triethylamine) C->E D Thiophosgene (CSCl₂) D->E Slow Addition F Aqueous Workup E->F G Extraction with Organic Solvent F->G H Drying and Solvent Evaporation G->H I Distillation or Chromatography H->I J 1-Chloro-3-isothiocyanato- 2-methylbenzene (Product) I->J G A 1-Chloro-3-isothiocyanato- 2-methylbenzene B Organic Synthesis Intermediate A->B C Development of Agrochemicals B->C D Development of Pharmaceuticals B->D E Potential Antimicrobial Properties D->E F Potential Anticancer Properties D->F

References

An In-depth Technical Guide to 1-Chloro-3-isothiocyanato-2-methylbenzene (CAS: 19241-35-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-isothiocyanato-2-methylbenzene, also known as 3-Chloro-2-methylphenyl isothiocyanate, is a chemical intermediate with the CAS number 19241-35-1. This document provides a comprehensive overview of its chemical and physical properties, general synthetic approaches, and its primary application as a building block in organic synthesis, particularly for the preparation of thiourea derivatives. Due to a lack of specific publicly available data on the biological activities and mechanisms of action of this specific compound, this guide will focus on its role as a chemical reagent.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound. This data is compiled from various chemical supplier and safety data sheets.

PropertyValueSource
Molecular Formula C₈H₆ClNS[1][2]
Molecular Weight 183.66 g/mol [1]
Appearance White powder or low melting solid[3]
Purity ≥95%[4]
Solubility Insoluble in water; soluble in organic solvents like benzene, ethanol, and ether.[5][6]
Predicted XlogP 4.3[1]

Synthesis

General Experimental Protocol for the Synthesis of Aryl Isothiocyanates from Primary Amines

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Method: Two-step process involving the formation of a dithiocarbamate salt followed by decomposition.

Materials:

  • 3-Chloro-2-methylaniline (the corresponding primary amine)

  • Carbon disulfide (CS₂)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • A thiophosgene equivalent or a reagent for dithiocarbamate decomposition (e.g., phosphorus oxychloride, a carbodiimide)

  • An appropriate organic solvent (e.g., dichloromethane, chloroform, toluene)

Procedure:

  • Formation of the Dithiocarbamate Salt:

    • Dissolve 3-Chloro-2-methylaniline in a suitable organic solvent.

    • Add the base to the solution.

    • Slowly add carbon disulfide to the reaction mixture, typically at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture for a specified time to allow for the formation of the dithiocarbamate salt intermediate.

  • Decomposition to the Isothiocyanate:

    • To the solution containing the dithiocarbamate salt, add the decomposition reagent.

    • The reaction may require heating to proceed to completion.

    • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

    • Upon completion, the reaction mixture is typically worked up by washing with water and/or brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • The solvent is removed under reduced pressure.

    • The crude product can be purified by techniques such as column chromatography or distillation.[7]

Applications in Organic Synthesis

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex organic molecules. The isothiocyanate functional group (-N=C=S) is highly reactive towards nucleophiles, making it a valuable synthon for the construction of various sulfur and nitrogen-containing compounds.

A significant application is in the synthesis of thiourea derivatives. The reaction of an isothiocyanate with a primary or secondary amine readily forms a thiourea linkage. Thioureas are a class of compounds with a broad spectrum of biological activities and are frequently found in pharmaceutically active molecules.

Below is a diagram illustrating the logical relationship of this compound as a building block in the synthesis of a thiourea derivative.

G Logical Workflow: Synthesis of a Thiourea Derivative cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition Primary/Secondary Amine (R-NH2) Primary/Secondary Amine (R-NH2) Primary/Secondary Amine (R-NH2)->Nucleophilic Addition Thiourea Derivative Thiourea Derivative Nucleophilic Addition->Thiourea Derivative

Caption: Synthetic pathway from this compound to a thiourea derivative.

Safety and Handling

This compound should be handled with care in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Summary of Hazard Statements:

  • Harmful if swallowed.

  • May cause skin and eye irritation.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9][10][11]

Conclusion

This compound is a valuable chemical intermediate for organic synthesis. Its primary utility lies in its reactive isothiocyanate group, which allows for the straightforward synthesis of thiourea derivatives and other sulfur and nitrogen-containing heterocycles. While there is limited information on its specific biological activities, its role as a synthetic building block makes it a compound of interest for medicinal chemists and researchers in drug discovery and development. Further research into the biological properties of this compound and its derivatives may reveal novel applications.

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-isothiocyanato-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Chloro-3-isothiocyanato-2-methylbenzene, a molecule of interest in medicinal chemistry and drug development. This document details the chemical properties, a plausible synthetic route, experimental protocols, and relevant (though generalized) biological context for this compound and the broader class of isothiocyanates.

Compound Overview

This compound is an aromatic isothiocyanate with the chemical formula C₈H₆ClNS.[1] Isothiocyanates are a well-studied class of compounds known for their biological activity, including potential anticancer properties.[2][3] The specific substitution pattern of this molecule—a chloro group at position 1, an isothiocyanato group at position 3, and a methyl group at position 2—offers a unique scaffold for further chemical exploration and potential modulation of biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₈H₆ClNS[1]
Molecular Weight183.66 g/mol [1]
AppearanceColorless to light yellow liquid[4]
Boiling Point99 °C at 2-3 Torr[4]
Purity (Commercial)95-97%[1][5]
InChIInChI=1S/C8H6ClNS/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3[1]
InChIKeyZXEZATIRZLJXFU-UHFFFAOYSA-N[1]
SMILESCC1=C(C=CC=C1Cl)N=C=S[6]

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding primary amine, 3-Chloro-2-methylaniline. The overall reaction scheme involves the formation of a dithiocarbamate salt intermediate, followed by desulfurization to yield the final isothiocyanate product.

Synthesis of the Precursor: 3-Chloro-2-methylaniline

The starting material, 3-Chloro-2-methylaniline, can be synthesized from 2-nitrotoluene. This process involves a chlorination step followed by a reduction of the nitro group.[7]

A plausible workflow for the synthesis of the precursor is outlined below:

G cluster_0 Precursor Synthesis 2-Nitrotoluene 2-Nitrotoluene Chlorination Chlorination 2-Nitrotoluene->Chlorination Cl2, FeCl3 6-Chloro-2-nitrotoluene 6-Chloro-2-nitrotoluene Chlorination->6-Chloro-2-nitrotoluene Reduction Reduction 6-Chloro-2-nitrotoluene->Reduction Fe, HCl or H2/Catalyst 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline Reduction->3-Chloro-2-methylaniline

Figure 1: Synthetic workflow for the precursor 3-Chloro-2-methylaniline.
Synthesis of this compound

The conversion of 3-Chloro-2-methylaniline to the target isothiocyanate can be achieved using carbon disulfide and a desulfurizing agent such as tosyl chloride. This method is advantageous as it avoids the use of highly toxic reagents like thiophosgene.

The proposed reaction mechanism proceeds via the formation of a dithiocarbamate salt, which is then decomposed by tosyl chloride to yield the isothiocyanate.

G cluster_1 Isothiocyanate Synthesis 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline Dithiocarbamate Formation Dithiocarbamate Formation 3-Chloro-2-methylaniline->Dithiocarbamate Formation CS2, Et3N Dithiocarbamate Salt Dithiocarbamate Salt Dithiocarbamate Formation->Dithiocarbamate Salt Desulfurization Desulfurization Dithiocarbamate Salt->Desulfurization Tosyl Chloride This compound This compound Desulfurization->this compound

Figure 2: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound.

Synthesis of 3-Chloro-2-methylaniline (Precursor)

Materials:

  • 6-Chloro-2-nitrotoluene

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Water

  • Sodium Carbonate

  • Dichloromethane

Procedure:

  • To a stirred mixture of iron powder (3 equivalents) and water in a round-bottom flask, add a small amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux.

  • Add a solution of 6-chloro-2-nitrotoluene (1 equivalent) in a minimal amount of ethanol dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue refluxing for an additional 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium carbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-Chloro-2-methylaniline.

  • Purify the crude product by vacuum distillation. A yield of approximately 94% can be expected.[8]

Synthesis of this compound

Materials:

  • 3-Chloro-2-methylaniline

  • Carbon Disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Tosyl Chloride (TsCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-Chloro-2-methylaniline (1 equivalent) in dichloromethane.

  • Add triethylamine (2.2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the dithiocarbamate salt will form.

  • To this mixture, add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a colorless to light yellow liquid.

Characterization Data (Predicted)

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)Aromatic protons (3H) as multiplets in the range of δ 7.0-7.4 ppm. A singlet for the methyl protons (3H) around δ 2.3-2.5 ppm.
¹³C NMR (CDCl₃, 100 MHz)Aromatic carbons in the range of δ 125-140 ppm. The isothiocyanate carbon (N=C=S) would appear around δ 130-140 ppm. The methyl carbon would be observed around δ 15-20 ppm.
IR (Infrared Spectroscopy) A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the range of 2050-2150 cm⁻¹. Aromatic C-H stretching around 3000-3100 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (EI) A molecular ion peak [M]⁺ at m/z ≈ 183 and 185 in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely show the loss of the isothiocyanate group and other characteristic fragments.

Biological Context and Potential Applications

While no specific biological studies have been reported for this compound, the broader class of isothiocyanates is of significant interest to the pharmaceutical and nutraceutical industries. Many naturally occurring and synthetic isothiocyanates have demonstrated potent anticancer activity.[2][9]

The primary mechanism of action for the anticancer effects of many isothiocyanates is believed to involve the induction of Phase II detoxification enzymes and the inhibition of Phase I enzymes involved in carcinogen activation. Furthermore, isothiocyanates can induce apoptosis (programmed cell death) in cancer cells and inhibit cell cycle progression.

The diagram below illustrates a generalized signaling pathway for the induction of apoptosis by isothiocyanates in cancer cells.

G cluster_2 Generalized Apoptosis Induction by Isothiocyanates Isothiocyanate Isothiocyanate ROS_Generation ↑ Reactive Oxygen Species (ROS) Isothiocyanate->ROS_Generation Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3, -9) Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: Generalized signaling pathway of apoptosis induction by isothiocyanates.

The unique substitution pattern of this compound makes it a valuable candidate for screening in various biological assays to explore its potential as a novel therapeutic agent. Its synthesis, as outlined in this guide, provides a clear path for researchers to obtain this compound for further investigation.

References

Spectroscopic Profile of 1-Chloro-3-isothiocyanato-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted and expected spectroscopic data for the compound 1-Chloro-3-isothiocyanato-2-methylbenzene. Due to the limited availability of experimental data for this specific isomer, this document focuses on predicted mass spectrometry data, expected characteristic infrared absorptions based on known isothiocyanate compounds, and a theoretical analysis of its nuclear magnetic resonance spectra. Furthermore, generalized experimental protocols for acquiring such data are provided, alongside a visual representation of a typical spectroscopic analysis workflow.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectral data for this compound. It is important to note that the NMR and IR data are based on theoretical principles and data from similar compounds, and the mass spectrometry data is predicted.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectral data for this compound and its common adducts are presented below. This data is crucial for determining the molecular weight and elemental composition of the compound.

AdductPredicted m/z
[M]⁺182.99040
[M+H]⁺183.99823
[M+Na]⁺205.98017
[M+K]⁺221.95411
[M+NH₄]⁺201.02477
[M-H]⁻181.98367
[M+HCOO]⁻227.98915
[M+CH₃COO]⁻242.00480

Note: Data is predicted and sourced from publicly available chemical databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The isothiocyanate functional group has a very strong and characteristic absorption band. Aromatic isothiocyanates consistently show a strong absorption band for the asymmetric vibration of the –NCS group in the range of 2000–2200 cm⁻¹.[1] Other expected characteristic absorption bands are detailed in the table below.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
N=C=S (Isothiocyanate)2000 - 2200 (strong, sharp)Asymmetric stretch
C-H (Aromatic)3000 - 3100 (medium)Stretch
C-H (Methyl)2850 - 2960 (medium)Stretch
C=C (Aromatic Ring)1450 - 1600 (medium to weak)Skeletal vibrations
C-Cl600 - 800 (medium to strong)Stretch
C-H (Aromatic)690 - 900 (strong)Out-of-plane bend
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. The following tables outline the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR (Predicted)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H)7.0 - 7.5Multiplet3H
Methyl (CH₃)2.2 - 2.5Singlet3H

¹³C NMR (Predicted)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-NCS (Isothiocyanate)130 - 150
Aromatic C-Cl130 - 135
Aromatic C-CH₃135 - 140
Aromatic C-H120 - 130
Aromatic C-NCS130 - 135
Methyl C15 - 25

Disclaimer: The NMR data presented is predictive and based on the analysis of the molecular structure and known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These represent general procedures and may require optimization based on the specific instrumentation and sample characteristics.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer. Electron Impact (EI) or a softer ionization technique like Electrospray Ionization (ESI) can be used. For EI, a high-energy electron beam bombards the sample molecules, causing ionization and fragmentation.[2][3] ESI involves applying a high voltage to the liquid sample to create an aerosol of charged droplets.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[4][5]

  • Detection: An ion detector records the abundance of ions at each m/z value, generating a mass spectrum.[5]

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a solution in an IR-transparent solvent (e.g., chloroform, carbon tetrachloride), or as a KBr pellet for solid samples. For a solution, a concentration of 1-10% is typically used.

  • Background Spectrum: A background spectrum of the empty sample holder (or the solvent) is recorded. This is necessary to subtract the absorbance of the atmosphere (CO₂, H₂O) and the solvent.

  • Sample Spectrum: The sample is placed in the instrument's beam path, and the infrared spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. The sample is spun to average out magnetic field inhomogeneities.

  • Data Acquisition: The sample is irradiated with short pulses of radiofrequency waves. The nuclei absorb this energy and then relax, emitting a signal that is detected by the instrument. This signal, known as the Free Induction Decay (FID), is recorded over time.

  • Data Processing: The FID is converted from a time-domain signal to a frequency-domain spectrum using a mathematical process called a Fourier Transform. The resulting spectrum is then phased and baseline-corrected to produce the final NMR spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_data Data Processing & Interpretation Sample Chemical Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR Deuterated Solvent IR IR Spectroscopy Dissolution->IR IR-Transparent Solvent MS Mass Spectrometry Dissolution->MS Volatile Solvent Process Data Processing (e.g., Fourier Transform) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure

Caption: A flowchart illustrating the general stages of spectroscopic analysis.

References

In-Depth Technical Guide: 1-Chloro-3-isothiocyanato-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Chloro-3-isothiocyanato-2-methylbenzene (also known as 3-Chloro-2-methylphenyl isothiocyanate), alongside generalized experimental protocols for the determination of these properties. Furthermore, it delves into the broader biological activities of the isothiocyanate class of compounds, offering insights into potential applications in drug development.

Core Physical and Chemical Properties

This compound is a chemical intermediate with the molecular formula C₈H₆ClNS.[1][2] It is recognized for its role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The isothiocyanate functional group (-N=C=S) imparts high reactivity, making it a valuable precursor for creating a variety of organic compounds.

Quantitative Data Summary

A summary of the available quantitative physical data for this compound is presented in the table below. It is important to note that some of these values are predicted and may not represent experimentally determined figures.

PropertyValueSource
Molecular Weight 183.66 g/mol [3][4]
Physical Form Liquid or Low Melting Solid[1]
Boiling Point 99 °C at 2-3 Torr[4]
Predicted Density 1.18 ± 0.1 g/cm³[4]
CAS Number 19241-35-1[1][2][3][4]

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a low melting solid like this compound, the capillary method is commonly employed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small, finely powdered sample of the compound is introduced into the open end of a capillary tube.

  • The tube is tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

For liquids, the boiling point is a key physical constant. Given that the boiling point of this compound has been reported at reduced pressure, determination at atmospheric pressure would require careful execution.

Apparatus:

  • Small-scale distillation apparatus (including a flask, condenser, and collection vessel)

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips

Procedure:

  • A small volume of the liquid is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • The flask is heated gently.

  • The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and collects in the receiving vessel. This constant temperature is the boiling point.

Density Determination

The density of a liquid can be determined using a pycnometer or a specific gravity bottle.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The empty pycnometer is weighed.

  • It is then filled with the liquid and placed in a constant temperature bath until it reaches thermal equilibrium.

  • The pycnometer is removed, carefully dried, and weighed again.

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and the process is repeated.

  • The density of the sample liquid is calculated using the weights of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference liquid.

Solubility Determination

The solubility of a compound in various solvents is a crucial parameter, especially in drug development for formulation purposes.

Apparatus:

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure (Shake-Flask Method):

  • An excess amount of the compound is added to a known volume of the solvent in a vial.

  • The vial is sealed and agitated in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The resulting saturated solution is then centrifuged to separate the undissolved solid.

  • A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC.

  • The solubility is then calculated from the concentration of the saturated solution.

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of this compound have been identified, the broader class of isothiocyanates is well-documented for its significant pharmacological effects, particularly in the context of cancer chemoprevention.[5][6][7]

Isothiocyanates are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key cellular signaling pathways.[5][8] Two of the most extensively studied pathways influenced by isothiocyanates are the Nrf2 and Notch signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[9][10] Many isothiocyanates are potent inducers of the Nrf2 pathway.[11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to inducers like isothiocyanates, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription. This results in an enhanced cellular defense against oxidative stress and inflammation.

Nrf2_Signaling_Pathway cluster_nucleus ITC Isothiocyanate (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ITC->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nucleus Nucleus Nrf2_free->Nucleus Translocates to Nrf2_in_nucleus Nrf2 ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates transcription Response Cellular Protection (Antioxidant & Anti-inflammatory) Genes->Response Leads to Nrf2_in_nucleus->ARE Binds to

Caption: Generalized Nrf2 signaling pathway activated by isothiocyanates.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell fate determination, proliferation, and apoptosis.[13] Aberrant Notch signaling is implicated in the development and progression of various cancers. Some isothiocyanates, such as phenethyl isothiocyanate (PEITC), have been shown to modulate the Notch signaling pathway.[13][14][15] For instance, PEITC has been observed to suppress Notch-1 and Notch-2 levels in pancreatic cancer cells and decrease the expression of the active form of Notch-1 in breast and ovarian cancer cells.[13] This modulation can lead to reduced cell proliferation and induction of apoptosis, highlighting another potential anticancer mechanism of this class of compounds.

Conclusion

This compound is a reactive chemical intermediate with potential for use in the synthesis of pharmacologically active molecules. While specific, experimentally determined physical property data for this compound is limited, established protocols can be employed for its full characterization. The broader class of isothiocyanates demonstrates significant biological activity, particularly in the modulation of key signaling pathways relevant to cancer. Further research into the specific biological effects of this compound is warranted to explore its potential as a lead compound in drug discovery and development.

References

Technical Guide: Solubility, Synthesis, and Potential Applications of 1-Chloro-3-isothiocyanato-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on 1-Chloro-3-isothiocyanato-2-methylbenzene, a compound of interest in medicinal chemistry and drug development. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a robust framework for its experimental determination. It includes detailed experimental protocols, a discussion of its potential biological significance based on the known activities of isothiocyanates, and a general synthesis workflow. The guide aims to equip researchers with the necessary information to investigate the properties and applications of this compound.

Introduction

This compound belongs to the isothiocyanate (ITC) class of compounds. ITCs are naturally occurring molecules found in cruciferous vegetables and are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique reactivity of the isothiocyanate group (-N=C=S) allows these compounds to interact with various biological targets, making them promising candidates for drug development.[4] This guide focuses specifically on the chlorinated and methylated benzene derivative, this compound, providing essential information for its characterization and further investigation.

Physicochemical Properties

Currently, there is a scarcity of experimental data on the physicochemical properties of this compound. The available information from chemical databases is largely predictive.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆ClNSPubChem[5]
Molecular Weight 183.66 g/mol Cheméo[6]
Predicted XlogP 4.3PubChem[5]
Monoisotopic Mass 182.99095 DaPubChem[5]

The high predicted XlogP value of 4.3 suggests that this compound is likely to have low solubility in water and high solubility in nonpolar organic solvents.[5] However, experimental verification is crucial.

Solubility in Organic Solvents: An Experimental Approach

As no quantitative solubility data for this compound in organic solvents is currently published, this section provides a detailed experimental protocol for its determination. This protocol is based on standard laboratory methods for solubility assessment.[7][8][9]

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines the gravimetric method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for drying

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation.

    • Filter the withdrawn aliquot using a syringe filter compatible with the solvent to remove any remaining solid particles.

  • Determination of Solute Mass:

    • Transfer the filtered, saturated solution to a pre-weighed, dry vial.

    • Evaporate the solvent completely in a fume hood or using a rotary evaporator.

    • Dry the vial containing the solid residue in an oven at a temperature below the compound's melting or decomposition point until a constant weight is achieved.

    • Weigh the vial with the dried residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • Express the solubility as g/L, mg/mL, or mol/L.

Table 2: Template for Reporting Quantitative Solubility Data

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Ethanol25
Methanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Chloroform25
Dimethyl Sulfoxide25

Potential Biological Activity and Signaling Pathways

Isothiocyanates are recognized for their potential as anti-cancer agents, exerting their effects through various cellular mechanisms.[1][2] These include the induction of apoptosis, modulation of signaling pathways like the MAPK pathway, and regulation of oxidative stress.[10]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Isothiocyanate Isothiocyanate (e.g., this compound) Isothiocyanate->RAS Inhibits Isothiocyanate->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Gene_Expression Regulates

Caption: A simplified diagram of the MAPK signaling pathway and potential inhibition points by isothiocyanates.

Synthesis of this compound

The synthesis of aryl isothiocyanates can be achieved through various methods. A common approach involves the reaction of the corresponding primary amine with thiophosgene or a thiophosgene equivalent.

General Experimental Workflow for Isothiocyanate Synthesis

This workflow provides a general overview of the synthesis process.

Synthesis_Workflow Start Starting Material: 3-Chloro-2-methylaniline Reaction Reaction with Thiocarbonylating Agent (e.g., Thiophosgene or 1,1'-Thiocarbonyldiimidazole) in an inert solvent (e.g., Dichloromethane) Start->Reaction Workup Aqueous Workup (e.g., washing with water and brine) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product

Caption: A general workflow for the synthesis of this compound.

Conclusion

While this compound presents an interesting subject for research in drug development due to its isothiocyanate moiety, a critical gap exists in the literature regarding its fundamental physicochemical properties, particularly its solubility in organic solvents. This guide provides the necessary protocols for researchers to determine these properties experimentally. Furthermore, the potential biological activities and synthetic pathways outlined herein offer a solid foundation for future investigations into the therapeutic potential of this compound. The data generated from such studies will be invaluable for advancing our understanding of this and related isothiocyanates.

References

Reactivity of the Isothiocyanate Group in 1-Chloro-3-isothiocyanato-2-methylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the isothiocyanate functional group in the molecule 1-Chloro-3-isothiocyanato-2-methylbenzene. The document details the synthesis of this aryl isothiocyanate, explores the electrophilic nature of the isothiocyanate moiety, and describes its reactions with various nucleophiles. Furthermore, it delves into the potential applications of this compound and its derivatives in drug discovery, with a focus on their role as modulators of key signaling pathways implicated in cancer. Experimental protocols, quantitative data for representative reactions, and visualizations of reaction mechanisms and biological pathways are included to provide a thorough resource for researchers in organic and medicinal chemistry.

Introduction

This compound is an aromatic isothiocyanate featuring a benzene ring substituted with a chloro group, a methyl group, and the reactive isothiocyanate (-N=C=S) functional group. Aryl isothiocyanates are a class of compounds that have garnered significant interest in synthetic and medicinal chemistry due to their versatile reactivity and diverse biological activities. The isothiocyanate group serves as a key electrophilic center, readily undergoing addition reactions with a wide range of nucleophiles. This reactivity profile makes these compounds valuable intermediates for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, many of which exhibit promising pharmacological properties.

The presence of the chloro and methyl substituents on the benzene ring of this compound is expected to modulate the reactivity of the isothiocyanate group through electronic and steric effects. This guide will explore these aspects in detail, providing a foundational understanding for the rational design and synthesis of novel derivatives for potential therapeutic applications.

Synthesis of this compound

The most common and direct method for the synthesis of aryl isothiocyanates, including this compound, involves the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent. A widely used approach is the reaction of 3-Chloro-2-methylaniline with thiophosgene or, more commonly in modern synthesis to avoid highly toxic reagents, with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is subsequently decomposed to the isothiocyanate.[1][2]

General Experimental Protocol for Synthesis

The following is a representative two-step, one-pot procedure for the synthesis of an aryl isothiocyanate from an aniline derivative, which can be adapted for the synthesis of this compound from 3-Chloro-2-methylaniline.[1]

Step 1: Formation of the Dithiocarbamate Salt

  • To a solution of the aniline derivative (e.g., 3-Chloro-2-methylaniline) in a suitable solvent (e.g., dichloromethane), an excess of carbon disulfide and a base (e.g., solid sodium hydroxide) are added.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Decomposition to the Isothiocyanate

  • Once the formation of the dithiocarbamate is complete, a thiocarbonyl transfer reagent such as phenyl chlorothionoformate is added.

  • The reaction is stirred until completion, again monitored by TLC.

  • The reaction mixture is then worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

  • The crude product is purified by column chromatography or distillation to yield the pure aryl isothiocyanate.

This two-step approach is particularly effective for the synthesis of electron-deficient aryl isothiocyanates.[1]

Reactivity of the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is characterized by a central carbon atom that is double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the carbon atom highly electrophilic and susceptible to attack by nucleophiles. The general reactivity of aryl isothiocyanates is depicted in the following workflow:

G AITC Ar-N=C=S (Aryl Isothiocyanate) Intermediate Adduct [Ar-NH-C(=S)-NuR] AITC->Intermediate Nucleophilic Attack Nu Nucleophile (e.g., R-NH2, R-OH, R-SH) Nu->Intermediate Product Thiourea, Thiocarbamate, or Dithiocarbamate Intermediate->Product Proton Transfer

Caption: General reaction of an aryl isothiocyanate with a nucleophile.

The chloro substituent on the benzene ring of this compound is an electron-withdrawing group, which is expected to increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles. The methyl group, being electron-donating, may have a slight counteracting effect.

Reactions with Amines to Form Thioureas

The reaction of isothiocyanates with primary or secondary amines is a facile and high-yielding method for the synthesis of N,N'-disubstituted thioureas. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

Experimental Protocol: Synthesis of a Thiourea Derivative

The following is a general protocol for the reaction of an aryl isothiocyanate with an amine.

  • The aryl isothiocyanate (1.0 equivalent) is dissolved in a suitable solvent such as acetone or dichloromethane.

  • The amine (1.0 equivalent) is added to the solution.

  • The reaction mixture is stirred at room temperature. The reaction is typically exothermic and proceeds to completion within a few hours.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure. The resulting solid is often pure enough for subsequent use or can be further purified by recrystallization.

Table 1: Representative Yields for the Synthesis of Thiourea Derivatives from Substituted Phenylisothiocyanates

Phenylisothiocyanate DerivativeAmineProductYield (%)Reference
4-ChlorophenylisothiocyanateAniline1-(4-Chlorophenyl)-3-phenylthiourea95F. Tok et al.
4-Methylphenylisothiocyanate4-Chloroaniline1-(4-Methylphenyl)-3-(4-chlorophenyl)thiourea92F. Tok et al.
Phenylisothiocyanate4-Aminobenzoic acid4-(3-Phenylthioureido)benzoic acid88F. Tok et al.

Note: The data presented are for analogous substituted phenylisothiocyanates to illustrate expected reactivity and yields.

Reactions with Other Nucleophiles

The isothiocyanate group also reacts with other nucleophiles such as alcohols and thiols to form thiocarbamates and dithiocarbamates, respectively. These reactions further highlight the versatility of isothiocyanates as synthetic intermediates.

Role in Drug Discovery and Development

Aryl isothiocyanates and their derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] Their mechanism of action often involves the modulation of key cellular signaling pathways.

Anticancer Activity and Modulation of Signaling Pathways

Many isothiocyanates have been shown to exert anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.[4] One of the key mechanisms underlying these effects is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] The NF-κB pathway plays a crucial role in inflammation and cell survival, and its dysregulation is implicated in various cancers. Isothiocyanates can inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory and anti-apoptotic genes.[5]

NFkB_Pathway Simplified NF-κB Signaling Pathway and Inhibition by Isothiocyanates cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates p_IkB p-IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates to IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->NFkB releases Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome degradation DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory & Anti-apoptotic Genes DNA->Genes activates transcription ITC Isothiocyanate (e.g., 1-Chloro-3-isothiocyanato- 2-methylbenzene derivative) ITC->IKK inhibits

Caption: Isothiocyanates can inhibit the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm.

Conclusion

This compound is a versatile chemical intermediate with a highly reactive isothiocyanate group. Its electrophilic nature allows for facile reactions with a variety of nucleophiles, leading to the formation of diverse molecular scaffolds, such as thioureas. The presence of electron-withdrawing and -donating substituents on the aromatic ring influences its reactivity, a feature that can be exploited in the design of new compounds. The demonstrated potential of aryl isothiocyanates to modulate key biological pathways, such as the NF-κB pathway, underscores their importance as a promising class of compounds for drug discovery and development, particularly in the field of oncology. This guide provides a foundational understanding of the chemistry and potential applications of this compound, intended to facilitate further research and innovation in this area.

References

A Technical Guide to the Biological Activity of Substituted Phenyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are naturally occurring organosulfur compounds with the characteristic functional group –N=C=S. They are primarily derived from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites abundant in cruciferous vegetables like broccoli, watercress, and cabbage. Upon plant tissue damage, the enzyme myrosinase is released, catalyzing the conversion of glucosinolates into various bioactive compounds, most notably ITCs.

Substituted phenyl isothiocyanates (PITCs), a prominent class of ITCs, are highly reactive electrophiles. This reactivity, centered on the carbon atom of the isothiocyanate group, allows them to form covalent bonds with nucleophilic cellular targets, particularly the thiol groups of cysteine residues within proteins.[1] This fundamental reactivity underpins their diverse and potent biological activities, which have attracted significant scientific interest for their therapeutic potential. These compounds have been extensively investigated for their anticancer, anti-inflammatory, and antimicrobial properties, primarily mediated through the modulation of critical cellular signaling pathways involved in detoxification, apoptosis, inflammation, and cell cycle regulation.[1][2] This guide provides a comprehensive technical overview of the biological activities of substituted phenyl isothiocyanates, detailing their mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols for their evaluation.

Anticancer Activity

The anticancer properties of substituted phenyl isothiocyanates, particularly phenethyl isothiocyanate (PEITC), are well-documented.[3][4] These compounds exert their effects through a multi-targeted approach, inhibiting cancer cell proliferation, inducing programmed cell death, and preventing metastasis.[3]

Mechanisms of Action
  • Induction of Apoptosis: PITCs are potent inducers of apoptosis (programmed cell death) in cancer cells. One primary mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[3][5] This triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c, activation of caspase-9, and subsequent activation of the executioner caspase-3.[5][6][7] Studies have shown that PEITC treatment leads to a significant, dose-dependent increase in caspase-3, -8, and -9 activity in various cancer cell lines.[5][6]

  • Cell Cycle Arrest: PITCs can halt the progression of the cell cycle, preventing cancer cells from dividing. For instance, PEITC has been shown to induce G2/M phase arrest in human prostate cancer cells and G0/G1 arrest in oral squamous carcinoma cells.[3] This is often achieved by modulating the expression of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs).[8]

  • Modulation of Key Signaling Pathways: The anticancer effects of PITCs are mediated by their influence on several crucial signaling cascades.

    • Keap1-Nrf2 Pathway: The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[9] Under normal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation.[9][10] PITCs, being electrophilic, can covalently modify critical cysteine residues on Keap1 (such as C151), disrupting the Keap1-Nrf2 interaction.[11][12] This allows Nrf2 to translocate to the nucleus, where it activates the transcription of a suite of cytoprotective genes, including those for Phase II detoxification enzymes like glutathione S-transferases (GSTs).[1][11]

    • MAPK and PI3K-Akt Pathways: Mitogen-Activated Protein Kinase (MAPK) and PI3K-Akt pathways are critical for cell survival and proliferation. PITCs have been shown to modulate these pathways to promote apoptosis.[4][13] For example, PEITC can activate pro-apoptotic JNK and p38 MAPK signaling while inhibiting the pro-survival PI3K-Akt pathway in hepatocellular carcinoma cells.[11][13]

    • NF-κB Pathway: The transcription factor NF-κB plays a significant role in promoting inflammation and cell survival in tumors. PITCs can suppress the activation of the NF-κB pathway, thereby sensitizing cancer cells to apoptosis and reducing inflammation within the tumor microenvironment.[4][14]

Data Presentation: Anticancer Activity

The following table summarizes the cytotoxic activity of selected substituted phenyl isothiocyanates against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineAssayIC50 (µM)Reference
Phenethyl ITC (PEITC)CaSki (Cervical)MTT (24h)~20[5]
Phenethyl ITC (PEITC)Multiple Myeloma (Primary Cells)Not Specified6 - 37[7]
Phenylhexyl ITC (PHI)HL-60 (Leukemia)Not SpecifiedIn vivo efficacy shown[8]
Lysine-derived diisothiocyanateLoVo (Colon)Not Specified1.64[15]
Lysine-derived diisothiocyanateA2780 (Ovarian)Not Specified1.00[15]

Visualization: Anticancer Signaling Pathways

APIT Diagram 1: PITC-Induced Apoptosis Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway PITC Phenyl Isothiocyanate (PITC) ROS ↑ Reactive Oxygen Species (ROS) PITC->ROS Induces DeathR Death Receptors (e.g., Fas, TRAIL-R) PITC->DeathR Sensitizes Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 (Initiator) DeathR->Casp8 Activates Casp8->Casp3 Activates

Caption: PITC-Induced Apoptosis Pathways.

NRF2 Diagram 2: Keap1-Nrf2 Pathway Modulation by PITCs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PITC Phenyl Isothiocyanate (PITC) Keap1 Keap1 (Cys151) PITC->Keap1 Covalently modifies Cysteine (Cys) residue invis1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates to Nucleus Cul3->Nrf2 Ubiquitinates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Genes Transcription of Cytoprotective Genes (e.g., GSTs, NQO1) ARE->Genes invis1->Nrf2 Dissociation invis2

Caption: Keap1-Nrf2 Pathway Modulation by PITCs.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[16]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted phenyl isothiocyanate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17][18] Following incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17][19]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC50 value can be determined by plotting % viability against the log of the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Substituted phenyl isothiocyanates have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.[20][21]

Mechanisms of Action

The primary anti-inflammatory mechanism of PITCs is the suppression of the NF-κB signaling pathway.[14][21] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli (like LPS) trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus. There, it initiates the transcription of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines like TNF-α and IL-6.[14] PITCs can inhibit this cascade by preventing the phosphorylation and degradation of IκBα, thus sequestering NF-κB in the cytoplasm and blocking the inflammatory response.[14]

Data Presentation: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected PITCs.

CompoundTarget/AssayConcentration% InhibitionReference
Phenyl isothiocyanateHuman COX-2 Enzyme50 µM~99%[20]
3-Methoxyphenyl isothiocyanateHuman COX-2 Enzyme50 µM~99%[20]
2-Methoxyphenyl isothiocyanateAcetylcholinesterase (AChE)IC50 = 0.57 mM50%[20][22]
3-Methoxyphenyl isothiocyanateButyrylcholinesterase (BChE)1.14 mM49.2%[20][22]

Visualization: Anti-inflammatory Signaling Pathway

NFKB Diagram 3: NF-κB Pathway Inhibition by PITCs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates PITC Phenyl Isothiocyanate (PITC) PITC->IKK Inhibits NFkB NF-κB (p65/p50) IkBa->NFkB Sequesters IkBa_p P-IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus IkBa_p->NFkB Releases Proteasome Proteasomal Degradation IkBa_p->Proteasome Genes Transcription of Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nuc->Genes

Caption: NF-κB Pathway Inhibition by PITCs.

Antimicrobial Activity

Several substituted phenyl isothiocyanates exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Aromatic ITCs, such as benzyl isothiocyanate (BITC) and PEITC, are often more potent than their aliphatic counterparts.[23]

Mechanism of Action

The primary antimicrobial mechanism of PITCs involves the disruption of bacterial cell membrane integrity.[24][25] As lipophilic molecules, they can penetrate the bacterial cell wall and membrane. Once inside, their electrophilic nature allows them to react with proteins and enzymes, particularly those containing sulfhydryl groups, leading to enzyme inactivation and metabolic disruption.[26] This damage ultimately leads to increased membrane permeability, leakage of essential intracellular components, and cell death.[24][25]

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various PITCs against pathogenic bacteria.

CompoundBacteriaMIC (µg/mL)Reference
Phenyl isothiocyanate (PITC)Escherichia coli1000[24]
Phenyl isothiocyanate (PITC)Staphylococcus aureus1000[24][25]
Benzyl isothiocyanate (BITC)Campylobacter jejuni1.25 - 5[26][27]
Benzyl isothiocyanate (BITC)Methicillin-Resistant S. aureus (MRSA)2.9 - 110[28]
Allyl isothiocyanate (AITC)Campylobacter jejuni50 - 200[27]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Inoculum Preparation: Culture the test bacterium overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the PITC compound in the broth. Start with the highest concentration in the first well and dilute across the plate, leaving a final well as a positive control (inoculum without compound). Include a negative control well (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control) to reach the final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear). A growth indicator like resazurin can be added to aid visualization.[28]

  • Determining MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC.

Visualization: General Experimental Workflow

WORKFLOW Diagram 4: General Workflow for Biological Activity Screening cluster_assays start Synthesis/Isolation of Substituted PITC stock Prepare Stock Solution (e.g., in DMSO) start->stock serial Perform Serial Dilutions in Assay Medium stock->serial treatment Treat with PITC Dilutions and Incubate serial->treatment assay_prep Prepare Assay System (e.g., Plate Cells, Prepare Bacterial Inoculum) assay_prep->treatment anticancer Anticancer Assay (e.g., MTT) treatment->anticancer antiinflam Anti-inflammatory Assay (e.g., COX-2) treatment->antiinflam antimicrob Antimicrobial Assay (e.g., MIC) treatment->antimicrob data Data Acquisition (e.g., Absorbance Reading, Visual Inspection) anticancer->data antiinflam->data antimicrob->data analysis Data Analysis (Calculate IC50, MIC, etc.) data->analysis end Structure-Activity Relationship (SAR) Studies analysis->end

References

The Versatile Intermediate: A Technical Guide to 1-Chloro-3-isothiocyanato-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-3-isothiocyanato-2-methylbenzene, also known as 2-chloro-6-methylphenyl isothiocyanate, is a valuable chemical intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive isothiocyanate group and a substituted benzene ring, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis from commercially available precursors, and its application in the preparation of biologically relevant molecules such as thioureas and benzothiazoles. The content is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively reported in public literature, its properties can be estimated based on closely related analogs and predictive models. The isothiocyanate group is characterized by a strong, pungent odor. It is generally soluble in organic solvents and has limited solubility in water.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate4-Chlorophenyl isothiocyanate[1]
CAS Number 19241-34-023165-49-32131-55-7
Molecular Formula C₈H₆ClNSC₈H₃ClF₃NSC₇H₄ClNS
Molecular Weight 183.66 g/mol 237.63 g/mol 169.63 g/mol
Boiling Point Not Reported239 °C (lit.)Not Reported
Density Not Reported1.447 g/mL at 25 °C (lit.)Not Reported
Refractive Index Not Reportedn20/D 1.57 (lit.)Not Reported
Flash Point Not Reported113 °C (closed cup)Not Reported

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Values
¹H NMR Aromatic protons (δ 7.0-7.5 ppm), Methyl protons (δ ~2.4 ppm)
¹³C NMR Isothiocyanate carbon (δ ~130-140 ppm), Aromatic carbons, Methyl carbon
IR Spectroscopy Strong, characteristic -N=C=S stretch (~2050-2150 cm⁻¹)
Mass Spectrometry Molecular ion peak (m/z) at ~183, Isotopic pattern for chlorine

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from its corresponding aniline, 2-chloro-6-methylaniline. A common and effective method involves the use of thiophosgene.

G cluster_0 Synthesis of 2-Chloro-6-methylaniline cluster_1 Synthesis of Isothiocyanate A 3-Chloro-5-methyl-4-nitroaniline B Diazotization A->B  H₂SO₄, NaNO₂ C Reduction with H₃PO₂ B->C D Iron Powder Reduction C->D E 2-Chloro-6-methylaniline D->E F 2-Chloro-6-methylaniline G Reaction with Thiophosgene F->G  CSCl₂, Et₃N, THF H This compound G->H

Synthesis workflow for this compound.
Experimental Protocol: Synthesis of 2-Chloro-6-methylaniline

A plausible synthetic route to the precursor 2-chloro-6-methylaniline starts from 3-chloro-5-methyl-4-nitroaniline. The process involves diazotization to remove the amino group, followed by reduction of the nitro group.[2][3]

Materials:

  • 3-chloro-5-methyl-4-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • 50% Hypophosphorous Acid (H₃PO₂)

  • Iron Powder

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask maintained at 0°C, add 3-chloro-5-methyl-4-nitroaniline (1 equivalent), water, and diluted sulfuric acid.

  • Stir the mixture for 10 minutes, then slowly add a solution of sodium nitrite (1.08 equivalents) in water.

  • After complete addition, continue stirring at 0°C for 30 minutes.

  • Add 50% hypophosphorous acid solution and stir at 0°C for 3 hours.

  • Slowly raise the temperature to 90°C and add iron powder (3.5 equivalents) in portions over 1 hour.

  • Maintain the reaction at 90°C for 3 hours.

  • Filter the hot reaction mixture and allow the filtrate to cool.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure 2-chloro-6-methylaniline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates using thiophosgene.[4]

Materials:

  • 2-Chloro-6-methylaniline

  • Thiophosgene (CSCl₂)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a stirring suspension of 2-chloro-6-methylaniline (1.0 equivalent) and triethylamine (2.4 equivalents) in anhydrous THF (0.1-0.2 M) at 0°C under an inert atmosphere, add thiophosgene (1.2 equivalents) dropwise over 30 minutes.

  • Allow the resulting solution to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with petroleum ether) to afford pure this compound.

Applications as a Chemical Intermediate

The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack, making this compound a key starting material for the synthesis of various sulfur and nitrogen-containing heterocycles.

Synthesis of N,N'-Disubstituted Thiourea Derivatives

Thioureas are a class of compounds with a wide range of biological activities.[5] The reaction of this compound with primary amines provides a direct route to N,N'-disubstituted thioureas.

G A This compound C Nucleophilic Addition A->C B Primary Amine (R-NH₂) B->C D N-(2-chloro-6-methylphenyl)-N'-alkyl/aryl-thiourea C->D

Reaction of this compound with a primary amine.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • To the stirred solution, add the primary amine (1.0-1.1 equivalents) dropwise at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting solid or oil by recrystallization or flash column chromatography to yield the N,N'-disubstituted thiourea derivative.

Synthesis of 2-Aminobenzothiazole Derivatives

2-Aminobenzothiazoles are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities.[6][7] They can be synthesized from aryl isothiocyanates through various methods, including radical addition and cyclization.

G cluster_0 Synthesis of 2-Aminobenzothiazole Derivative A This compound D Aminyl Radical Addition A->D B Formamide Derivative B->D  Decarbonylation C Radical Initiator (e.g., TBHP) C->B E Intramolecular Cyclization D->E F 2-Amino-4-chloro-5-methylbenzothiazole Derivative E->F

References

Methodological & Application

Synthesis of Thiourea Derivatives from 1-Chloro-3-isothiocyanato-2-methylbenzene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of a diverse range of thiourea derivatives starting from 1-Chloro-3-isothiocyanato-2-methylbenzene. These compounds are of significant interest due to their potential applications in medicinal chemistry, stemming from their broad spectrum of biological activities.

Thiourea derivatives are a versatile class of organic compounds known to exhibit a wide array of biological effects, including antimicrobial, antifungal, antiviral, anticancer, and antioxidant properties.[1][2][3][4] The synthetic accessibility and the ease of structural modification of the thiourea scaffold make it an attractive platform for the development of novel therapeutic agents.

This document outlines the synthesis of the precursor this compound, followed by detailed protocols for the preparation of N-aryl, N-aroyl, and N-alkyl substituted thiourea derivatives. It also includes characterization data and a summary of their biological activities, where available.

Precursor Synthesis: this compound

The starting material, this compound, can be synthesized from the commercially available 3-chloro-2-methylaniline. A common method involves the reaction of the aniline with a thiocarbonylating agent. A well-established laboratory-scale procedure utilizes thiophosgene or its equivalents. For a safer and more scalable approach, the reaction can proceed via an in-situ generated dithiocarbamate salt from the amine and carbon disulfide, which is then treated with a desulfurizing agent.[5] Another method involves the reaction of 3-chloro-2-methylaniline with potassium thiocyanate in the presence of an acid chloride in a suitable solvent like dry acetone.[6][7]

Synthesis of N-Substituted-N'-(3-chloro-2-methylphenyl)thiourea Derivatives

The general and highly efficient method for the synthesis of thiourea derivatives is the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group.[8] This reaction is typically carried out in a suitable organic solvent at room temperature and often proceeds with high yields.

General Experimental Workflow

G start Start: 1-Chloro-3-isothiocyanato- 2-methylbenzene & Amine dissolve Dissolve isothiocyanate in solvent (e.g., Acetone, THF) start->dissolve add_amine Add amine (primary or secondary) dropwise at room temperature dissolve->add_amine stir Stir the reaction mixture (1-4 hours) add_amine->stir monitor Monitor reaction progress (TLC) stir->monitor workup Work-up: Pour into ice water, filter the precipitate monitor->workup purify Purification: Recrystallization or column chromatography workup->purify characterize Characterization: FT-IR, NMR, Mass Spec. purify->characterize end End: Pure Thiourea Derivative characterize->end

Caption: General experimental workflow for the synthesis of N-substituted-N'-(3-chloro-2-methylphenyl)thiourea derivatives.

Protocol 1: Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea Derivatives

This protocol describes the synthesis of a series of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids, which have been evaluated as potent urease inhibitors.[6][7]

Experimental Procedure:

  • A mixture of an appropriate acid chloride (1 mmol) and potassium thiocyanate (1 mmol) in dry acetone (20 mL) is refluxed for 30 minutes.

  • The reaction mixture is then cooled to room temperature.

  • 3-chloro-2-methylaniline (1 mmol) is added to the mixture.

  • The resulting mixture is stirred at room temperature for 3-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into crushed ice.

  • The solid precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization Data for a Representative Compound (1-(4-chlorobenzoyl)-3-(3-chloro-2-methylphenyl)thiourea): [6]

  • FT-IR (cm⁻¹): 3310 (N-H), 1675 (C=O), 1240 (C=S)

  • ¹H-NMR (DMSO-d₆, ppm): δ 12.20 (s, 1H, NH), 11.85 (s, 1H, NH), 8.05-7.30 (m, 7H, Ar-H), 2.40 (s, 3H, CH₃)

  • ¹³C-NMR (DMSO-d₆, ppm): δ 181.5 (C=S), 168.0 (C=O), 138.0, 137.5, 135.0, 132.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 126.0, 14.5 (CH₃)

Quantitative Data:

Compound IDAroyl GroupYield (%)Urease Inhibition IC₅₀ (µM)[6]
1a Benzoyl850.0532 ± 0.9951
1b 4-Methoxybenzoyl880.0211 ± 0.0098
1c 2-Methoxybenzoyl820.0198 ± 0.0023
1d 4-Methylbenzoyl900.0432 ± 0.0087
1e 4-Nitrobenzoyl920.0121 ± 0.0012
1f 3-Nitrobenzoyl890.0153 ± 0.0023
1g 2-Nitrobenzoyl850.0187 ± 0.0054
1h 4-Chlorobenzoyl910.0034 ± 0.0023
1i 3,4-Dichlorobenzoyl930.0019 ± 0.0011
1j 2,4-Dichlorobenzoyl900.0028 ± 0.0014
StandardThiourea-4.7455 ± 0.0545

Protocol 2: Synthesis of N-Aryl-N'-(3-chloro-2-methylphenyl)thiourea Derivatives

This protocol is adapted from the synthesis of similar N,N'-diarylthiourea derivatives and can be applied for the synthesis of N-aryl-N'-(3-chloro-2-methylphenyl)thioureas, which have shown potential as cytotoxic agents.

Experimental Procedure:

  • To a solution of this compound (1 mmol) in a suitable solvent such as acetone or tetrahydrofuran (THF) (15 mL), add the desired substituted aniline (1 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Characterization and Biological Activity of a Representative Compound (1-(3-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea):

  • Yield: 65%

  • Appearance: White powder

  • Melting Point: 163–165 °C

  • ¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 9.95 (s, 1H, NH), 9.77 (s, 1H, NH), 7.94 (m, 1H, Ar-H), 7.79–7.75 (m, 1H, Ar-H), 7.61–7.44 (m, 2H), 7.39–7.21 (m, 3H, Ar-H), 2.29 (s, 3H, CH₃).

Cytotoxicity Data (IC₅₀ in µM):

Cell Line1-(3-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
SW480 (colon cancer)5.0 ± 0.2
SW620 (colon cancer)4.8 ± 0.3
PC3 (prostate cancer)5.3 ± 0.4
K-562 (leukemia)6.8 ± 0.5
HaCaT (normal keratinocytes)18.2 ± 1.1

Protocol 3: Synthesis of N-Alkyl-N'-(3-chloro-2-methylphenyl)thiourea Derivatives (Representative Protocol)

Experimental Procedure:

  • Dissolve this compound (1 mmol) in a suitable solvent like THF or ethanol (10 mL) in a round-bottom flask.

  • Add the desired primary or secondary alkylamine (1.1 mmol) dropwise to the stirred solution at room temperature.

  • Continue stirring for 1-3 hours. The reaction is often exothermic.

  • Monitor the reaction progress by TLC.

  • If the product precipitates, it can be collected by filtration, washed with cold solvent, and dried.

  • If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Expected Characterization:

The formation of the thiourea can be confirmed by the appearance of N-H stretching bands in the IR spectrum (around 3200-3400 cm⁻¹) and the characteristic C=S stretching band (around 1200-1300 cm⁻¹). In the ¹H and ¹³C NMR spectra, signals corresponding to the alkyl group and the substituted phenyl ring, along with the thiourea NH protons, would be observed.

Biological Activities and Potential Applications

Thiourea derivatives are known for a wide range of biological activities, which are often dependent on the nature of the substituents on the nitrogen atoms.

Urease Inhibition

As demonstrated in Protocol 1, 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea derivatives are potent inhibitors of the urease enzyme.[6][7] Urease is implicated in pathologies associated with infections by Helicobacter pylori and Proteus mirabilis. The potent inhibitory activity of these compounds suggests their potential as leads for the development of drugs to treat peptic ulcers and urinary tract infections.

G Urease Urease Enzyme Pathologies Pathologies (e.g., Peptic Ulcers, Urinary Tract Infections) Urease->Pathologies contributes to Thiourea Thiourea Derivative (e.g., 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea) Inhibition Inhibition Thiourea->Inhibition Inhibition->Urease

Caption: Inhibition of urease by thiourea derivatives.

Anticancer Activity

N,N'-diarylthioureas, such as the one described in Protocol 2, have shown significant cytotoxic activity against various cancer cell lines. The mechanism of action for many thiourea-based anticancer agents involves the inhibition of key enzymes in cancer progression, such as topoisomerase and protein tyrosine kinases.[9] The selective cytotoxicity of 1-(3-chloro-2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea against cancer cells over normal cells highlights its potential as a lead for anticancer drug discovery.

Antimicrobial and Antifungal Activities

Thiourea derivatives are widely reported to possess significant antimicrobial and antifungal properties.[2][3][10][11] The presence of halogen atoms on the phenyl rings can enhance this activity.[11] Although specific data for derivatives of this compound are limited in the reviewed literature, the synthesized compounds from the provided protocols are strong candidates for screening against a panel of pathogenic bacteria and fungi. The mechanism of antimicrobial action is often attributed to the interference with microbial metabolic pathways or cell wall synthesis.

Conclusion

The synthesis of thiourea derivatives from this compound offers a versatile platform for the generation of a library of compounds with significant potential in drug discovery. The straightforward synthetic protocols, coupled with the diverse biological activities of the resulting products, make this an attractive area for further research and development. The provided protocols and data serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents. Further screening of the N-alkyl and N,N-dialkyl derivatives for a broader range of biological activities is highly encouraged.

References

Application Notes and Protocols for 1-Chloro-3-isothiocyanato-2-methylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications and detailed experimental protocols for the use of 1-Chloro-3-isothiocyanato-2-methylbenzene in organic synthesis. Due to a lack of specific literature on this particular compound, the information presented herein is based on the well-established chemistry of aryl isothiocyanates. The protocols provided are extrapolated from general methods and should be considered as starting points for experimental investigation.

Introduction to this compound

This compound is an aromatic isothiocyanate containing a chloro and a methyl substituent on the benzene ring. The isothiocyanate functional group (-N=C=S) is a versatile electrophilic moiety that readily reacts with a wide range of nucleophiles. This reactivity makes it a valuable building block for the synthesis of a diverse array of sulfur and nitrogen-containing heterocyclic and acyclic compounds. The substitution pattern on the aromatic ring is expected to influence its reactivity and the properties of its derivatives.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆ClNS
Molecular Weight 183.66 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid
CAS Number 19241-35-1[1]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) and insoluble in water.

Potential Applications in Organic Synthesis

Based on the known reactivity of isothiocyanates, this compound can be a precursor to a variety of organic molecules with potential applications in medicinal chemistry and materials science.

  • Synthesis of Thiourea Derivatives: Reaction with primary and secondary amines yields substituted thioureas. Thioureas are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The specific substitution pattern of this compound could lead to novel thiourea derivatives with unique biological profiles.

  • Synthesis of Thiocarbamate Derivatives: Reaction with alcohols in the presence of a base can produce thiocarbamates. Thiocarbamates are important intermediates in organic synthesis and are also found in various bioactive compounds and agrochemicals.

  • Synthesis of Dithiocarbamate Derivatives: Reaction with thiols leads to the formation of dithiocarbamates. These compounds have applications as ligands in coordination chemistry, as vulcanization accelerators in the rubber industry, and as pesticides.

  • Heterocyclic Synthesis: The isothiocyanate group is a key functional group for the construction of various nitrogen and sulfur-containing heterocycles, such as thiazoles, thiadiazoles, and quinazolines. These heterocyclic scaffolds are prevalent in many pharmaceuticals.

Experimental Protocols

Caution: Isothiocyanates are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

3.1. Synthesis of this compound

This protocol is based on a general method for the synthesis of aryl isothiocyanates from the corresponding aniline using carbon disulfide and a desulfurizing agent.[2][3][4]

Reaction Scheme:

Materials:

  • 3-Chloro-2-methylaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-chloro-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.5 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add carbon disulfide (1.5 eq) dropwise to the stirred solution. The reaction mixture may change color.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting aniline.

  • Once the formation of the intermediate dithiocarbamate salt is complete, cool the mixture back to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for an additional 1-2 hours, or until TLC analysis indicates the formation of the isothiocyanate product.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.

Table 2: Hypothetical Reaction Parameters and Expected Data for Synthesis

ParameterValue
Yield 70-90% (expected based on similar reactions)
Purity >95% after purification
¹H NMR (CDCl₃, estimated) δ 7.2-7.4 (m, 3H, Ar-H), 2.4 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, estimated) δ 140-125 (Ar-C), 135 (N=C=S), 15 (-CH₃)
IR (neat, cm⁻¹) ~2100 (strong, sharp, -N=C=S stretch)

3.2. Synthesis of a Thiourea Derivative

This protocol describes a general procedure for the reaction of an isothiocyanate with a primary amine to form a disubstituted thiourea.[1][5]

Reaction Scheme:

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in THF or DCM.

  • To this solution, add the primary amine (1.05 eq) at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within a few hours. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The resulting crude thiourea can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.

Table 3: Hypothetical Yields for Thiourea Synthesis

Nucleophile (Amine)Expected ProductExpected Yield
AnilineN-(3-chloro-2-methylphenyl)-N'-phenylthiourea>90%
BenzylamineN-(3-chloro-2-methylphenyl)-N'-benzylthiourea>95%
CyclohexylamineN-(3-chloro-2-methylphenyl)-N'-cyclohexylthiourea>95%

Visualizations

G cluster_synthesis Synthesis of this compound Amine 3-Chloro-2-methylaniline Intermediate Dithiocarbamate Salt (in situ) Amine->Intermediate CS2 Carbon Disulfide CS2->Intermediate Base Triethylamine Base->Intermediate Product This compound Intermediate->Product TsCl p-Toluenesulfonyl Chloride TsCl->Product

Caption: Synthetic workflow for this compound.

G cluster_reactions Reactions of this compound ITC This compound Thiourea Thiourea Derivative ITC->Thiourea Thiocarbamate Thiocarbamate Derivative ITC->Thiocarbamate Dithiocarbamate Dithiocarbamate Derivative ITC->Dithiocarbamate Amine Primary/Secondary Amine Amine->Thiourea Alcohol Alcohol Alcohol->Thiocarbamate Thiol Thiol Thiol->Dithiocarbamate

Caption: Nucleophilic addition reactions of this compound.

References

Experimental protocol for reacting 1-Chloro-3-isothiocyanato-2-methylbenzene with amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for the synthesis of novel thiourea derivatives through the reaction of 1-Chloro-3-isothiocyanato-2-methylbenzene with primary and secondary amines. Isothiocyanates are highly versatile reagents in organic synthesis, serving as key building blocks for a wide array of sulfur and nitrogen-containing heterocyclic compounds. The reaction with amines proceeds via a nucleophilic addition mechanism, offering a straightforward and efficient route to N,N'-disubstituted thioureas. These products are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

The protocol herein is designed to be a robust starting point for the synthesis and subsequent screening of new chemical entities. The reaction is typically high-yielding and proceeds under mild conditions.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon atom of the isothiocyanate group of this compound. This addition reaction leads to the formation of a stable thiourea derivative.

Figure 1: General reaction scheme.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis of N-(3-Chloro-2-methylphenyl)-N'-substituted thioureas.

Materials and Equipment
  • Starting Materials:

    • This compound (C₈H₆ClNS)

    • Aniline (for reaction with a primary amine)

    • Morpholine (for reaction with a secondary amine)

  • Solvents:

    • Ethanol (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Hexane

    • Ethyl acetate

  • Reagents:

    • Triethylamine (optional, as a base for hydrochloride salts of amines)

  • Equipment:

    • Round-bottom flasks

    • Reflux condenser

    • Magnetic stirrer and stir bars

    • Heating mantle or oil bath

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Glass funnels and filter paper

    • Standard laboratory glassware

Protocol 1: Reaction with a Primary Amine (Aniline)

This protocol describes the synthesis of 1-(3-Chloro-2-methylphenyl)-3-phenylthiourea.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.84 g (10 mmol) of this compound in 40 mL of anhydrous ethanol.

  • Amine Addition: To the stirring solution, add 0.93 g (10 mmol) of aniline dropwise at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the concentrated solution in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.

  • Characterization: The structure and purity of the final product should be confirmed using techniques such as NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy, and mass spectrometry. The melting point of the purified product should also be determined.

Protocol 2: Reaction with a Secondary Amine (Morpholine)

This protocol outlines the synthesis of 4-((3-chloro-2-methylphenyl)carbamothioyl)morpholine.

  • Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve 1.84 g (10 mmol) of this compound in 50 mL of anhydrous dichloromethane (DCM).

  • Amine Addition: Add 0.87 g (10 mmol) of morpholine to the stirring solution at room temperature. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane, 1:1 v/v). The reaction is generally complete within 1-3 hours.

  • Work-up and Isolation:

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Characterization: Characterize the purified product by NMR, FT-IR, mass spectrometry, and melting point determination.

Data Presentation

The following table summarizes the key quantitative data for the reactants and expected products. The data for the products are representative values based on typical yields and characterization of similar thiourea derivatives.

Compound NameMolecular FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)Yield (%)
Reactant
This compoundC₈H₆ClNS183.66Liquid/SolidN/AN/A
AnilineC₆H₇N93.13Liquid-6N/A
MorpholineC₄H₉NO87.12Liquid-5N/A
Product
1-(3-Chloro-2-methylphenyl)-3-phenylthioureaC₁₄H₁₃ClN₂S276.79Solid145-14885-95
4-((3-chloro-2-methylphenyl)carbamothioyl)morpholineC₁₂H₁₅ClN₂OS270.78Solid160-16390-98

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the reaction.

experimental_workflow cluster_materials Materials cluster_procedure Procedure cluster_workup Work-up & Purification cluster_analysis Analysis Isothiocyanate 1-Chloro-3-isothiocyanato- 2-methylbenzene Dissolution Dissolve Isothiocyanate in Solvent Isothiocyanate->Dissolution Amine Primary or Secondary Amine Addition Add Amine (dropwise/at RT) Amine->Addition Solvent Anhydrous Solvent (Ethanol or DCM) Solvent->Dissolution Dissolution->Addition Reaction Stir at RT or Reflux (1-4 hours) Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Cooling Cool to RT/ Ice Bath Monitoring->Cooling Reaction Complete Isolation Filtration or Solvent Removal Cooling->Isolation Purification Recrystallization Isolation->Purification Characterization NMR, FT-IR, MS, Melting Point Purification->Characterization logical_relationship Reactant1 This compound (Electrophile) Reaction Nucleophilic Addition Reactant1->Reaction Reactant2 Amine (Nucleophile) Reactant2->Reaction Product N,N'-Disubstituted Thiourea Reaction->Product

Application Note: HPLC Analysis of 1-Chloro-3-isothiocyanato-2-methylbenzene and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloro-3-isothiocyanato-2-methylbenzene is a reactive organic compound containing an isothiocyanate group. Isothiocyanates are known for their electrophilic nature, readily reacting with nucleophiles. This reactivity is fundamental to their biological activity and their utility as intermediates in organic synthesis. In drug development and chemical research, it is crucial to monitor the progress of reactions involving this compound and to characterize the resulting product mixture. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of reactants, intermediates, and products in such chemical processes.

This application note provides a detailed protocol for the analysis of this compound and its potential reaction products using reversed-phase HPLC (RP-HPLC). The primary focus is on the reaction with a generic primary amine (n-butylamine) to form a thiourea derivative, a common transformation for isothiocyanates. The method is designed to separate the starting material from the main product and potential side products, such as the hydrolysis-derived amine.

Predicted Signaling Pathways/Reaction Schemes

The isothiocyanate group is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack. The primary reactions of interest are with amines and water (hydrolysis).

Reaction_Pathway cluster_reaction1 Reaction with Amine cluster_reaction2 Hydrolysis ITC 1-Chloro-3-isothiocyanato- 2-methylbenzene Thiourea N-(3-Chloro-2-methylphenyl)- N'-butylthiourea ITC->Thiourea + R-NH2 Amine_Product 3-Chloro-2-methylaniline ITC->Amine_Product + H2O Amine Primary Amine (e.g., n-Butylamine) Water Water (Hydrolysis)

Caption: Reaction of this compound.

Experimental Protocols

Sample Preparation

For the analysis of a reaction mixture, a simple dilution protocol is typically sufficient.

Objective: To prepare a reaction sample for HPLC analysis by diluting it to a suitable concentration.

Materials:

  • Reaction mixture containing this compound and its products.

  • Acetonitrile (HPLC grade).

  • Deionized water (HPLC grade).

  • Volumetric flasks (10 mL).

  • Micropipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

Procedure:

  • Quenching (if necessary): If the reaction is ongoing, it may be necessary to quench it. This can often be achieved by diluting the reaction mixture in a large volume of cold acetonitrile.

  • Initial Dilution: Pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.

  • Dilution to Volume: Dilute the sample to the 10 mL mark with a 50:50 (v/v) mixture of acetonitrile and deionized water. This will be the diluent.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Further Dilution (if necessary): If the initial concentration is very high, perform a serial dilution. For example, take 1 mL of the diluted solution from step 4 and dilute it to 10 mL with the diluent.

  • Filtration: Draw the final diluted sample into a syringe and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Storage: Cap the vial and store it at 4°C until analysis.

HPLC Method

Objective: To separate and quantify this compound and its reaction products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (Isothiocyanates and thioureas typically absorb in this region). A DAD can be used to scan a range (e.g., 200-400 nm) to determine the optimal wavelength for all components.

  • Run Time: 20 minutes.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
10.01090
15.01090
15.16040
20.06040

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of the starting material and its primary reaction products. Retention times are estimated based on the principle that in reversed-phase chromatography, more polar compounds elute earlier. The thiourea and amine products are more polar than the parent isothiocyanate.

Table 1: Hypothetical HPLC Data for the Analysis of this compound Reaction Products

CompoundRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)UV λmax (nm)
3-Chloro-2-methylaniline4.5150,00015~240, 290
N-(3-Chloro-2-methylphenyl)-N'-butylthiourea9.8850,00085~250
This compound12.2100,00010~254

Experimental Workflow Visualization

The overall workflow for the HPLC analysis is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing RM Reaction Mixture Dilute Dilution in Acetonitrile/Water RM->Dilute Filter Filtration (0.45 µm) Dilute->Filter Inject Injection into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantification Integrate->Quantify

Caption: HPLC analysis workflow from sample preparation to data analysis.

Disclaimer: This application note provides a general method and hypothetical data. The actual retention times and optimal conditions may vary depending on the specific HPLC system, column, and reaction conditions. Method validation is required for accurate quantitative analysis.

Application Notes and Protocols for Heterocyclic Synthesis Using 1-Chloro-3-isothiocyanato-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-chloro-3-isothiocyanato-2-methylbenzene, also known as 2-chloro-6-methylphenyl isothiocyanate, as a key building block.[1] The isothiocyanate functional group is a versatile electrophile that readily reacts with nucleophiles, enabling the construction of diverse nitrogen- and sulfur-containing heterocyclic systems.[2][3][4] These protocols are designed to be reproducible and scalable for applications in medicinal chemistry and materials science.

Application Note 1: Synthesis of Substituted Quinazolines

Principle:

Aryl isothiocyanates are valuable precursors for the synthesis of quinazoline derivatives, a class of compounds with a wide range of pharmacological activities.[5][6][7] The synthesis involves the reaction of this compound with an amino-substituted aromatic compound, followed by an intramolecular cyclization to form the quinazoline core. This method provides a direct route to highly substituted quinazolines.

Protocol 1: Synthesis of a 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Derivative

This protocol describes the reaction of this compound with an anthranilic acid derivative to yield a substituted quinazoline.

Materials:

  • This compound (C₈H₆ClNS)

  • 2-Aminobenzoic acid (or a substituted derivative)

  • Pyridine (anhydrous)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous pyridine (20 mL).

  • To this solution, add this compound (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the purified 3-(2-chloro-6-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)Key Spectroscopic Data (Expected)
3-(2-chloro-6-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneC₁₅H₁₁ClN₂OS302.7875-85>200¹H NMR: Aromatic protons (7-8 ppm), Methyl protons (~2.2 ppm). IR (cm⁻¹): C=O (1680-1700), C=S (1200-1250).

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 This compound P 3-(2-chloro-6-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one R1->P R2 2-Aminobenzoic Acid R2->P C Pyridine, Reflux C->P

Caption: Synthesis of a quinazoline derivative.

Application Note 2: Synthesis of Substituted Benzothiazoles

Principle:

Benzothiazoles are another important class of heterocyclic compounds with diverse biological activities.[8][9] An iron(III)-catalyzed reaction provides a route to synthesize 2-arylaminobenzothiazoles from aryl isothiocyanates and electron-rich arenes via C-H functionalization.[10] This approach avoids the need for pre-functionalized starting materials like 2-aminothiophenols.

Protocol 2: Iron(III)-Catalyzed Synthesis of a 2-Arylaminobenzothiazole Derivative

This protocol details the direct synthesis of a benzothiazole derivative from this compound and an electron-rich arene such as anisole.

Materials:

  • This compound (C₈H₆ClNS)

  • Anisole (or other electron-rich arene)

  • Iron(III) Chloride (FeCl₃, anhydrous)

  • Triflic Acid (TfOH)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add anhydrous Iron(III) Chloride (10 mol%).

  • Add anhydrous 1,2-dichloroethane (DCE, 5 mL), followed by the electron-rich arene (e.g., anisole, 3.0 eq).

  • Add this compound (1.0 eq).

  • Finally, add Triflic Acid (1.5 eq) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and quench by slowly adding a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the desired 2-((2-chloro-6-methylphenyl)amino)-substituted benzothiazole.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical StateKey Spectroscopic Data (Expected)
N-(2-chloro-6-methylphenyl)-6-methoxybenzo[d]thiazol-2-amineC₁₅H₁₃ClN₂OS318.8060-75Solid¹H NMR: Aromatic protons (6.8-7.5 ppm), Methoxy protons (~3.8 ppm), Methyl protons (~2.3 ppm). ¹³C NMR: Signals for aromatic carbons, methoxy carbon, and methyl carbon.

Reaction Scheme:

Caption: Iron-catalyzed synthesis of a benzothiazole.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of heterocyclic compounds from this compound.

G start Start: Reactants reaction Reaction Setup (Solvent, Catalyst, Temp) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete drying Drying and Concentration (Na2SO4, Rotary Evaporation) workup->drying purification Purification (Column Chromatography or Recrystallization) drying->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization product Final Product characterization->product

References

Application Notes and Protocols: 1-Chloro-3-isothiocyanato-2-methylbenzene as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-isothiocyanato-2-methylbenzene is a reactive isothiocyanate that serves as a valuable building block in the synthesis of a variety of biologically active compounds. The isothiocyanate group (-N=C=S) is a key functional moiety that readily undergoes nucleophilic addition reactions, most notably with primary and secondary amines to form substituted thiourea derivatives. Thioureas are a class of compounds renowned for their diverse pharmacological activities, including potent enzyme inhibition, antioxidant properties, and antimicrobial and anticancer effects.[1][2] The presence of the chloro and methyl substituents on the phenyl ring of this compound can influence the physicochemical properties and biological activity of the resulting derivatives, making it an attractive starting material for medicinal chemistry campaigns.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmacologically relevant molecules, with a focus on thiourea derivatives as urease inhibitors and antioxidants.

Key Applications

Derivatives synthesized from this compound have shown significant potential in several therapeutic areas:

  • Urease Inhibition: Thiourea derivatives bearing the 3-chloro-2-methylphenyl scaffold have been identified as potent inhibitors of urease, an enzyme implicated in pathologies such as peptic ulcers and kidney stone formation.[1][3][4]

  • Antioxidant Activity: These compounds have demonstrated the ability to scavenge free radicals, suggesting their potential in mitigating oxidative stress-related diseases.[1][2]

  • Anticancer and Antimicrobial Agents: The broader class of thiourea derivatives is well-documented for its anticancer and antimicrobial activities, indicating a promising avenue for further investigation of derivatives from this specific building block.[5][6][7]

Data Presentation

Urease Inhibitory and Antioxidant Activities of 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea Derivatives

The following table summarizes the in vitro urease inhibitory activity and DPPH radical scavenging activity of a series of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea derivatives.

Compound IDR-group on Aroyl MoietyUrease Inhibition IC₅₀ (µM)[1][4]DPPH Scavenging Activity (% at 40 µg/mL)[1]
4a 2-methylphenyl0.0312 ± 0.003275.3
4b 4-methoxyphenyl0.0123 ± 0.001182.1
4c 2-methoxyphenyl0.0221 ± 0.002178.9
4d 4-methylphenyl0.0411 ± 0.004172.4
4e 4-nitrophenyl0.0021 ± 0.000188.5
4f 3-nitrophenyl0.0032 ± 0.000285.7
4g 2-nitrophenyl0.0045 ± 0.000383.2
4h 4-chlorophenyl0.0029 ± 0.000286.4
4i 2-chlorophenyl0.0019 ± 0.001189.1
4j 2,4-dichlorophenyl0.0532 ± 0.995169.8
Thiourea (Standard) -4.7455 ± 0.0545-

Experimental Protocols

Protocol 1: General Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea Derivatives

This protocol describes the synthesis of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea derivatives from this compound.

Materials:

  • Substituted benzoic acid

  • Thionyl chloride (SOCl₂)

  • Potassium thiocyanate (KSCN)

  • 3-Chloro-2-methylaniline (as a precursor to the isothiocyanate, or use this compound directly)

  • Acetone (anhydrous)

  • Stirring apparatus

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of Aroyl Isothiocyanate (Intermediate)

  • A solution of a substituted benzoic acid (1 mmol) in thionyl chloride (5 mL) is refluxed for 1-2 hours.

  • The excess thionyl chloride is removed under reduced pressure.

  • The resulting aroyl chloride is dissolved in anhydrous acetone (10 mL).

  • To this solution, potassium thiocyanate (1 mmol) is added, and the mixture is refluxed for 1 hour.

Step 2: Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea

  • To the freshly prepared aroyl isothiocyanate solution from Step 1, a solution of 3-chloro-2-methylaniline (1 mmol) in anhydrous acetone (10 mL) is added dropwise with constant stirring.

  • The reaction mixture is then refluxed for 3-4 hours.

  • After cooling to room temperature, the mixture is poured into crushed ice.

  • The resulting precipitate is filtered, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: DPPH Radical Scavenging Assay

This protocol outlines the procedure for evaluating the antioxidant activity of the synthesized thiourea derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1][8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Synthesized thiourea derivatives

  • Standard antioxidant (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Prepare stock solutions of the synthesized thiourea derivatives and a standard antioxidant in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 180 µL of the DPPH solution to each well.

    • Add 20 µL of the different concentrations of the test compounds or standard to the respective wells.

    • For the control, add 20 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Visualizations

Logical Relationship: Thiourea Synthesis

logical_relationship cluster_reactants Reactants cluster_product Product Isothiocyanate 1-Chloro-3-isothiocyanato- 2-methylbenzene Thiourea Substituted Thiourea Derivative Isothiocyanate->Thiourea Nucleophilic Addition Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Thiourea

Caption: Logical flow of thiourea synthesis.

Experimental Workflow: Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl]thioureas

experimental_workflow start Start reflux1 Reflux with SOCl₂ (1-2 hours) start->reflux1 Substituted Benzoic Acid remove_socl2 Remove excess SOCl₂ (Reduced Pressure) reflux1->remove_socl2 dissolve_aroyl Dissolve Aroyl Chloride in Acetone remove_socl2->dissolve_aroyl add_kscn Add KSCN dissolve_aroyl->add_kscn reflux2 Reflux (1 hour) add_kscn->reflux2 add_amine Add 3-Chloro-2-methylaniline in Acetone reflux2->add_amine Aroyl Isothiocyanate (in situ) reflux3 Reflux (3-4 hours) add_amine->reflux3 precipitation Pour into Ice Water reflux3->precipitation filtration Filter Precipitate precipitation->filtration purification Recrystallize filtration->purification end End Product purification->end

Caption: Workflow for synthesizing thiourea derivatives.

Signaling Pathway: Urease Inhibition by Thiourea Derivatives

urease_inhibition cluster_urease Urease Active Site cluster_inhibitor Inhibitor cluster_products Products Urease Urease Enzyme (with Ni²⁺ ions) Ammonia Ammonia (NH₃) Urease->Ammonia Hydrolysis Carbamate Carbamate Urease->Carbamate Hydrolysis Urea Urea (Substrate) Urea->Urease Binds to Active Site Thiourea Thiourea Derivative Thiourea->Urease Blocks Active Site (Inhibition)

Caption: Mechanism of urease inhibition by thioureas.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 1-Chlor-3-isothiocyanato-2-methylbenzen für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

An: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung: Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung von 1-Chlor-3-isothiocyanato-2-methylbenzen zur Erzeugung einer Bibliothek von Thioharnstoff-Derivaten. Darüber hinaus werden standardisierte Methoden für das biologische Screening dieser neuartigen Verbindungen auf ihre potenzielle zytotoxische und entzündungshemmende Wirkung beschrieben, mit einem Schwerpunkt auf der Hemmung des NF-κB-Signalwegs.

Einleitung

Isothiocyanate (ITCs) sind eine Klasse von schwefelhaltigen Verbindungen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind, einschließlich antikarzinogener und entzündungshemmender Eigenschaften.[1][2] Die Derivatisierung von ITC-Grundgerüsten ist eine Schlüsselstrategie in der medizinischen Chemie, um ihre pharmakologischen Profile zu optimieren. Die Reaktion von Isothiocyanaten mit primären Aminen zu Thioharnstoff-Derivaten ist eine robuste und vielseitige Methode zur Erstellung von Wirkstoffbibliotheken für das Hochdurchsatz-Screening.[3][4]

1-Chlor-3-isothiocyanato-2-methylbenzen ist ein attraktives Ausgangsmaterial für die Derivatisierung, da es mehrere funktionelle Gruppen für die Modulation der physikochemisch-chemischen und pharmakokinetischen Eigenschaften bietet. Die resultierenden Thioharnstoff-Derivate sind von Interesse für das Screening auf verschiedene biologische Aktivitäten, insbesondere als potenzielle Inhibitoren von Entzündungswegen wie dem durch den Kernfaktor kappa B (NF-κB) vermittelten Signalweg.[5][6]

Synthese von Thioharnstoff-Derivaten

Allgemeines Reaktionsschema

Die Synthese von N,N'-disubstituierten Thioharnstoff-Derivaten aus 1-Chlor-3-isothiocyanato-2-methylbenzen erfolgt durch eine nukleophile Additionsreaktion mit einer Auswahl an primären Aminen.

Reaktionsschema:

G reactant1 1-Chlor-3-isothiocyanato- 2-methylbenzen reagents + reactant1->reagents reactant2 Primäres Amin (R-NH2) product N-(2-Chlor-6-methylphenyl)-N'-(R)-thioharnstoff reagents->reactant2 reagents->product RT, rühren arrow_label Lösungsmittel (z.B. Aceton) G cluster_workflow Workflow des NF-κB-Reportergen-Assays A Aussaat von HEK293-NF-κB-luc Zellen B Vorinkubation mit Thioharnstoff-Derivaten A->B C Stimulation mit TNF-α (NF-κB-Aktivator) B->C D Inkubation C->D E Zelllyse und Zugabe von Luciferase-Substrat D->E F Messung der Lumineszenz E->F G TNFa TNF-α TNFR TNFR TNFa->TNFR Bindung IKK IKK-Komplex TNFR->IKK Aktivierung IkB IκB IKK->IkB Phosphorylierung NFkB NF-κB (p50/p65) IkB->NFkB Inhibitorischer Komplex IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB (aktiv) NFkB->NFkB_nuc Translokation in den Zellkern Proteasom Proteasomaler Abbau IkB_P->Proteasom Proteasom->NFkB Freisetzung Genes Pro-inflammatorische Genexpression NFkB_nuc->Genes Transkription Inhibitor Thioharnstoff- Derivat Inhibitor->IKK Potenzielle Hemmung

References

Application Notes and Protocols for Evaluating the Anti-Cancer Potential of 1-Chloro-3-isothiocyanato-2-methylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no specific studies detailing the anti-cancer activity of 1-Chloro-3-isothiocyanato-2-methylbenzene or its direct derivatives have been published. Therefore, these application notes and protocols provide a comprehensive framework for the initial evaluation of this novel compound and its derivatives, based on established methodologies for other isothiocyanates (ITCs).

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables that have demonstrated significant anti-cancer properties.[1] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in carcinogenesis.[2] This document outlines detailed protocols for the in vitro evaluation of the anti-cancer potential of novel ITC derivatives, specifically focusing on this compound.

Data Presentation: Comparative Efficacy of Known Isothiocyanates

To provide a benchmark for evaluating novel derivatives, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-studied ITCs across various cancer cell lines.

Isothiocyanate DerivativeCancer Cell LineIC50 (µM)Reference
Sulforaphane (SFN)LoVo (Colon)1.92 ± 0.38[3]
A2780 (Ovarian)1.38 ± 0.2[3]
MV-4-11 (Leukemia)0.87 ± 0.45[3]
Benzyl Isothiocyanate (BITC)LoVo (Colon)> 20[3]
A2780 (Ovarian)> 20[3]
MV-4-11 (Leukemia)13.01 ± 2.67[3]
Phenethyl Isothiocyanate (PEITC)LoVo (Colon)4.39 ± 0.85[3]
A2780 (Ovarian)3.32 ± 0.49[3]
MV-4-11 (Leukemia)2.50 ± 0.54[3]
3,4-Dimethoxybenzyl isothiocyanateLoVo (Colon)1.92 ± 0.38[3]
A2780 (Ovarian)1.38 ± 0.2[3]
MV-4-11 (Leukemia)0.87 ± 0.45[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer activity of this compound derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to measure cell metabolic activity as an indicator of cell viability after treatment with the test compound.

Materials:

  • Cancer cell lines of interest (e.g., Panc-1, HGC27)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)[1]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Treat the cells with various concentrations of the compound for desired time periods (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).[1]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Protocol 3: Western Blotting for Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in signaling pathways affected by the test compound.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse treated and untreated cells with RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

G Experimental Workflow for Screening Novel ITC Derivatives cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Studies (if promising in vitro results) A Cell Viability Assay (MTT) B Apoptosis Assay (Annexin V/PI) A->B C Mechanism of Action Studies B->C D Western Blotting C->D G Xenograft Mouse Model C->G E Cell Cycle Analysis F ROS Measurement H Toxicity Studies G->H Start Novel ITC Derivative Start->A

Caption: General workflow for evaluating the anti-cancer potential of novel isothiocyanate derivatives.

G Simplified Apoptosis Signaling Pathway Induced by ITCs ITC Isothiocyanate Derivative ROS Increased ROS Production ITC->ROS Bcl2 Bcl-2 (Anti-apoptotic) ITC->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Bax Bax (Pro-apoptotic) Mito->Bax CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A representative signaling pathway of apoptosis induced by isothiocyanates.

G Structure-Activity Relationship Concept for Phenylisothiocyanates cluster_0 Core Structure cluster_1 Substituent Effects on Anti-Cancer Activity Core Phenylisothiocyanate Position Position of Substituents (ortho, meta, para) Core->Position Nature Nature of Substituents (e.g., Cl, CH3) Core->Nature Lipophilicity Lipophilicity (log P) Core->Lipophilicity Activity Modulated Anti-Cancer Activity Position->Activity Nature->Activity Lipophilicity->Activity

Caption: Factors influencing the anti-cancer activity of phenylisothiocyanate derivatives.

References

Antimicrobial activity of compounds derived from 1-Chloro-3-isothiocyanato-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Antimicrobial Activity of Isothiocyanate Compounds

Disclaimer: Extensive literature searches did not yield specific data on the antimicrobial activity of compounds derived directly from 1-Chloro-3-isothiocyanato-2-methylbenzene. The following application notes and protocols are based on the broader class of isothiocyanates (ITCs), which are well-documented for their antimicrobial properties. The methodologies and data presented can serve as a guide for researchers investigating the potential antimicrobial effects of novel isothiocyanate derivatives.

Application Notes

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables, known for their potent antimicrobial activity against a wide range of microorganisms, including pathogenic bacteria and fungi.[1][2][3] These compounds are characterized by the presence of a -N=C=S functional group. The antimicrobial efficacy of ITCs is influenced by their chemical structure.[4][5] For instance, aromatic ITCs like benzyl isothiocyanate (BITC) have often demonstrated greater activity compared to some aliphatic ITCs.[6]

General Mechanism of Antimicrobial Action

The antimicrobial action of isothiocyanates is multifaceted. A primary mechanism involves their electrophilic nature, allowing them to react with sulfhydryl groups of proteins, thereby inactivating essential enzymes.[7] This can disrupt crucial cellular processes. Additionally, several studies have shown that ITCs can compromise the integrity of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[3][8] Some ITCs have also been found to interfere with microbial quorum sensing and biofilm formation.[3]

Data Presentation: Antimicrobial Activity of Common Isothiocyanates

The following tables summarize the antimicrobial activity of several well-studied isothiocyanates against various bacterial strains. This data is compiled from multiple research articles and is presented here for comparative purposes.

Table 1: Minimum Inhibitory Concentrations (MIC) of Various Isothiocyanates

IsothiocyanateMicroorganismMIC (µg/mL)Reference
Allyl isothiocyanate (AITC)Escherichia coli100[8]
Pseudomonas aeruginosa100[8]
Staphylococcus aureus100[8]
Listeria monocytogenes100[8]
Campylobacter jejuni50 - 200[7]
Benzyl isothiocyanate (BITC)Methicillin-resistant Staphylococcus aureus (MRSA)2.9 - 110[4][5]
Campylobacter jejuni1.25 - 5[7]
2-Phenylethyl isothiocyanate (PEITC)Escherichia coli100[8]
Pseudomonas aeruginosa100[8]
Staphylococcus aureus100[8]
Listeria monocytogenes100[8]

Table 2: Zone of Inhibition for Various Isothiocyanates

IsothiocyanateMicroorganismConcentrationZone of Inhibition (mm)Reference
Benzyl isothiocyanate (BITC)Methicillin-resistant Staphylococcus aureus (MRSA)440 µ g/disc 9.0 - 45.3[4]
2-Phenylethyl isothiocyanate (PEITC)Methicillin-resistant Staphylococcus aureus (MRSA)440 µ g/disc 11.3 - 45.3[4]
Clostridium difficile ATCC 96892 mg/disc>30[3]
Clostridium perfringens ATCC 131242 mg/disc>30[3]
Allyl isothiocyanate (AITC)Methicillin-resistant Staphylococcus aureus (MRSA)440 µ g/disc <15[4]

Experimental Protocols

The following are generalized protocols for assessing the antimicrobial activity of isothiocyanate compounds. These methods are based on standard microbiological techniques.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test isothiocyanate compound

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile diluent (e.g., saline or broth)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve the isothiocyanate compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in the growth medium to achieve the desired starting concentration for the assay.

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth medium. Adjust the turbidity of the culture with sterile diluent to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution: Add 100 µL of sterile growth medium to all wells of a 96-well plate. Add 100 µL of the prepared test compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a positive control (inoculum without the test compound), and the twelfth column as a negative control (medium only).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the isothiocyanate compound at which no visible growth is observed. A colorimetric indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in visualizing microbial growth.[9]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile paper disks

  • Test isothiocyanate compound

  • Bacterial or fungal strains

  • Sterile swabs

  • Sterile saline or broth

  • Calipers or a ruler

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension. Rotate the swab against the side of the tube to remove excess liquid. Streak the swab evenly across the entire surface of the agar plate in three directions to ensure a confluent lawn of growth.[10]

  • Preparation and Application of Disks: Aseptically apply a known amount of the isothiocyanate test compound onto sterile paper disks. Allow the solvent to evaporate completely. Place the impregnated disks onto the inoculated agar surface, ensuring firm contact.

  • Incubation: Invert the plates and incubate at the appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters.

Visualizations

The following diagrams illustrate a typical workflow for antimicrobial screening and a simplified representation of the proposed mechanism of action for isothiocyanates.

experimental_workflow cluster_screening Initial Screening cluster_quantification Quantitative Analysis cluster_characterization Mechanism of Action Studies start Prepare Isothiocyanate Compound Stock Solution screen Primary Screen (e.g., Disk Diffusion or Agar Well Diffusion) start->screen mic Determine Minimum Inhibitory Concentration (MIC) via Broth Microdilution screen->mic Active Compounds mbc Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic->mbc membrane Cell Membrane Integrity Assays mic->membrane enzyme Enzyme Inhibition Assays mic->enzyme biofilm Biofilm Formation Inhibition Assays mic->biofilm end Data Analysis & Reporting mbc->end membrane->end enzyme->end biofilm->end signaling_pathway cluster_cell Bacterial Cell membrane_target Cell Membrane Disruption leakage Leakage of Intracellular Components membrane_target->leakage enzyme_target Enzyme Inactivation (e.g., Thioredoxin Reductase) metabolism_disruption Disruption of Metabolic Pathways enzyme_target->metabolism_disruption qs_target Quorum Sensing Inhibition biofilm_inhibition Inhibition of Biofilm Formation qs_target->biofilm_inhibition cell_death Bacterial Cell Death leakage->cell_death metabolism_disruption->cell_death itc Isothiocyanate Compound itc->membrane_target itc->enzyme_target itc->qs_target

References

Application Notes and Protocols: Anti-inflammatory Properties of Phenyl Isothiocyanate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group.[1] Naturally occurring in cruciferous vegetables, these compounds and their synthetic analogs have garnered significant attention for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The primary mechanism underlying their anti-inflammatory effects involves the modulation of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.[3][4] This document provides an overview of the anti-inflammatory properties of synthetic phenyl isothiocyanate analogs, with detailed experimental protocols and data presented to guide further research and drug development. While specific data for 1-Chloro-3-isothiocyanato-2-methylbenzene was not found in the reviewed literature, the information herein on structurally related analogs provides a strong foundation for investigating its potential activities.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many isothiocyanate analogs are mediated through the suppression of the NF-κB signaling pathway.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α, IL-1β, and IL-6.[3][5]

Several synthetic ITC analogs have been shown to inhibit this cascade by preventing the phosphorylation of the IKK complex and the subsequent phosphorylation and degradation of IκBα. This action stabilizes the NF-κB/IκBα complex in the cytoplasm, preventing NF-κB's nuclear translocation and thereby downregulating the expression of inflammatory mediators.[5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_complex p65/p50 Proteasome Proteasome Degradation IkBa->Proteasome ubiquitination p65 p65 p50 p50 NFkB_nuc p65/p50 NFkB_complex->NFkB_nuc translocates ITC Isothiocyanate Analogs ITC->IKK inhibits DNA DNA (κB sites) NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanate analogs.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the inhibitory effects of various synthetic and substituted phenyl isothiocyanate analogs on key inflammatory markers.

Table 1: Inhibition of NF-κB Transcriptional Activity by Synthetic ITC Analogs

CompoundIC50 (µM) for NF-κB Inhibition
Phenylethyl isothiocyanate (PEITC)> 20
Tetrahydrofurfuryl isothiocyanate1.8
Methyl-3-isothiocyanatopropionate4.5
3-Morpholinopropyl isothiocyanate10.5
3,4-Methylenedioxybenzyl isothiocyanate15.0
Benzyl isothiocyanate> 20
Allyl isothiocyanate> 20
Phenyl isothiocyanate> 20
Data from a study evaluating NF-κB-luciferase activity in HT-29-N9 cells.[5]

Table 2: Inhibition of Pro-inflammatory Mediators by Phenyl Isothiocyanate and its Analogs

Compound (at 50 µM)% Inhibition of COX-2
Phenyl isothiocyanate98.9
2-Methoxyphenyl isothiocyanate99.0
3-Methoxyphenyl isothiocyanateNo Inhibition
4-Methoxyphenyl isothiocyanateNo Inhibition
Benzyl isothiocyanateNo Inhibition
3-(Methylsulfanyl)propyl isothiocyanate48.0
Data from an in vitro assay using human COX-2 enzyme.[6]

Experimental Protocols

Detailed methodologies for key in vitro assays to determine the anti-inflammatory potential of isothiocyanate analogs are provided below.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol is used to assess the effect of test compounds on the production of nitric oxide, a key inflammatory mediator produced by iNOS.

Workflow Diagram

NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat cells with ITC analogs (2 h) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate for 22-24 h C->D E Collect supernatant D->E F Add Griess Reagent E->F G Incubate for 10 min at room temperature F->G H Measure Absorbance at 540 nm G->H I Calculate NO concentration (vs. NaNO2 standard curve) H->I

Caption: Workflow for the Nitric Oxide (NO) production assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • 96-well cell culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • Isothiocyanate test compounds

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the isothiocyanate analogs for 2 hours.[7] Include a vehicle control (e.g., 0.1% DMSO).

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for an additional 22-24 hours.[7]

  • Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well, followed by 50 µL of Component B.

  • Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 2: Western Blot Analysis for NF-κB Signaling Proteins

This protocol is used to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • LPS

  • Isothiocyanate test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IKKα/β, anti-IKKα, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat with ITC analogs for 2 hours, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30-60 minutes for phosphorylation events, longer for protein expression).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

Synthetic phenyl isothiocyanate analogs represent a promising class of compounds for the development of novel anti-inflammatory agents. Their ability to potently inhibit the NF-κB signaling pathway, thereby reducing the production of key inflammatory mediators like NO and COX-2, underscores their therapeutic potential. The protocols and data presented here provide a framework for researchers to screen and characterize new ITC analogs, including compounds like this compound, and to further elucidate their mechanisms of action. Structure-activity relationship studies, guided by the data on various analogs, will be crucial in designing next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-3-isothiocyanato-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity in the synthesis of 1-Chloro-3-isothiocyanato-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound? A1: The most common synthetic routes for aryl isothiocyanates, including this compound, start from the corresponding primary amine (3-chloro-2-methylaniline). The two main approaches are:

  • Reaction with Thiophosgene (or its equivalents): This is a classic and direct method where the amine reacts with thiophosgene (CSCl₂) in the presence of a base.[1][2]

  • Decomposition of Dithiocarbamate Salts: This is often a two-step or one-pot process. The amine first reacts with carbon disulfide (CS₂) and a base to form a dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent (e.g., ethyl chloroformate, tosyl chloride, hydrogen peroxide) to yield the isothiocyanate.[1] One-pot strategies are generally efficient and can lead to higher overall yields.[3][4]

Q2: Why is the yield of my reaction consistently low? A2: Low yield is a frequent issue that can be attributed to several factors:

  • Incomplete Reaction: The starting amine, 3-chloro-2-methylaniline, may have reduced nucleophilicity due to the electron-withdrawing nature of the adjacent chlorine atom, requiring optimized reaction conditions (temperature, time, solvent).

  • Side Reactions: The formation of symmetrical thioureas is a common side reaction, particularly if there is an excess of the starting amine or if reaction conditions are not anhydrous.[2][5]

  • Reagent Decomposition: Thiophosgene is highly reactive and sensitive to moisture. The chosen desulfurizing agent in the dithiocarbamate method may not be effective for your specific substrate.[3]

  • Product Degradation: Isothiocyanates can be unstable, especially during purification at high temperatures or in the presence of nucleophiles.[4][6]

Q3: What are the most common byproducts, and how can they be minimized? A3: The most prevalent byproduct is the corresponding symmetrical thiourea (1,3-bis(3-chloro-2-methylphenyl)thiourea). This occurs when a molecule of the isothiocyanate product reacts with an unreacted molecule of the starting amine. To minimize its formation, ensure you are using a slight excess of the thiocarbonylating agent (e.g., thiophosgene) relative to the amine and maintain anhydrous conditions. Adding the amine slowly to the reaction mixture can also help.

Q4: How does the choice of desulfurizing agent impact the reaction? A4: The choice of desulfurizing agent is critical and depends on the substrate's electronic properties.[3] For electron-deficient anilines, certain reagents are more effective. For example, tosyl chloride can generate the isothiocyanate from the in-situ-formed dithiocarbamate in high yields (75–97%) within 30 minutes.[1] Hydrogen peroxide is a good choice for many non-chiral isothiocyanates, while methods involving ethyl chloroformate are also known to produce good yields.[1]

Q5: What is the recommended method for purifying this compound? A5: Purification can be achieved through vacuum distillation or column chromatography.[4][5] Given that isothiocyanates can be thermally unstable, vacuum distillation at the lowest possible temperature is recommended to prevent decomposition.[5] If the product is sensitive, flash column chromatography on silica gel is an effective alternative.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue Potential Cause Recommended Action
Low or No Product Yield Purity of starting amine (3-chloro-2-methylaniline) is low.Verify the purity of the amine by NMR or GC-MS. Purify by distillation or recrystallization if necessary.
Inactive thiocarbonylating agent (e.g., thiophosgene, CS₂).Use freshly opened or distilled thiophosgene. Ensure carbon disulfide is of high purity.
Suboptimal reaction conditions (temperature, time, solvent).For electron-deficient anilines, slightly elevated temperatures may be required. Monitor the reaction by TLC or GC to determine the optimal reaction time. Dichloromethane is a commonly used solvent.[7]
Incorrect choice of base or desulfurizing agent.Triethylamine is a common base.[1] If using the dithiocarbamate method, experiment with different desulfurizing agents like tosyl chloride or ethyl chloroformate, which are effective for aryl amines.[1]
High Percentage of Thiourea Byproduct Incorrect stoichiometry (amine is in excess).Use a slight molar excess (1.1-1.2 equivalents) of the thiocarbonylating agent or desulfurizing agent.
Reaction conditions allow for reaction between product and starting amine.Add the amine solution dropwise to the solution of the thiocarbonylating agent to maintain a low concentration of free amine throughout the reaction.
Presence of water in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Product Decomposes During Workup/Purification Thermal instability.During workup, avoid high temperatures. Use vacuum distillation at the lowest possible pressure.[5] Alternatively, use flash column chromatography at room temperature.[4]
Hydrolysis of the isothiocyanate group.Minimize contact with aqueous solutions during extraction. Ensure the organic phase is thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) before solvent evaporation.
Reaction Stalls or is Sluggish Low nucleophilicity of the starting amine.The chloro-substituted aniline is less reactive than aniline itself.[8] Consider using a more polar aprotic solvent or slightly increasing the reaction temperature. Monitor progress carefully to avoid byproduct formation.
Steric hindrance from the ortho-methyl group.The methyl group adjacent to the amine can sterically hinder the reaction. Allow for longer reaction times or slightly elevated temperatures to overcome this.

Visualized Workflows and Pathways

SynthesisPathways cluster_0 Method 1: Thiophosgene Route cluster_1 Method 2: Dithiocarbamate Route Start Starting Material: 3-Chloro-2-methylaniline Reaction1 Direct Thiocarbonylation Start->Reaction1 Anhydrous Solvent Intermediate Intermediate: Dithiocarbamate Salt Start->Intermediate Step 1 Product Product: This compound Thiophosgene Thiophosgene (CSCl₂) + Base (e.g., Et₃N) Thiophosgene->Reaction1 Reaction1->Product CS2 Carbon Disulfide (CS₂) + Base (e.g., Et₃N) CS2->Intermediate Reaction2 Desulfurization Intermediate->Reaction2 Step 2 Desulfurizer Desulfurizing Agent (e.g., Tosyl Chloride) Desulfurizer->Reaction2 Reaction2->Product

Caption: Key synthetic pathways to this compound.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckReagents Verify Purity of: - Amine - Solvents - Reagents Start->CheckReagents CheckConditions Review Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Correct Stoichiometry? Start->CheckConditions AnalyzeByproducts Analyze Crude Mixture (TLC, GC-MS, NMR) Start->AnalyzeByproducts OptimizeTemp Optimize Reaction Temperature & Time CheckReagents->OptimizeTemp CheckConditions->OptimizeTemp IsThiourea Is Thiourea the Major Byproduct? AnalyzeByproducts->IsThiourea AdjustStoichiometry Adjust Stoichiometry: - Use slight excess of CSCl₂/CS₂ - Slow addition of amine IsThiourea->AdjustStoichiometry Yes IsThiourea->OptimizeTemp No Resolved Yield/Purity Improved AdjustStoichiometry->Resolved ModifyWorkup Modify Purification: - Use Vacuum Distillation - Use Flash Chromatography - Avoid high heat OptimizeTemp->ModifyWorkup ModifyWorkup->Resolved

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Disclaimer: These protocols are generalized procedures and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Thiophosgene

This method is based on the direct reaction of the amine with thiophosgene.

Materials:

  • 3-chloro-2-methylaniline

  • Thiophosgene (CSCl₂)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve thiophosgene (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of 3-chloro-2-methylaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Add the amine/triethylamine solution dropwise to the stirred thiophosgene solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by vacuum distillation or flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis via Dithiocarbamate Intermediate (One-Pot)

This method avoids the use of thiophosgene by forming a dithiocarbamate salt in situ, which is then converted to the isothiocyanate.[4]

Materials:

  • 3-chloro-2-methylaniline

  • Carbon Disulfide (CS₂)

  • Triethylamine (Et₃N) or another suitable base

  • Tosyl Chloride (TsCl) or Ethyl Chloroformate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-chloro-2-methylaniline (1.0 eq) and anhydrous DCM.

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Add carbon disulfide (1.2 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at room temperature for 1-2 hours to form the dithiocarbamate salt.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the desulfurizing agent (e.g., Tosyl Chloride, 1.1 eq) in anhydrous DCM dropwise.

  • Let the reaction stir at room temperature for 30-60 minutes. Monitor completion by TLC.[1]

  • Upon completion, wash the reaction mixture with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or flash column chromatography to afford the final product.

References

Technical Support Center: Purification of 1-Chloro-3-isothiocyanato-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-3-isothiocyanato-2-methylbenzene. The following sections offer detailed guidance on overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most probable impurities depend on the synthetic route. If synthesized from 3-chloro-2-methylaniline and thiophosgene or a related reagent, common impurities include:

  • Unreacted 3-chloro-2-methylaniline: The starting primary amine.

  • N,N'-bis(3-chloro-2-methylphenyl)thiourea: A byproduct formed from the reaction of the isothiocyanate product with the starting amine.

  • Dithiocarbamate salts: Intermediates that may not have fully converted to the isothiocyanate.[1]

  • Polymeric materials: Isothiocyanates can be unstable and may polymerize under certain conditions.

Q2: this compound is described as a white powder. Does this mean recrystallization is the best purification method? [2]

A2: Recrystallization is an excellent method for purifying solid compounds and is likely a suitable technique for this compound.[2] It is particularly effective at removing small amounts of impurities. However, for grossly impure samples or to separate compounds with very similar solubility, column chromatography may be necessary as a primary purification step or in conjunction with recrystallization.

Q3: Is this compound stable during purification?

A3: Isothiocyanates can be sensitive to heat and moisture.[3] Prolonged heating should be avoided, and anhydrous solvents are recommended where possible. Hydrolysis can convert the isothiocyanate back to the corresponding amine. It is advisable to store the purified compound at low temperatures (e.g., -20°C) under an inert atmosphere.[3]

Q4: My purified compound looks like an oil instead of a white powder. What could be the reason?

A4: This could be due to several factors:

  • Residual Solvent: The most common reason. Ensure the compound is thoroughly dried under vacuum.

  • Presence of Impurities: Certain impurities can act as a eutectic mixture, lowering the melting point of your compound and causing it to appear as an oil.

  • Compound Polymorphism: While less common, the compound may exist in different crystalline forms with varying physical properties.

Q5: What analytical techniques are recommended to assess the purity of this compound?

A5: The following techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and determine appropriate solvent systems for column chromatography. Aromatic isothiocyanates are often UV-active and can be visualized at 254 nm.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A reversed-phase C18 column is typically used for isothiocyanates.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct signals.

  • Melting Point Analysis: A sharp melting point range (typically within 1-2°C) is a good indicator of high purity for a crystalline solid.

Troubleshooting Guides

Column Chromatography
Symptom Potential Cause Suggested Solution
Poor Separation of Product and Impurities Inappropriate solvent system (eluent).Optimize the eluent using TLC. For non-polar compounds like this, start with a low polarity eluent (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. A good starting Rf for the target compound on TLC is 0.2-0.4.[4]
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Product Elutes Too Quickly (High Rf) Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).
Product Does Not Elute from the Column (Rf = 0) Eluent is not polar enough.Increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio).
Broad or Tailing Peaks Compound is interacting with acidic silica gel.Add a small amount of triethylamine (~0.5-1%) to the eluent to neutralize the silica gel, especially if the starting amine is a major impurity.[4]
The compound may be degrading on the silica.Minimize the time the compound spends on the column by using flash chromatography. Consider an alternative purification method like recrystallization.
Recrystallization
Symptom Potential Cause Suggested Solution
No Crystals Form Upon Cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The compound is very soluble in the chosen solvent even when cold.Choose a different solvent or use a two-solvent system. Add a "poor" solvent (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then clarify with a drop of the "good" solvent before cooling.
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound or its impure form.Use a lower-boiling point solvent.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Low Recovery of Purified Product The compound has significant solubility in the cold solvent.Ensure you are using the minimum amount of hot solvent to dissolve the compound. Cool the solution in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are Discolored or Impure Rapid crystallization has trapped impurities.Ensure slow cooling. If impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtering it hot (gravity filtration) and allowing it to cool.
High-Performance Liquid Chromatography (HPLC)
Symptom Potential Cause Suggested Solution
High System Backpressure Compound precipitation in the aqueous mobile phase.[5]Increase the column temperature (e.g., to 40-60°C) to improve solubility.[6]
Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[3]
Particulate matter from the sample.Ensure the sample is fully dissolved and filtered through a 0.22 or 0.45 µm filter before injection.
Poor Peak Shape (Broadening or Tailing) Column overloading.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Modify the mobile phase by adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape for amine impurities.
Co-elution of Impurities Insufficient resolution with the current method.Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.
Change the stationary phase (e.g., from C18 to a phenyl-hexyl or pentafluorophenyl (PFP) column) to alter selectivity.[7]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general method for purifying this compound. The solvent system should be optimized by TLC first.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes, TLC plates, UV lamp

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10). The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid this compound that is not heavily contaminated.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Hexane, Ethanol, or a mixture)

  • Erlenmeyer flask, heating source, Buchner funnel, filter paper, ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold. Hexane or ethanol/water mixtures are common choices for moderately polar compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid dissolves completely.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Protocol 3: Purity Analysis by Reversed-Phase HPLC

This protocol provides a starting point for analyzing the purity of the final product.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid

  • Solvent B: Acetonitrile with 0.1% Formic Acid

Methodology:

  • Sample Preparation: Prepare a solution of the purified compound in acetonitrile at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the area of the main peak divided by the total area of all peaks.

Process Diagrams

Purification_Workflow start Crude This compound tlc Assess Purity by TLC start->tlc decision Is the sample mostly pure? tlc->decision recrystallization Recrystallization decision->recrystallization Yes column_chrom Column Chromatography decision->column_chrom No purity_check Assess Purity (TLC, HPLC, NMR) recrystallization->purity_check column_chrom->purity_check decision2 Is Purity >95%? purity_check->decision2 pure_product Pure Product decision2->pure_product Yes repeat_purification Repeat Purification or Choose Alternative Method decision2->repeat_purification No repeat_purification->column_chrom Troubleshooting_Tree start Purification Problem issue What is the main issue? start->issue poor_sep Poor Separation issue->poor_sep Separation no_product No Product Recovery issue->no_product Recovery low_yield Low Yield issue->low_yield Yield oiling_out Product Oils Out issue->oiling_out Physical Form method_q Method? poor_sep->method_q method_q2 Method? no_product->method_q2 method_q3 Method? low_yield->method_q3 recryst_sol4 Cool solution slower, Use lower boiling solvent, Scratch flask oiling_out->recryst_sol4 cc_sol Optimize Eluent (TLC Guided) method_q->cc_sol Column Chrom. hplc_sol Optimize Gradient or Change Column method_q->hplc_sol HPLC cc_sol2 Eluent too non-polar, Increase Polarity method_q2->cc_sol2 Column Chrom. recryst_sol2 Too much solvent used, Concentrate Solution method_q2->recryst_sol2 Recrystallization cc_sol3 Material stuck on column? Consider degradation method_q3->cc_sol3 Column Chrom. recryst_sol3 Cool longer/colder, Use minimal hot solvent method_q3->recryst_sol3 Recrystallization

References

Stability and storage conditions for 1-Chloro-3-isothiocyanato-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Chloro-3-isothiocyanato-2-methylbenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and proper handling of this compound in your experiments.

Stability and Storage Conditions

Proper storage is critical to maintain the integrity and reactivity of this compound. Due to the reactive nature of the isothiocyanate group, this compound is susceptible to degradation, particularly by moisture and nucleophiles.

Recommended Storage and Handling Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)Prevents reaction with atmospheric moisture and oxygen.
Container Tightly sealed, light-resistant containerProtects from moisture and light-induced degradation.
Handling Use in a well-ventilated fume hoodAvoids inhalation of the potentially harmful compound.
Incompatibilities Strong oxidizing agents, strong bases, alcohols, amines, waterThe isothiocyanate group is highly reactive towards these substances.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Visual inspection can often provide the first clues of compound degradation. A noticeable change in color from its typical off-white to yellow appearance, or the presence of clumping, may indicate degradation.[1] For more definitive assessment, analytical methods such as HPLC or GC-MS are recommended to check for the appearance of impurity peaks.

Q2: My compound has been stored for a while. How can I check its purity before use?

A2: Purity can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for analyzing isothiocyanates.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products.[4][5] It is advisable to run a small-scale reaction with a well-characterized substrate to confirm its reactivity if you suspect degradation.

Q3: Can I dissolve this compound in an aqueous buffer for my experiment?

A3: Isothiocyanates are generally unstable in aqueous solutions, and their degradation is accelerated in neutral to alkaline buffers.[1][6] The electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack by water, leading to hydrolysis.[1] If your experiment requires an aqueous system, it is best to prepare a concentrated stock solution in an anhydrous organic solvent (e.g., DMSO, DMF) and add it to the aqueous buffer immediately before starting the reaction.

Q4: What are the likely degradation products if the compound is exposed to moisture?

A4: Exposure to water will likely lead to the hydrolysis of the isothiocyanate group, forming a thiocarbamic acid intermediate. This intermediate is often unstable and can further decompose to the corresponding amine (3-Chloro-2-methylaniline) and other byproducts.[7][8]

Troubleshooting Guides

Issue 1: Low or no yield in a reaction involving this compound.

  • Potential Cause: Degradation of the isothiocyanate reagent.

    • Solution: Confirm the purity of your starting material using HPLC or by running a control reaction.[2][3] If degradation is suspected, use a fresh batch of the compound. Ensure that all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis during the reaction.[9]

  • Potential Cause: Incompatibility with reaction components.

    • Solution: Review all reagents and solvents in your reaction. The presence of water, alcohols, or primary/secondary amines (other than your intended substrate) can consume the isothiocyanate.

  • Potential Cause: Sub-optimal reaction conditions.

    • Solution: While elevated temperatures can increase reaction rates, they can also accelerate the degradation of isothiocyanates.[7] Consider running the reaction at a lower temperature for a longer duration.

Issue 2: Appearance of unexpected spots on a TLC plate or peaks in analytical data.

  • Potential Cause: Formation of a urea or thiourea byproduct.

    • Solution: If your reaction involves an amine nucleophile, the formation of the corresponding thiourea is expected. However, if the starting isothiocyanate has degraded to an amine, this can react with the remaining isothiocyanate to form a symmetrical thiourea. Purify your starting material to eliminate the amine impurity.

  • Potential Cause: Reaction with solvent.

    • Solution: If using a nucleophilic solvent (e.g., an alcohol), it may react with the isothiocyanate. Switch to a non-reactive, anhydrous solvent such as dichloromethane, acetonitrile, or THF.

Experimental Protocols

General Protocol for Purity Assessment by HPLC

This is a general guideline and may require optimization for your specific equipment and compound.

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration.

  • HPLC System:

    • Column: A reversed-phase C18 column is typically used for isothiocyanates.[2]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile is common.[2]

    • Detection: UV detection is often used. The lack of a strong chromophore in some isothiocyanates may necessitate detection at lower wavelengths (e.g., ~205 nm).[10] Derivatization with a UV-active compound can also be employed to enhance sensitivity.[10][11]

  • Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks, which would indicate impurities or degradation products.

Visualized Workflows

Troubleshooting Low Reaction Yield start Low or No Product Yield Observed check_purity Assess Purity of Isothiocyanate (e.g., HPLC, NMR) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure use_fresh Use a Fresh Batch of Compound is_pure->use_fresh No check_conditions Review Reaction Conditions (Anhydrous? Incompatible Reagents?) is_pure->check_conditions Yes use_fresh->check_conditions conditions_ok Are Conditions Appropriate? check_conditions->conditions_ok modify_conditions Modify Conditions: - Use Anhydrous Solvents - Remove Incompatible Reagents conditions_ok->modify_conditions No optimize_reaction Optimize Reaction Parameters (Temperature, Time, Stoichiometry) conditions_ok->optimize_reaction Yes modify_conditions->optimize_reaction end Proceed with Optimized Reaction optimize_reaction->end

Caption: Troubleshooting workflow for low reaction yield.

Compound Stability Assessment Workflow start Suspected Compound Degradation visual_inspection Visually Inspect Compound (Color Change, Clumping) start->visual_inspection degradation_suspected Degradation Suspected? visual_inspection->degradation_suspected analytical_check Perform Analytical Check (HPLC or GC-MS) degradation_suspected->analytical_check Yes proceed Proceed with Experiment degradation_suspected->proceed No is_degraded Is Degradation Confirmed? analytical_check->is_degraded discard Discard and Use Fresh Stock is_degraded->discard Yes is_degraded->proceed No review_storage Review Storage Conditions (Temp, Atmosphere, Container) discard->review_storage

Caption: Workflow for assessing compound stability.

References

Technical Support Center: Synthesis of Substituted Phenyl Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of substituted phenyl isothiocyanates. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted phenyl isothiocyanates?

A1: The two primary methods for synthesizing substituted phenyl isothiocyanates are the reaction of primary anilines with thiophosgene (or a thiophosgene equivalent) and the decomposition of dithiocarbamate salts formed from primary anilines and carbon disulfide.[1][2][3] The dithiocarbamate salt method is often preferred due to the high toxicity of thiophosgene.[1][2]

Q2: What are the main side reactions to be aware of during the synthesis?

A2: The most common side reaction is the formation of symmetrical thioureas.[1][2][4] This occurs when the starting amine reacts with the newly formed isothiocyanate product. Other potential side products include diaryl ureas, which can arise from the cleavage of intermediates.[4]

Q3: How does the electronic nature of the substituent on the phenyl ring affect the reaction?

A3: The electronic properties of the substituent significantly impact the reaction. Electron-deficient anilines (e.g., those with nitro or cyano groups) are generally less reactive and may require harsher reaction conditions or specific reagents to achieve good yields.[1][2][5] Conversely, electron-rich anilines tend to be more reactive.

Q4: What are some safer alternatives to the highly toxic thiophosgene?

A4: Due to the high toxicity of thiophosgene, several less hazardous alternatives have been developed. These include thiocarbonyl diimidazole, di-2-pyridyl thiocarbonate, and thiocarbonylditriazole.[1][2] However, these reagents can be expensive or not commercially available.[1][2] Another approach is the use of phenyl chlorothionoformate.[5]

Troubleshooting Guide

Problem 1: Low or no yield of the desired phenyl isothiocyanate.

Possible Cause Suggested Solution
Incomplete formation of the dithiocarbamate salt. Ensure the complete reaction of the aniline with carbon disulfide. The choice of base is critical; weaker bases like potassium carbonate can be more effective than strong bases like NaOH, which may promote side reactions.[6][7] For less reactive anilines, consider using a more polar solvent or slightly elevated temperatures.
Inefficient decomposition of the dithiocarbamate salt. The choice of desulfurizing agent is crucial. A variety of reagents can be used, including tosyl chloride, iodine, and triphosgene.[3][8] The optimal reagent may vary depending on the substrate. Ensure the correct stoichiometry of the desulfurizing agent is used.
Degradation of the product. Isothiocyanates can be sensitive to heat and moisture. Ensure anhydrous conditions and purify the product at the lowest possible temperature.

Problem 2: High proportion of symmetrical thiourea byproduct.

Possible Cause Suggested Solution
Reaction of the starting amine with the product. This is a common issue, especially if the reaction is slow or if there is an excess of the starting amine.[4] In the thiophosgene method, maintaining an excess of thiophosgene can minimize this.[4] In the dithiocarbamate method, a one-pot procedure where the isothiocyanate is formed and can be immediately used or extracted can be beneficial.
Use of strong bases. Strong bases such as NaOH and KOH can promote the formation of thioureas.[6][7] Using a weaker base like potassium carbonate can help to suppress this side reaction.[6][7]

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Similar polarity of product and byproducts. Thiourea byproducts can have similar polarities to the desired isothiocyanate, making chromatographic separation challenging. Consider converting the thiourea byproduct into a more polar species by reaction with an appropriate reagent to facilitate separation.
Product instability during purification. Some substituted phenyl isothiocyanates can be unstable, especially during distillation at high temperatures. Use vacuum distillation to lower the boiling point. Alternatively, column chromatography on silica gel is a common purification method.[9]

Quantitative Data Summary

Table 1: Comparison of Desulfurizing Agents in Dithiocarbamate Decomposition

Desulfurizing AgentSubstrate ScopeTypical YieldsKey Advantages
Tosyl ChlorideAlkyl and aryl amines75-97%[3]In situ generation of dithiocarbamate salt is possible.[3]
IodineAryl amines with electron-withdrawing groupsGood to excellent[4]Environmentally acceptable, cost-effective.[4]
TriphosgeneVariety of isothiocyanatesGood yieldsEffective desulfurization agent.[3]
Phenyl ChlorothionoformateAlkyl and aryl amines (including electron-deficient)Up to 99% (two-step)[5]Versatile for a broad range of amines.[5]

Experimental Protocols

Protocol 1: General Synthesis of Phenyl Isothiocyanates via Dithiocarbamate Decomposition using Tosyl Chloride

This protocol is adapted from the method described by Wong and Dolman.[8]

  • To a solution of the substituted aniline (1.0 equiv) and triethylamine (1.5 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C, add carbon disulfide (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours until the formation of the dithiocarbamate salt is complete.

  • Cool the mixture back to 0 °C and add tosyl chloride (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Protocol 2: One-Pot Synthesis of Phenyl Isothiocyanate using Cyanuric Chloride (TCT) in Aqueous Conditions

This protocol is based on a scalable, environmentally friendly method.[6][7]

  • Add carbon disulfide (1.2 equiv) dropwise to a mixture of aniline (1.0 equiv) and potassium carbonate (2.0 equiv) in water at room temperature over 2.5 hours.

  • Stir the mixture for an additional 2 hours.

  • Cool the mixture to 0 °C and add a solution of cyanuric chloride (0.5 equiv) in dichloromethane dropwise over 4 hours.

  • Stir for another hour to ensure complete conversion.

  • Basify the mixture to a pH >11 with 6 N NaOH.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by vacuum distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: Desulfurization cluster_step3 Step 3: Workup & Purification aniline Substituted Aniline formation Formation of Dithiocarbamate Salt aniline->formation cs2 Carbon Disulfide cs2->formation base Base (e.g., Et3N, K2CO3) base->formation decomposition Decomposition formation->decomposition Intermediate desulfurizing_agent Desulfurizing Agent (e.g., Tosyl Chloride, Iodine) desulfurizing_agent->decomposition workup Aqueous Workup decomposition->workup purification Purification (Chromatography/Distillation) workup->purification product Substituted Phenyl Isothiocyanate purification->product

Caption: General workflow for the synthesis of substituted phenyl isothiocyanates.

troubleshooting_guide start Low Yield or Side Product Formation check_reagents Are reagents pure and anilines reactive enough? start->check_reagents Start Here check_conditions Are reaction conditions (base, solvent, temp) optimal? check_reagents->check_conditions Yes reagent_no Purify reagents. Consider alternative synthons. check_reagents->reagent_no No check_byproduct Is thiourea the main byproduct? check_conditions->check_byproduct Yes conditions_no Optimize base (weaker), solvent, and temperature. check_conditions->conditions_no No byproduct_yes Use weaker base. Ensure no excess amine. check_byproduct->byproduct_yes Yes success Improved Yield and Purity reagent_no->success conditions_no->success byproduct_yes->success

References

Technical Support Center: HPLC Separation of Isothiocyanate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of isothiocyanate (ITC) derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing poor peak shape (tailing or fronting) for my isothiocyanate derivatives?

Poor peak shape is a common issue in HPLC and can be attributed to several factors when analyzing isothiocyanate derivatives.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with the analytes, causing peak tailing. Using a base-deactivated column or adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can mitigate this.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the derivatized ITC, influencing its interaction with the stationary phase. Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.[1]

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape. If other troubleshooting steps fail, consider replacing the column.[1]

2. My isothiocyanate derivatives are showing low or no UV signal. What can I do?

Isothiocyanates often lack strong chromophores, resulting in poor UV absorbance and low sensitivity.[2][3]

  • Derivatization: Pre-column derivatization with a reagent that introduces a strong chromophore is a common solution.[1] This not only enhances UV detection but can also improve chromatographic behavior.[1]

  • Lower Wavelength Detection: Detection at lower wavelengths, such as 205 nm, can improve sensitivity for some ITCs like sulforaphane.[4] However, this may also increase baseline noise.[4]

  • Alternative Detectors: If available, consider using a more sensitive detector, such as a mass spectrometer (MS), which also provides structural information.

3. I'm observing multiple peaks for a single isothiocyanate derivative. What is the cause?

The presence of multiple peaks for a single analyte can complicate quantification and analysis.

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion, resulting in both derivatized and underivatized analyte peaks. Optimize the reaction time, temperature, and reagent concentrations.[1]

  • Side Reactions: Undesirable side reactions can occur during derivatization, leading to the formation of byproducts that appear as extra peaks.[1] Ensure the sample is completely dry before adding the derivatization reagent to prevent side reactions.[1]

  • Diastereomer Formation: If a chiral derivatizing agent is used with a chiral isothiocyanate, a pair of diastereomers will be formed, resulting in two distinct peaks. This is an expected outcome for chiral separations.[1]

  • Isothiocyanate Instability: ITCs can be unstable in aqueous solutions or at high temperatures, leading to degradation and the appearance of extra peaks.[4] It is recommended to process extracts quickly and store them at low temperatures (-20°C or below).[4]

4. My results are not reproducible, with retention times shifting between runs. Why is this happening?

Shifting retention times are a sign of an unstable chromatographic system.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of retention time variability. Prepare fresh mobile phase for each analysis and ensure accurate mixing of solvents.

  • Column Equilibration: Insufficient column equilibration time, especially after changing the mobile phase, can lead to drifting retention times.[5] Allow the column to equilibrate with at least 10-20 column volumes of the new mobile phase.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.[6] Use a column oven to maintain a constant and consistent temperature.

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates and lead to retention time shifts.

5. I'm experiencing high backpressure in my HPLC system. What should I do?

High backpressure can damage the HPLC system and should be addressed promptly.

  • Column Clogging: The column inlet frit may be clogged with particulate matter from the sample or mobile phase. Try back-flushing the column (if the manufacturer's instructions permit) or replacing the frit.

  • Sample Precipitation: Isothiocyanates can be poorly soluble in highly aqueous mobile phases and may precipitate on the column, causing high pressure.[2] Increasing the column temperature can sometimes alleviate this issue.[2] A method using column heating to 60°C has been shown to reduce ITC precipitation.[2]

  • Blocked Tubing or Filter: Check for blockages in the tubing, in-line filters, and guard column. Replace any clogged components.

Data Presentation

Table 1: Comparative HPLC Parameters for Isothiocyanate Analysis

ParameterSulforaphane (Analytical)[4]General ITC Analysis (Derivatized)[4]Allyl Isothiocyanate[7]
HPLC System Analytical HPLCAnalytical HPLC-DAD-MSRP-HPLC
Column OptimaPak C18 (250 mm x 4.6 mm, 5 µm)C18 or equivalentC18
Mobile Phase Acetonitrile/Water (20:80, v/v)Gradient elution often usedMethanol/Water
Flow Rate 0.5 mL/minTypically 0.8 - 1.2 mL/min1.0 mL/min
Detection UV at 205 nmDAD or MSUV at 246 nm

Table 2: Common Derivatization Reagents for Isothiocyanates

Derivatizing AgentAnalyteKey AdvantagesTypical Reaction Conditions
Phenyl isothiocyanate (PITC) Primary and secondary aminesEnhances UV detection and improves chromatographic behavior on reversed-phase columns.[1]Room temperature, 20 minutes.[1]
2-Naphthalenethiol (2-NT) SulforaphaneImproves detectability and allows for sensitive quantification.[2][8]0.3 M 2-NT in acetonitrile with phosphate buffer (pH 7.4), incubated at 37°C for 60 minutes.[8]
N-acetyl-L-cysteine (NAC) Various plant isothiocyanatesForms stable dithiocarbamates suitable for HPLC-DAD-MS analysis.[9]0.2 M NAC and 0.2 M NaHCO3 in water, incubated at 50°C for 1 hour.[9]
1,2-benzenedithiol Total isothiocyanatesReacts selectively with ITCs for total quantification, though it forms a single product for all ITCs.[3]N/A

Experimental Protocols

Protocol 1: Derivatization of Isothiocyanates with Phenyl isothiocyanate (PITC)

This protocol is adapted from established methods for the derivatization of primary and secondary amines.

  • Sample Preparation: Evaporate the sample containing the isothiocyanate derivative to complete dryness under a stream of nitrogen.

  • Redrying: Add 20 µL of a coupling solution (e.g., ethanol:water:triethylamine 2:2:1, v/v/v) to the dried sample, vortex briefly, and then evaporate to dryness again to ensure the removal of any residual acid.

  • Derivatization:

    • Add 30 µL of the coupling solution to the dried sample and vortex to dissolve.

    • Add 20 µL of a 5% (v/v) solution of PITC in acetonitrile.

    • Vortex the mixture and incubate at room temperature for 20 minutes.[1]

  • Removal of Excess Reagent:

    • Add 100 µL of heptane or n-hexane to the reaction mixture.

    • Vortex and allow the phases to separate.

    • Carefully remove and discard the upper organic layer containing the excess PITC. Repeat this step.

  • Final Preparation: Evaporate the remaining aqueous layer to dryness under nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 2: Analytical HPLC of Isothiocyanates

This protocol provides a general starting point for the analysis of isothiocyanates. Optimization will be required based on the specific analyte and derivatization agent used.

  • HPLC System: A standard analytical HPLC system with a UV or DAD detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point. The formic acid helps to improve peak shape.

    • Gradient Example: Start with 10-20% B, increase to 90% B over 20-30 minutes, hold for 5 minutes, and then return to the initial conditions and equilibrate for 10 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column.

  • Column Temperature: Maintain a constant temperature, for example, 30°C, using a column oven. For issues with ITC precipitation, consider increasing the temperature to 60°C.[2]

  • Injection Volume: Inject 10-20 µL of the reconstituted sample.

  • Detection: Set the detector to the wavelength appropriate for the derivatized isothiocyanate (e.g., 254 nm for PITC derivatives). If not derivatized, a lower wavelength like 205 nm may be necessary.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis sample Plant Material / Biological Sample extraction Extraction of Glucosinolates sample->extraction Solvent Extraction hydrolysis Enzymatic Hydrolysis (Myrosinase) extraction->hydrolysis Add Myrosinase crude_itc Crude Isothiocyanate Extract hydrolysis->crude_itc derivatization Pre-column Derivatization (e.g., PITC, 2-NT) crude_itc->derivatization derivatized_sample Derivatized ITC Sample derivatization->derivatized_sample injection HPLC Injection derivatized_sample->injection separation C18 Reversed-Phase Separation injection->separation Mobile Phase Gradient detection UV/DAD or MS Detection separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC analysis of isothiocyanate derivatives.

troubleshooting_hplc start Problem Encountered p1 Poor Peak Shape? start->p1 p2 Low/No Signal? p1->p2 No s1_1 Dilute Sample p1->s1_1 Yes p3 Multiple Peaks? p2->p3 No s2_1 Derivatize Sample p2->s2_1 Yes p4 High Backpressure? p3->p4 No s3_1 Optimize Derivatization p3->s3_1 Yes s4_1 Back-flush/Replace Column p4->s4_1 Yes s1_2 Use Base-Deactivated Column s1_1->s1_2 Still Tailing s1_3 Adjust Mobile Phase pH s1_2->s1_3 Still Tailing s2_2 Use Lower UV Wavelength s2_1->s2_2 Still Low s2_3 Use More Sensitive Detector (MS) s2_2->s2_3 Still Low s3_2 Ensure Sample is Dry s3_1->s3_2 Still Multiple s3_3 Check for Chirality s3_2->s3_3 Still Multiple s4_2 Increase Column Temperature s4_1->s4_2 Still High s4_3 Check for System Blockages s4_2->s4_3 Still High

Caption: Troubleshooting decision tree for HPLC analysis of isothiocyanates.

References

Preventing degradation of 1-Chloro-3-isothiocyanato-2-methylbenzene during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Chloro-3-isothiocyanato-2-methylbenzene during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during a reaction?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Presence of Nucleophiles: The isothiocyanate group (-N=C=S) is electrophilic and susceptible to attack by nucleophiles. Water is a common nucleophile that can lead to hydrolysis. Other strong nucleophiles like primary and secondary amines, thiols, and strong bases can also react with and degrade the isothiocyanate moiety.

  • Reaction Temperature: Elevated temperatures can accelerate the rate of degradation reactions. Isothiocyanates, in general, are thermally sensitive, and prolonged exposure to high heat can lead to the formation of unwanted byproducts.

  • pH of the Reaction Medium: The stability of aryl isothiocyanates is pH-dependent. Alkaline conditions (high pH) are known to significantly accelerate the hydrolysis and decomposition of the isothiocyanate group. Acidic conditions can also promote hydrolysis, although often to a lesser extent than basic conditions.

Q2: What are the likely degradation products of this compound?

A2: While specific studies on the degradation products of this compound are limited, based on the known reactivity of aryl isothiocyanates, the following are potential degradation products:

  • From Hydrolysis (reaction with water): The initial product of hydrolysis is an unstable thiocarbamic acid, which readily decomposes to the corresponding amine (3-Chloro-2-methylaniline) and carbonyl sulfide (COS). The carbonyl sulfide can be further hydrolyzed to carbon dioxide and hydrogen sulfide.

  • From Reaction with Amines: In reactions where an amine is used as a nucleophile, the primary desired product is a substituted thiourea. However, if the isothiocyanate degrades, side reactions can occur.

  • Thermal Degradation: At elevated temperatures, isothiocyanates can undergo various reactions, including polymerization or decomposition into a variety of sulfur-containing compounds. For example, the thermal degradation of allyl isothiocyanate in an aqueous solution has been shown to produce diallyl sulfide, diallyl disulfide, and N,N'-diallylthiourea.

Q3: How should I store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place, typically in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and oxygen.

  • Container: Keep the compound in a tightly sealed container to prevent the ingress of atmospheric moisture.

  • Incompatibilities: Store away from strong acids, strong bases, alcohols, amines, and strong oxidizing agents.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Problem 1: Low or no yield of the desired product (e.g., a thiourea derivative).

Potential Cause Troubleshooting Step
Degradation of this compound due to moisture. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (nitrogen or argon).
Reaction with residual water in reagents or solvents. Use freshly distilled or commercially available anhydrous solvents. Ensure other reagents are dry.
Decomposition due to high reaction temperature. Attempt the reaction at a lower temperature. If the reaction is sluggish at lower temperatures, consider a longer reaction time or the use of a suitable catalyst.
Degradation due to basic reaction conditions. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) and add it slowly at a low temperature. Avoid strong bases like sodium hydroxide if possible.
Low reactivity of the nucleophile. For less reactive nucleophiles, consider using a more forcing solvent (e.g., DMF, DMSO) or a catalyst. A slight excess of the isothiocyanate may also drive the reaction to completion.

Problem 2: Formation of multiple unexpected byproducts.

Potential Cause Troubleshooting Step
Hydrolysis of the isothiocyanate. Follow the steps outlined in "Problem 1" to minimize moisture. Purify the starting isothiocyanate before use if its purity is questionable.
Side reactions of the isothiocyanate with the solvent. Choose an inert solvent that does not react with isothiocyanates (e.g., toluene, dichloromethane, acetonitrile). Avoid protic solvents like alcohols unless they are intended reactants.
Thermal decomposition. Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating.
Reaction with impurities in the starting materials. Ensure the purity of all reactants and solvents before starting the reaction.

Data Presentation

Table 1: General Stability of Aryl Isothiocyanates

Condition Stability Primary Degradation Pathway Notes
Neutral Aqueous Solution (pH 7) ModerateSlow HydrolysisDegradation rate increases with temperature.
Acidic Aqueous Solution (pH < 7) Relatively StableAcid-catalyzed HydrolysisGenerally more stable than in basic conditions.
Basic Aqueous Solution (pH > 7) LowBase-catalyzed HydrolysisRapid degradation is often observed.
Anhydrous Aprotic Solvents HighMinimal DegradationSolvents like toluene, THF, and CH₂Cl₂ are suitable.
Elevated Temperature (> 80 °C) Low to ModerateThermal DecompositionThe specific decomposition products can vary.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Thiourea Derivative from this compound

This protocol provides a general method for the reaction of this compound with a primary or secondary amine to form a substituted thiourea.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Apparatus for inert atmosphere (optional but recommended)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary or secondary amine (1.0 equivalent).

  • Dissolution: Dissolve the amine in the chosen anhydrous solvent.

  • Addition of Isothiocyanate: While stirring the amine solution at room temperature, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: The reaction is often exothermic. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction time can vary from a few minutes to several hours depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts related to the degradation and reactions of this compound.

G cluster_degradation Degradation Pathways Isothiocyanate Isothiocyanate Hydrolysis Hydrolysis Isothiocyanate->Hydrolysis H₂O Aminolysis Aminolysis Isothiocyanate->Aminolysis R₂NH Thermally_Induced Thermally_Induced Isothiocyanate->Thermally_Induced Heat

Caption: Major degradation pathways for isothiocyanates.

G Start Start Low_Yield Low Product Yield? Start->Low_Yield Check_Moisture Check for Moisture (Dry Glassware/Solvents) Low_Yield->Check_Moisture Yes End End Low_Yield->End No Check_Temp Review Reaction Temperature Check_Moisture->Check_Temp Check_Base Evaluate Base Strength/Type Check_Temp->Check_Base Check_Reactivity Assess Nucleophile Reactivity Check_Base->Check_Reactivity Optimize_Conditions Optimize Conditions: - Inert Atmosphere - Lower Temperature - Weaker Base - Catalyst/Excess Reagent Check_Reactivity->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting workflow for low product yield.

G cluster_synthesis Thiourea Synthesis Workflow Setup 1. Reaction Setup (Dry Flask, Inert Atm.) Addition 2. Add Amine & Solvent Setup->Addition Reaction 3. Add Isothiocyanate Solution Addition->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Workup 5. Solvent Removal Monitor->Workup Purify 6. Purification Workup->Purify

Caption: Experimental workflow for thiourea synthesis.

Technical Support Center: Optimizing Synthesis of 1-Chloro-3-isothiocyanato-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the synthesis of 1-Chloro-3-isothiocyanato-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The primary starting material for the synthesis of this compound is the corresponding aniline, which is 1-Chloro-2-methyl-3-aminobenzene. This precursor can be reacted with a thiocarbonylating agent to introduce the isothiocyanate functional group.

Q2: What are the most common synthetic methods for preparing aryl isothiocyanates like this compound?

Several methods are available for the synthesis of aryl isothiocyanates. The most traditional method involves the use of thiophosgene.[1][2] However, due to its high toxicity, alternative and greener methods are now more prevalent.[1] These often involve the reaction of the corresponding primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate using a desulfurizing agent.[3][4] Other thiocarbonyl transfer reagents, such as thiocarbonyldiimidazole and di-2-pyridyl thiocarbonate, can also be employed.[1]

Q3: How does the substitution pattern of the aniline precursor affect the reaction?

The electronic nature of the substituents on the aniline ring can significantly influence the reaction. The starting material, 1-Chloro-2-methyl-3-aminobenzene, contains both an electron-withdrawing chloro group and an electron-donating methyl group. The overall electronic effect will determine the nucleophilicity of the amino group. Generally, electron-donating groups enhance the reactivity of the amine, while electron-withdrawing groups can make the reaction more challenging, sometimes requiring harsher conditions or different synthetic strategies.[1][3]

Q4: What are the key reaction parameters to optimize for this synthesis?

Key parameters to optimize include:

  • Choice of Reagents: Selecting the appropriate thiocarbonylating agent and, if applicable, the desulfurizing agent.

  • Solvent: The choice of solvent can influence reaction rates and solubility of intermediates. Dichloromethane is a common choice.[3]

  • Temperature: Reaction temperatures can vary widely depending on the chosen method. Some reactions proceed at room temperature, while others may require heating or cooling.[1][5]

  • Base: In methods involving carbon disulfide, a base is required to form the dithiocarbamate salt. The choice and amount of base can be critical.[4][5]

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing yield and minimizing side products.

Q5: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel.[6][7] The choice of eluent will depend on the polarity of the product and any impurities. Distillation under reduced pressure can also be an effective purification method for liquid isothiocyanates.[8]

Q6: What are the stability and storage considerations for this compound?

Isothiocyanates can be sensitive to moisture and heat.[9][10] They are best stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Long-term storage in solution, especially aqueous or protic solvents, should be avoided as they can hydrolyze.[10][11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Starting Material: The aniline precursor may be of poor quality or degraded. 2. Incorrect Stoichiometry: Improper ratio of reactants. 3. Inefficient Desulfurization: The chosen desulfurizing agent may not be effective for the specific dithiocarbamate intermediate. 4. Suboptimal Reaction Temperature: The reaction may be too slow at a lower temperature or side reactions may occur at a higher temperature. 5. Decomposition of Product: The product may be unstable under the reaction or workup conditions.1. Verify Starting Material: Check the purity of the aniline precursor by NMR or other analytical techniques. 2. Optimize Stoichiometry: Systematically vary the molar ratios of the thiocarbonylating agent and base. 3. Screen Desulfurizing Agents: Test different desulfurizing agents. For example, tosyl chloride, ethyl chloroformate, or hydrogen peroxide can be considered.[12] 4. Vary Temperature: Run small-scale reactions at different temperatures (e.g., 0 °C, room temperature, reflux) to find the optimum. 5. Modify Workup: Ensure the workup procedure is non-destructive. For example, avoid strongly acidic or basic aqueous washes if the product is sensitive.
Formation of Side Products (e.g., Thioureas) 1. Presence of Water: Moisture can lead to the hydrolysis of the isothiocyanate, which can then react with the starting amine to form a thiourea. 2. Excess Amine: An excess of the starting aniline can react with the isothiocyanate product.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere. 2. Control Stoichiometry: Use a slight excess of the thiocarbonylating agent or add the amine dropwise to the reaction mixture containing the thiocarbonylating agent.
Difficulty in Purifying the Product 1. Co-eluting Impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. 2. Thermal Instability: The product may decompose during distillation.1. Optimize Chromatography: Try different solvent systems for column chromatography. Sometimes a combination of solvents provides better separation. Preparative TLC can also be an option.[13] 2. Use Alternative Purification: Consider alternative methods like crystallization if the product is a solid, or short-path distillation at a lower temperature and higher vacuum.

Data Presentation

Table 1: Comparison of Common Synthetic Methods for Aryl Isothiocyanates.

MethodThiocarbonylating AgentDesulfurizing Agent (if applicable)Typical Reaction ConditionsAdvantagesDisadvantages
Thiophosgene Method Thiophosgene (CSCl₂)N/ADichloromethane, triethylamine, 0 °C to room temperatureHigh yields, reliable for a wide range of anilines.Highly toxic and corrosive reagent, requires careful handling.[2]
Carbon Disulfide Method Carbon Disulfide (CS₂)Various (e.g., Ethyl Chloroformate, Tosyl Chloride, NaOH)Two-step or one-pot; often requires a base (e.g., NaOH, K₂CO₃) and a desulfurizing agent.[4][5]Avoids the use of thiophosgene, reagents are readily available and less toxic.Can require optimization of the desulfurizing agent and reaction conditions.[3]
Thiocarbonyl Transfer Reagent Method e.g., Thiocarbonyldiimidazole, Phenyl ChlorothionoformateN/AVaries with reagent, often mild conditions.[1][14]Good for sensitive substrates, can be highly efficient.[1]Reagents can be more expensive than CS₂.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl Isothiocyanates using Carbon Disulfide and Ethyl Chloroformate.

This protocol is a general guideline and should be optimized for the specific synthesis of this compound.

  • Formation of the Dithiocarbamate Salt: To a stirred solution of the primary amine (1 equivalent) in a suitable solvent (e.g., dichloromethane or a biphasic system with water), add a base such as sodium hydroxide or potassium carbonate (2-3 equivalents).[5]

  • Cool the mixture in an ice bath and add carbon disulfide (1.1-1.5 equivalents) dropwise.

  • Allow the reaction to stir at room temperature until the formation of the dithiocarbamate salt is complete (this can be monitored by TLC).

  • Decomposition to Isothiocyanate: Cool the reaction mixture again in an ice bath and add ethyl chloroformate (1.1-1.2 equivalents) dropwise.

  • Let the reaction proceed at room temperature, monitoring by TLC until the isothiocyanate is formed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or distillation under reduced pressure.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Synthesis Optimization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Optimization start Start: 1-Chloro-2-methyl-3-aminobenzene reagents Select Thiocarbonylating Agent (e.g., CS2, Thiophosgene) start->reagents solvent Choose Anhydrous Solvent (e.g., DCM, THF) reagents->solvent reaction_setup Set up Reaction Under Inert Atmosphere solvent->reaction_setup addition Controlled Addition of Reagents reaction_setup->addition monitoring Monitor Reaction Progress (TLC, GC-MS) addition->monitoring workup Aqueous Workup monitoring->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying purification Purification (Column Chromatography/Distillation) drying->purification analysis Characterization (NMR, IR, MS) purification->analysis optimization Analyze Yield and Purity analysis->optimization optimization->reagents Re-evaluate Conditions end End: Optimized Protocol optimization->end

Caption: Workflow for optimizing the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Product Yield? cause1 Starting Material Issue? problem->cause1 Yes cause2 Suboptimal Reaction Conditions? problem->cause2 Yes cause3 Inefficient Reagents? problem->cause3 Yes solution1a Verify Purity of Amine cause1->solution1a solution1b Use Fresh Starting Material cause1->solution1b solution2a Optimize Temperature cause2->solution2a solution2b Vary Reaction Time cause2->solution2b solution2c Change Solvent cause2->solution2c solution3a Screen Different Bases cause3->solution3a solution3b Test Alternative Desulfurizing Agents cause3->solution3b

Caption: Decision tree for troubleshooting low yield in isothiocyanate synthesis.

References

Overcoming low reactivity of substituted anilines in isothiocyanate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis of isothiocyanates (ITCs) from substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, particularly when encountering challenges with low-reactivity substrates.

Frequently Asked Questions (FAQs)

Q1: Why are some substituted anilines unreactive in isothiocyanate synthesis?

Anilines with electron-withdrawing groups (EWGs) exhibit reduced nucleophilicity of the amino group. This decreased reactivity poses a challenge for the initial nucleophilic attack on the thiocarbonyl source (e.g., carbon disulfide or a thiophosgene surrogate), which is the crucial first step in isothiocyanate formation.

Q2: What are the common methods for synthesizing isothiocyanates from anilines?

The primary methods involve the reaction of anilines with a thiocarbonyl source. Historically, thiophosgene was widely used but is now often replaced by safer alternatives due to its high toxicity.[1][2] The most common contemporary approaches include:

  • Carbon Disulfide (CS₂) Method: This involves the reaction of the aniline with CS₂ in the presence of a base to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate using a desulfurizing agent.[3][4]

  • Thiophosgene Surrogates: Reagents like 1,1'-thiocarbonyldiimidazole (TCDI) and di-2-pyridyl thiocarbonate can be used as direct replacements for thiophosgene.[1][3]

  • Phenyl Chlorothionoformate Method: This reagent can be used in either a one-pot or a two-step process to generate isothiocyanates from amines.[5]

Q3: How can I improve the yield of isothiocyanate synthesis for anilines with strong electron-withdrawing groups?

For anilines bearing strong EWGs (e.g., -NO₂, -CN, -CF₃), several strategies can be employed:

  • Two-Step Approach: A two-step process, where the intermediate dithiocarbamate or thiocarbamate is isolated before decomposition, often gives higher yields for electron-deficient anilines compared to a one-pot protocol.[3][5]

  • Stronger Desulfurizing Agents: For the CS₂ method, more potent desulfurizing agents may be necessary. A combination of iodine and tetrabutylammonium iodide (TBAI) has proven effective for electron-deficient anilines.[1][3] Other reagents like tosyl chloride and di-tert-butyl dicarbonate (Boc₂O) are also utilized.[1]

  • Reaction Conditions Optimization: Careful optimization of the base, solvent, and temperature is crucial. For instance, using a stronger base or a polar aprotic solvent can enhance the reaction rate.[4]

Troubleshooting Guide

Problem: Low or No Product Yield

Low yield is a frequent issue, especially with deactivated anilines. The following workflow can help diagnose and solve the problem.

G start Low/No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents sub_reagents1 Aniline Purity check_reagents->sub_reagents1 sub_reagents2 Freshness of CS2/Thiocarbonyl Reagent check_reagents->sub_reagents2 sub_reagents3 Correct Molar Ratios check_reagents->sub_reagents3 check_conditions 2. Optimize Reaction Conditions sub_conditions1 Increase Temperature check_conditions->sub_conditions1 sub_conditions2 Screen Different Solvents (e.g., DMF, DMSO) check_conditions->sub_conditions2 sub_conditions3 Use a Stronger Base (e.g., NaH) check_conditions->sub_conditions3 sub_conditions4 Select a More Potent Desulfurizing Agent (e.g., Iodine/TBAI for EWG-anilines) check_conditions->sub_conditions4 change_method 3. Consider an Alternative Synthetic Method sub_method1 Switch from One-Pot to Two-Step Procedure change_method->sub_method1 sub_method2 Try a Different Thiocarbonyl Source (e.g., TCDI instead of CS2) change_method->sub_method2 outcome_success Successful Synthesis sub_reagents1->check_conditions sub_reagents2->check_conditions sub_reagents3->check_conditions sub_conditions1->change_method sub_conditions2->change_method sub_conditions3->change_method sub_conditions4->change_method sub_method1->outcome_success sub_method2->outcome_success

Caption: Troubleshooting workflow for low isothiocyanate yield.

Problem: Formation of Symmetric Thiourea Byproduct

The formation of a symmetric thiourea (R-NH-C(S)-NH-R) byproduct is a common side reaction.

  • Cause: The newly formed isothiocyanate can react with the starting aniline. This is more prevalent with highly reactive anilines or at elevated temperatures.

  • Solution:

    • Slow Addition: Add the thiocarbonylating agent slowly to the aniline solution to maintain a low concentration of the isothiocyanate product at any given time.

    • Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of thiourea formation.

    • Stoichiometry: Use a slight excess of the thiocarbonylating agent to ensure all the aniline is consumed.

Experimental Protocols

Method 1: Two-Step Synthesis of Isothiocyanates from Electron-Deficient Anilines using Phenyl Chlorothionoformate

This method is particularly effective for anilines with electron-withdrawing groups.[5]

Step 1: Synthesis of the Thiocarbamate Intermediate

  • To a solution of the substituted aniline (1.0 eq.) in dichloromethane (DCM), add solid sodium hydroxide (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phenyl chlorothionoformate (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting aniline is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude thiocarbamate intermediate.

Step 2: Deprotection to the Isothiocyanate

  • Dissolve the crude thiocarbamate from Step 1 in DCM.

  • Add solid sodium hydroxide (2.0 eq.) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the thiocarbamate is fully consumed.

  • Filter the mixture and wash the solid with DCM.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel) to afford the desired isothiocyanate.

G cluster_step1 Step 1: Thiocarbamate Formation cluster_step2 Step 2: Isothiocyanate Formation aniline Substituted Aniline + NaOH in DCM add_pct Add Phenyl Chlorothionoformate at 0 °C aniline->add_pct react_rt Stir at Room Temperature add_pct->react_rt workup1 Filter & Concentrate react_rt->workup1 intermediate Crude Thiocarbamate workup1->intermediate dissolve Dissolve Crude Intermediate in DCM intermediate->dissolve Proceed to Step 2 add_naoh Add NaOH & Stir dissolve->add_naoh workup2 Filter, Concentrate & Purify add_naoh->workup2 product Final Isothiocyanate Product workup2->product

Caption: Two-step synthesis of isothiocyanates via a thiocarbamate intermediate.

Method 2: One-Pot Synthesis using Carbon Disulfide and Iodine/TBAI

This method is effective for a range of anilines, including some electron-deficient ones.[3]

  • To a solution of the aniline (1.0 eq.) and tetrabutylammonium iodide (TBAI) (0.1 eq.) in a suitable solvent (e.g., CH₃CN), add carbon disulfide (1.5 eq.).

  • Stir the mixture at room temperature for the time specified in the table below.

  • Add iodine (1.1 eq.) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of isothiocyanates from various substituted anilines.

Table 1: Two-Step Synthesis using Phenyl Chlorothionoformate [5]

Aniline SubstituentYield (%)
4-NO₂95
4-Cl99
4-Br98
2,4-diCl96
4-F97

Table 2: One-Pot Synthesis using CS₂ and I₂/TBAI [3]

Aniline SubstituentTime (h)Yield (%)
4-OCH₃292
4-CH₃295
H2.590
4-Cl388
4-Br385
4-NO₂575

Table 3: Comparison of Desulfurizing Agents in CS₂ Method for 4-Nitroaniline

Desulfurizing AgentYield (%)
Tosyl ChlorideModerate
Acetyl ChlorideModerate
Di-tert-butyl dicarbonate (Boc₂O)Good
Iodine/TBAIHigh[1]
Cyanuric Chloride (TCT)Good[6]

References

Technical Support Center: Synthesis of 1-Chloro-3-isothiocyanato-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 1-Chloro-3-isothiocyanato-2-methylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the reaction of its corresponding aniline precursor, 3-Chloro-2-methylaniline, with thiophosgene (CSCl₂). This reaction is a standard method for converting primary aromatic amines into isothiocyanates.[1]

Q2: What are the most common byproducts in this synthesis?

The most prevalent byproduct is the symmetrically disubstituted thiourea, specifically N,N'-bis(3-chloro-2-methylphenyl)thiourea. This forms when the newly synthesized this compound reacts with unreacted 3-Chloro-2-methylaniline still present in the reaction mixture. Other potential impurities include unreacted starting materials and residual thiophosgene.

Q3: My reaction is sluggish or incomplete. What are the possible causes?

Several factors can lead to an incomplete reaction:

  • Purity of Starting Materials: Ensure that the 3-Chloro-2-methylaniline is of high purity and free from moisture.

  • Stoichiometry: An insufficient amount of thiophosgene will result in unreacted aniline. A slight excess of thiophosgene is often used to drive the reaction to completion.

  • Reaction Temperature: The reaction is typically carried out at or below room temperature. Insufficient cooling can lead to side reactions, while a temperature that is too low may slow down the reaction rate.

  • Mixing: Vigorous stirring is crucial, especially in biphasic reaction systems, to ensure efficient contact between the reactants.[2]

Q4: I am observing a significant amount of the thiourea byproduct. How can I minimize its formation?

To minimize the formation of N,N'-bis(3-chloro-2-methylphenyl)thiourea, consider the following:

  • Slow Addition: Add the 3-Chloro-2-methylaniline solution slowly to the thiophosgene solution. This ensures that thiophosgene is always in excess, promoting the formation of the isothiocyanate over the thiourea.

  • Vigorous Stirring: Efficient mixing helps to quickly disperse the aniline and prevent localized areas of high concentration where it could react with the product.[2]

  • Control of Stoichiometry: Using a slight excess of thiophosgene can help to ensure that all the aniline is consumed.

Q5: What are the recommended methods for purifying the final product?

The primary methods for purifying this compound are:

  • Flash Column Chromatography: This is a highly effective method for separating the desired isothiocyanate from the less polar thiourea byproduct and other impurities.[3][4][5]

  • Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used for purification.

  • Steam Distillation: This technique can be effective for removing excess thiophosgene and other volatile impurities.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Isothiocyanate Incomplete reaction.Ensure the use of pure, dry starting materials. Use a slight excess of thiophosgene. Optimize reaction temperature and ensure vigorous stirring.
Formation of thiourea byproduct.Add the aniline solution slowly to the thiophosgene solution. Maintain vigorous stirring throughout the addition.
Degradation of the product during workup.Avoid excessive heat during solvent removal. Use appropriate pH conditions during aqueous washes.
High Level of Thiourea Byproduct Incorrect order of addition.Always add the aniline to the thiophosgene solution, not the other way around.
Inefficient mixing.Use a high-speed mechanical stirrer, especially for larger scale reactions.
Presence of Unreacted 3-Chloro-2-methylaniline Insufficient thiophosgene.Use a slight molar excess (e.g., 1.1-1.2 equivalents) of thiophosgene.
Product is an oil instead of a solid (if applicable) Presence of impurities.Purify the product using flash column chromatography or vacuum distillation.
Difficulty in Separating Product from Thiourea Similar polarities.Optimize the solvent system for flash column chromatography. A gradient elution may be necessary. Consider derivatizing the unreacted amine to facilitate separation.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • 3-Chloro-2-methylaniline

  • Thiophosgene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Chloro-2-methylaniline (1 equivalent) in dichloromethane.

  • In a separate addition funnel, prepare a solution of thiophosgene (1.2 equivalents) in dichloromethane.

  • Cool the aniline solution in an ice bath.

  • Slowly add the thiophosgene solution dropwise to the stirred aniline solution over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a vigorously stirred biphasic mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica gel onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for a Generic Aryl Isothiocyanate Synthesis

Purification MethodPurity of Final Product (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Flash Column Chromatography >98%70-85%High purity, good for removing closely related impurities.Can be time-consuming and requires significant solvent usage.
Vacuum Distillation 95-98%65-80%Suitable for large-scale purification of liquids.Requires the compound to be thermally stable.
Steam Distillation ~95%72-81%Effective for removing volatile impurities like excess thiophosgene.[2]May not effectively remove non-volatile byproducts like thiourea.
Recrystallization >99% (if solid)60-75%Can yield very pure crystalline products.Only applicable to solid compounds; yield can be lower due to solubility losses.

Note: The data presented are typical values for aryl isothiocyanate syntheses and may vary for the specific synthesis of this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline Reaction_Vessel Reaction (DCM, 0°C to RT) 3-Chloro-2-methylaniline->Reaction_Vessel Thiophosgene Thiophosgene Thiophosgene->Reaction_Vessel Quenching Quench (NaHCO3 aq.) Reaction_Vessel->Quenching Crude Mixture Extraction Liquid-Liquid Extraction Quenching->Extraction Drying_Concentration Dry (Na2SO4) & Concentrate Extraction->Drying_Concentration Crude_Product Crude Product Drying_Concentration->Crude_Product Purification_Method Flash Chromatography or Vacuum Distillation Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product Byproducts Byproducts (e.g., Thiourea) Purification_Method->Byproducts

Caption: Experimental workflow for the synthesis and purification of this compound.

Byproduct_Formation Amine 3-Chloro-2-methylaniline Isothiocyanate This compound (Desired Product) Amine->Isothiocyanate + Thiophosgene (Main Reaction) Thiophosgene Thiophosgene Thiourea N,N'-bis(3-chloro-2-methylphenyl)thiourea (Byproduct) Isothiocyanate->Thiourea + Unreacted Amine (Side Reaction)

Caption: Signaling pathway illustrating the formation of the desired product and the primary byproduct.

References

Technical Support Center: Scaling Up the Synthesis of 1-Chloro-3-isothiocyanato-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 1-Chloro-3-isothiocyanato-2-methylbenzene. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and efficient synthesis.

Experimental Protocols

The most common and scalable method for the synthesis of this compound is the one-pot reaction of 3-chloro-2-methylaniline with carbon disulfide in the presence of a base, followed by desulfurization. This approach avoids the use of highly toxic reagents like thiophosgene.[1][2][3][4]

One-Pot Synthesis using Sodium Hydroxide

This protocol is adapted from a general method for the synthesis of aryl isothiocyanates and is suitable for gram-scale production.[1][2][4]

Materials:

  • 3-Chloro-2-methylaniline

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH), powder

  • Acetonitrile (CH₃CN)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, add acetonitrile, powdered sodium hydroxide, 3-chloro-2-methylaniline, and carbon disulfide to a reaction vessel equipped with a magnetic stirrer.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is around 9 hours.[1]

  • Work-up: Once the reaction is complete, centrifuge the mixture to separate the solid byproducts.

  • Isolation: Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash chromatography on silica gel using petroleum ether as the eluent to obtain pure this compound.[1]

Data Presentation

The following table summarizes the yields of various substituted aryl isothiocyanates synthesized using the one-pot NaOH-promoted method. This data provides a reference for expected yields when scaling up the synthesis of this compound.

Starting AmineSubstituentsYield (%)
2-Methylaniline2-CH₃74
4-Methylaniline4-CH₃77
3,5-Dimethylaniline3,5-(CH₃)₂91
4-Fluoroaniline4-F74
4-Chloroaniline4-Cl65
4-Bromoaniline4-Br56
2-Methoxyaniline2-OCH₃70
3-Methoxyaniline3-OCH₃78
4-Methoxyaniline4-OCH₃75
4-Ethoxyaniline4-OC₂H₅72

Data adapted from a study on NaOH-promoted one-pot aryl isothiocyanate synthesis.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction.- Extend the reaction time and monitor closely using TLC. - Ensure efficient stirring to maintain a homogeneous mixture.
Inactive starting material.- Use freshly distilled 3-chloro-2-methylaniline.
Insufficient base.- Ensure the sodium hydroxide is finely powdered and used in the correct stoichiometric amount.
Formation of Symmetric Thiourea Byproduct Reaction of the isothiocyanate product with unreacted amine.- Ensure a slight excess of carbon disulfide is used. - Optimize the reaction time to ensure full conversion of the starting amine.
Difficulty in Purification Presence of polar impurities.- Perform an aqueous work-up by washing the crude product with dilute acid to remove any remaining amine, followed by a brine wash.
Oily product that is difficult to handle.- If the product is an oil, consider purification by vacuum distillation if it is thermally stable.
Reaction Stalls Poor solubility of the dithiocarbamate intermediate.- While acetonitrile is generally a good solvent, for particularly stubborn reactions, a co-solvent might be explored, though this would require re-optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when scaling up this synthesis?

A1: Carbon disulfide (CS₂) is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Q2: Can I use a different base instead of sodium hydroxide?

A2: Other bases such as potassium hydroxide or organic bases like triethylamine can be used for the formation of the dithiocarbamate intermediate. However, the NaOH-promoted method is advantageous as NaOH can also act as the desulfurizing agent, simplifying the process.[1][2][4]

Q3: My starting material, 3-chloro-2-methylaniline, is dark. Can I still use it?

A3: Anilines can oxidize and darken upon storage. While it might still react, for best results and to minimize impurities, it is recommended to purify the 3-chloro-2-methylaniline by distillation before use.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method. Use a suitable eluent system (e.g., petroleum ether/ethyl acetate mixture) to separate the starting amine from the isothiocyanate product. The isothiocyanate will have a higher Rf value than the more polar amine.

Q5: What is the most common byproduct in this reaction and how can I minimize it?

A5: The most common byproduct is the symmetrically substituted thiourea, formed from the reaction of the isothiocyanate product with unreacted starting amine. To minimize this, ensure the complete consumption of the 3-chloro-2-methylaniline by using a slight excess of carbon disulfide and allowing for sufficient reaction time.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound A 3-Chloro-2-methylaniline D Dithiocarbamate Intermediate A->D + CS2, NaOH B Carbon Disulfide (CS2) B->D C Sodium Hydroxide (NaOH) C->D E This compound D->E Desulfurization

Caption: One-pot synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield or No Product CheckReaction Check Reaction Completion (TLC) Start->CheckReaction CheckReagents Check Reagent Quality Start->CheckReagents CheckBase Check Base Start->CheckBase Incomplete Incomplete CheckReaction->Incomplete Extend Extend Reaction Time Incomplete->Extend Yes Complete Reaction Complete Incomplete->Complete No Extend->CheckReaction PurifyAmine Purify Starting Amine CheckReagents->PurifyAmine UseFreshBase Use Fresh/Fine Powder NaOH CheckBase->UseFreshBase PurificationIssue Purification Issues Complete->PurificationIssue Success Successful Synthesis Complete->Success No Purification Issues AqueousWorkup Perform Aqueous Work-up PurificationIssue->AqueousWorkup Distillation Consider Vacuum Distillation AqueousWorkup->Distillation Distillation->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

Comparative Reactivity Analysis of 1-Chloro-3-isothiocyanato-2-methylbenzene and Other Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1-Chloro-3-isothiocyanato-2-methylbenzene with other relevant isothiocyanates (ITCs). Understanding the reactivity of the isothiocyanate functional group (-N=C=S) is paramount for its application in drug development and biological research, as its efficacy is often directly correlated with its ability to interact with biological nucleophiles, such as cysteine residues in proteins.

Executive Summary

The reactivity of isothiocyanates is primarily governed by the electrophilicity of the central carbon atom in the -N=C=S group. This reactivity is significantly modulated by the electronic properties of the substituent attached to the nitrogen atom. In general, aliphatic isothiocyanates exhibit higher reactivity than their aromatic counterparts due to the electron-donating nature of alkyl groups, which destabilizes the ground state and increases the susceptibility of the electrophilic carbon to nucleophilic attack.[1] Conversely, the aromatic ring in aryl isothiocyanates can delocalize the electron density of the isothiocyanate group through resonance, thereby stabilizing the molecule and reducing its reactivity.[1]

For aromatic isothiocyanates, the presence of electron-withdrawing or electron-donating groups on the aromatic ring further refines their reactivity. Electron-withdrawing groups, such as halogens or nitro groups, enhance the electrophilicity of the isothiocyanate carbon, leading to increased reactivity.[1] Conversely, electron-donating groups, like methyl groups, tend to decrease reactivity.

Based on these principles, the reactivity of this compound is predicted to be influenced by the competing effects of the electron-withdrawing chloro group and the electron-donating methyl group.

Quantitative Comparison of Reactivity

IsothiocyanateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Aromatic Isothiocyanates
Phenyl Isothiocyanaten-ButylamineDiethyl Ether251.1 x 10⁻²
p-Nitrophenyl Isothiocyanaten-ButylamineDiethyl Ether251.23 x 10⁻²[1]
o-Tolyl Isothiocyanate (2-Methylphenyl ITC)DiglycineWater (pH 8.5)251.5 x 10⁻³
m-Chlorophenyl IsothiocyanateDiglycineWater (pH 8.5)254.0 x 10⁻³
Aliphatic Isothiocyanates
Benzyl IsothiocyanateDiglycineWater (pH 8.5)258.3 x 10⁻³[1]
Allyl IsothiocyanateGlutathionePhosphate Buffer251.25
SulforaphaneGlutathionePhosphate Buffer250.75

Analysis of Substituent Effects on this compound:

  • Chloro Group (at position 1): As an electron-withdrawing group, the chloro substituent is expected to increase the electrophilicity of the isothiocyanate carbon, thereby increasing the reactivity of the molecule compared to an unsubstituted phenyl isothiocyanate.

  • Methyl Group (at position 2): As an electron-donating group, the methyl substituent is expected to decrease the reactivity.

The net effect on the reactivity of this compound will be a balance of these two opposing electronic effects. Given the positions of the substituents relative to the isothiocyanate group, it is plausible that the electron-withdrawing effect of the chlorine will have a more dominant influence, leading to a reactivity that is likely higher than that of 2-methylphenyl isothiocyanate but potentially lower than that of 3-chlorophenyl isothiocyanate due to the presence of the deactivating methyl group.

Experimental Protocols

To empirically determine and compare the reactivity of this compound, the following experimental protocols can be employed.

Kinetic Analysis by Stopped-Flow Spectrophotometry

This method is ideal for measuring the rapid kinetics of the reaction between an isothiocyanate and a primary amine.

Principle: The formation of a thiourea product from the reaction of an isothiocyanate and an amine can be monitored by observing the change in absorbance of the reaction mixture over time.[1] The stopped-flow technique allows for the rapid mixing of reactants and immediate measurement of absorbance changes.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for reactant delivery

  • This compound

  • Comparative isothiocyanates (e.g., Phenyl isothiocyanate, Benzyl isothiocyanate)

  • Nucleophile (e.g., n-Butylamine)

  • Reaction solvent (e.g., Acetonitrile, Dioxane)

  • Thermostatted cell holder

Procedure:

  • Wavelength Selection: Determine the optimal wavelength for monitoring the reaction by recording the UV-Vis spectra of the individual reactants and the expected thiourea product. The chosen wavelength should be one where the product has significant absorbance and the reactants have minimal absorbance.

  • Solution Preparation: Prepare stock solutions of the isothiocyanate and the amine in the chosen solvent. A pseudo-first-order condition is typically employed by using a large excess (at least 10-fold) of the amine.

  • Kinetic Run:

    • Load one syringe with the isothiocyanate solution and the other with the amine solution.

    • Equilibrate the solutions to the desired temperature in the instrument's drive syringes.

    • Initiate the automated mixing and data acquisition. The instrument will rapidly mix the reactants and record the change in absorbance over time.

  • Data Analysis:

    • The observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential equation.

    • The second-order rate constant (k) is calculated by dividing k_obs by the concentration of the amine in excess.

    • k = k_obs / [Amine]

Competitive Reactivity Study by HPLC

This method allows for the direct comparison of the reactivity of two different isothiocyanates towards a single nucleophile.[1]

Principle: Two different isothiocyanates are allowed to compete for a limited amount of a nucleophile. The relative amounts of the two resulting thiourea products are quantified by High-Performance Liquid Chromatography (HPLC). The product ratio directly reflects the relative reactivity of the two isothiocyanates.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • This compound

  • A reference isothiocyanate (e.g., Phenyl isothiocyanate)

  • Nucleophile (e.g., n-Butylamine)

  • Reaction solvent (e.g., Acetonitrile)

  • Mobile phase for HPLC (e.g., Acetonitrile/water gradient)

Procedure:

  • Reaction Setup:

    • In a reaction vial, prepare a solution containing equimolar amounts of this compound and the reference isothiocyanate in the reaction solvent.

    • Add a sub-stoichiometric amount of the nucleophile (e.g., 0.5 equivalents relative to the total isothiocyanates).

    • Allow the reaction to proceed to completion at a controlled temperature.

  • HPLC Analysis:

    • Inject a sample of the reaction mixture into the HPLC system.

    • Separate the unreacted isothiocyanates and the two thiourea products using a suitable gradient elution program.

    • Monitor the elution profile with the UV detector at a wavelength where all components have a reasonable absorbance.

  • Quantification and Analysis:

    • Identify the peaks corresponding to the two thiourea products based on their retention times, as determined from standard injections of the individually synthesized products.

    • Integrate the peak areas of the two product peaks.

    • The ratio of the peak areas (corrected for any differences in molar absorptivity if necessary) provides the ratio of the rate constants for the two competing reactions, thus giving a direct measure of their relative reactivity.

Signaling Pathway and Experimental Workflow Diagrams

The biological activity of isothiocyanates is often mediated through their interaction with specific cellular signaling pathways. One of the most well-characterized is the Keap1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress.

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by isothiocyanates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_ITC Prepare Isothiocyanate Solutions Mix Mix Reactants Prep_ITC->Mix Prep_Nuc Prepare Nucleophile Solution Prep_Nuc->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Quench Quench Reaction (if necessary) Incubate->Quench Analyze Analyze by HPLC or Stopped-Flow Quench->Analyze Quantify Quantify Products Analyze->Quantify Calculate Calculate Rate Constants Quantify->Calculate

Caption: General experimental workflow for kinetic analysis of isothiocyanate reactivity.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Hindrance cluster_nucleophile Nucleophile Properties cluster_conditions Reaction Conditions ITC_Reactivity Isothiocyanate Reactivity EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) EWG->ITC_Reactivity Increases EDG Electron-Donating Groups (e.g., -CH3, -OCH3) EDG->ITC_Reactivity Decreases Bulky_Subs Bulky Substituents Bulky_Subs->ITC_Reactivity Decreases Nuc_Strength Nucleophilicity Nuc_Strength->ITC_Reactivity Increases Nuc_Conc Concentration Nuc_Conc->ITC_Reactivity Increases Solvent Solvent Polarity Solvent->ITC_Reactivity Influences Temp Temperature Temp->ITC_Reactivity Influences

Caption: Factors influencing the reactivity of isothiocyanates.

References

A Comparative Guide to the Biological Activity of 1-Chloro-3-isothiocyanato-2-methylbenzene and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 1-Chloro-3-isothiocyanato-2-methylbenzene and its structurally related isothiocyanate (ITC) analogs. Isothiocyanates, organic compounds characterized by the -N=C=S functional group, are widely recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This document aims to present a consolidated overview of the available experimental data to facilitate further research and drug development efforts in this area.

Introduction to Isothiocyanates

Isothiocyanates are naturally occurring compounds found in cruciferous vegetables such as broccoli, cabbage, and watercress. They are produced from the enzymatic hydrolysis of glucosinolates. The biological activity of ITCs is largely attributed to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic cellular targets, thereby modulating various signaling pathways. The specific biological effects of an ITC are significantly influenced by the structure of its side chain. This guide focuses on phenyl isothiocyanates with various substitutions, providing a comparative analysis of their bioactivities.

Comparative Biological Activity Data

To provide a clear and objective comparison, the following tables summarize the quantitative biological activity data for this compound and its selected analogs. The data is categorized by anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.

Anticancer Activity

The antiproliferative effects of various isothiocyanates have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 1: Anticancer Activity (IC50, µM) of Selected Isothiocyanates

CompoundCancer Cell LineIC50 (µM)Reference
This compound Data Not Available--
Phenyl isothiocyanate (PITC)Data Not Available--
Benzyl isothiocyanate (BITC)SKM-1 (Human AML)4.0 - 5.0[1]
Phenethyl isothiocyanate (PEITC)UACC 903 (Melanoma)~15[2]
PC-3 (Prostate)~10[2]
MDA-MB-231 (Breast)~12[2]
T98G (Glioblastoma)~20[2]
HT-1080 (Fibrosarcoma)~18[2]
Caco-2 (Colon)~25[2]
4-Methylphenyl isothiocyanateData Not Available--
4-Chlorophenyl isothiocyanateA549 (NSCLC)~80 (as ITC 18)[3]
3,5-Bis(trifluoromethyl)phenyl isothiocyanateA549 (NSCLC)~360 (as ITC 36)[3]

Note: Data for this compound is not currently available in the reviewed literature. The presented data for analogs are from various studies and may not be directly comparable due to different experimental conditions.

Anti-inflammatory and Antioxidant Activity

The anti-inflammatory potential of isothiocyanates is often assessed by their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Their antioxidant capacity is commonly measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 2: Anti-inflammatory and Antioxidant Activity of Selected Isothiocyanates

CompoundCOX-2 Inhibition (% at 50 µM)DPPH Radical Scavenging (IC50, mM)Reference
This compound Data Not AvailableData Not Available-
Phenyl isothiocyanate (PITC)Data Not AvailableData Not Available-
Benzyl isothiocyanate (BITC)Data Not AvailableData Not Available-
Phenethyl isothiocyanate (PEITC)Data Not AvailableData Not Available-
4-Methylphenyl isothiocyanateData Not AvailableData Not Available-
4-Chlorophenyl isothiocyanateData Not AvailableData Not Available-
Antimicrobial Activity

The antimicrobial efficacy of isothiocyanates is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 3: Antimicrobial Activity (MIC) of Selected Isothiocyanates

CompoundMicroorganismMICReference
This compound Data Not Available--
Phenyl isothiocyanate (PITC)Escherichia coli1000 µg/mL[4]
Staphylococcus aureus1000 µg/mL[4]
Benzyl isothiocyanate (BITC)Methicillin-resistant S. aureus (MRSA)2.9 - 110 µg/mL[5]
Phenethyl isothiocyanate (PEITC)Methicillin-resistant S. aureus (MRSA)(Higher than BITC)[5]
Staphylococcus aureus1 mmol/L[6]
4-Methylphenyl isothiocyanateData Not Available--
4-Chlorophenyl isothiocyanateData Not Available--

Note: The wide range of MIC values for BITC reflects its varying efficacy against different MRSA isolates.

Key Signaling Pathways Modulated by Isothiocyanates

Isothiocyanates exert their biological effects by modulating several critical signaling pathways. The following diagrams illustrate the key pathways influenced by these compounds.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate Keap1 Keap1 ITC->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_dissociation Keap1->Nrf2_dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Nrf2_dissociation->Nrf2 Nrf2_n->ARE Binds to

Figure 1: Activation of the Nrf2 signaling pathway by isothiocyanates.

Isothiocyanates can activate the Nrf2 pathway, a primary regulator of the cellular antioxidant response, leading to the transcription of antioxidant and detoxifying enzymes.[7][8][9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate IKK IKK ITC->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Sequesters IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation Inflammatory_Genes Pro-inflammatory Gene Expression IkB_p->NFkB Release NFkB_n->Inflammatory_Genes Promotes Transcription

Figure 2: Inhibition of the NF-κB signaling pathway by isothiocyanates.

Isothiocyanates can inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression, by preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[1][10][11][12]

MAPK_Pathway cluster_MAPK MAPK Signaling ITC Isothiocyanate ERK ERK ITC->ERK Modulates JNK JNK ITC->JNK Modulates p38 p38 ITC->p38 Modulates AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Cellular_Responses Cell Proliferation, Apoptosis, Inflammation AP1->Cellular_Responses Regulates

Figure 3: Modulation of the MAPK signaling pathway by isothiocyanates.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis, is another key target of isothiocyanates.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist in the design of future studies.

DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of the compounds.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_samples Prepare serial dilutions of isothiocyanate compounds start->prep_samples mixing Mix DPPH solution with isothiocyanate solutions prep_dpph->mixing prep_samples->mixing incubation Incubate in the dark at room temperature for 30 min mixing->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate percentage of radical scavenging activity measurement->calculation end End calculation->end

Figure 4: Experimental workflow for the DPPH radical scavenging assay.

Procedure:

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Serial dilutions of the test compounds are prepared.

  • The DPPH solution is mixed with the test compound solutions in a 96-well plate.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

COX-2 Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of the COX-2 enzyme.

COX2_Workflow start Start prep_reagents Prepare reaction buffer, COX-2 enzyme, and arachidonic acid substrate start->prep_reagents add_inhibitor Add isothiocyanate compound (inhibitor) to reaction wells prep_reagents->add_inhibitor add_enzyme Add COX-2 enzyme to wells add_inhibitor->add_enzyme pre_incubation Pre-incubate to allow inhibitor binding add_enzyme->pre_incubation add_substrate Initiate reaction by adding arachidonic acid pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation measurement Measure product formation (e.g., PGE2 levels by ELISA or fluorometric/colorimetric methods) incubation->measurement calculation Calculate percentage of COX-2 inhibition measurement->calculation end End calculation->end

Figure 5: Experimental workflow for the COX-2 inhibition assay.

Procedure:

  • A reaction mixture containing reaction buffer and human recombinant COX-2 enzyme is prepared.[14][15][16][17][18][19][20]

  • The test compounds (inhibitors) are added to the wells of a microplate.

  • The COX-2 enzyme is added to the wells and pre-incubated with the inhibitors.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The plate is incubated at 37°C for a specified time.

  • The reaction is stopped, and the amount of product (e.g., prostaglandin E2) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric/colorimetric assay.

  • The percentage of COX-2 inhibition is calculated relative to a control without an inhibitor.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration of the compounds against various microorganisms.

MIC_Workflow start Start prep_compounds Prepare serial two-fold dilutions of isothiocyanate compounds in broth start->prep_compounds prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculation Inoculate each well of the microplate with the bacterial suspension prep_compounds->inoculation prep_inoculum->inoculation incubation Incubate the plate at 37°C for 18-24 hours inoculation->incubation reading Visually inspect for bacterial growth (turbidity) incubation->reading determination Determine the MIC as the lowest concentration with no visible growth reading->determination end End determination->end

Figure 6: Experimental workflow for MIC determination by broth microdilution.

Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.[21][22][23][24][25]

  • A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[22][23][24]

  • Each well of the microplate is inoculated with the bacterial suspension.

  • The plate is incubated at 37°C for 18-24 hours.

  • Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion

The available data suggest that substituted phenyl isothiocyanates are a promising class of compounds with a broad spectrum of biological activities. While quantitative data for this compound is currently lacking, the analysis of its structural analogs provides valuable insights into the potential structure-activity relationships. The presence and position of substituents on the phenyl ring significantly influence the anticancer, anti-inflammatory, and antimicrobial potencies of these compounds. Further research is warranted to synthesize and evaluate this compound and a wider range of its analogs to establish a more comprehensive understanding of their therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

Spectroscopic Comparison of 1-Chloro-3-isothiocyanato-2-methylbenzene and Its Isomeric Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative spectroscopic analysis of 1-Chloro-3-isothiocyanato-2-methylbenzene and its isomers. Due to the limited availability of experimental data for this compound, this guide leverages experimental data from its isomers and supplements it with predicted spectroscopic data to offer valuable insights for characterization and further research.

This document details a side-by-side comparison of the mass spectrometry, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data. Detailed experimental protocols are provided, and a potential signaling pathway relevant to the biological activity of isothiocyanates is illustrated.

Introduction to this compound and its Derivatives

This compound belongs to the isothiocyanate (ITC) class of organic compounds, characterized by the –N=C=S functional group. Isothiocyanates are of significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. These activities are often attributed to their ability to modulate key cellular signaling pathways. The spectroscopic characterization of these compounds is crucial for their identification, purity assessment, and understanding structure-activity relationships.

Data Presentation: Spectroscopic Comparison

The following tables summarize the available and predicted spectroscopic data for this compound and its isomers, 4-Chloro-1-isothiocyanato-2-methylbenzene and 2-Chloro-4-methylphenyl isothiocyanate.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Key Mass Fragments (m/z)
This compound (Predicted)C₈H₆ClNS183.66182.99[M+H]⁺: 183.99823, [M+Na]⁺: 205.98017, [M-H]⁻: 181.98367.[1] A characteristic M+2 peak is expected due to the ³⁷Cl isotope.[2][3]
4-Chloro-1-isothiocyanato-2-methylbenzene (Experimental)C₈H₆ClNS183.658182.99Molecular Ion (M⁺): 183, 185 (approx. 3:1 ratio).[4][5]
2-Chloro-4-methylphenyl isothiocyanate (Experimental)C₈H₆ClNS183.658182.99Molecular Ion (M⁺): 183, 185 (approx. 3:1 ratio).

Table 2: Infrared (IR) Spectroscopy Data

Compoundν(N=C=S) (cm⁻¹)ν(C-Cl) (cm⁻¹)Aromatic ν(C=C) (cm⁻¹)Aromatic ν(C-H) (cm⁻¹)
This compound (Predicted)~2100 (strong, sharp)~700-800~1450-1600~3000-3100
4-Chloro-1-isothiocyanato-2-methylbenzene (Experimental)~2090~750~1480, 1580~3050
2-Chloro-4-methylphenyl isothiocyanate (Experimental)~2100~760~1490, 1590~3060

Table 3: UV-Visible (UV-Vis) Spectroscopy Data

Compoundλmax (nm)SolventMolar Absorptivity (ε)
This compound (Predicted)~250-260, ~300-320Dioxane or similar non-polar solventNot available
Phenyl isothiocyanate (Reference)268Not specifiedNot specified[6]
Aromatic Isothiocyanates (General)300-320 (n→π*)DioxaneSimilar intensities expected for derivatives.[7]

Table 4: ¹H NMR Spectroscopy Data (Predicted)

Compoundδ (ppm) - Aromatic Protonsδ (ppm) - Methyl Protons
This compound 7.1-7.4 (multiplet, 3H)~2.3 (singlet, 3H)

Table 5: ¹³C NMR Spectroscopy Data (Predicted)

| Compound | δ (ppm) - Isothiocyanate Carbon | δ (ppm) - Aromatic Carbons | δ (ppm) - Methyl Carbon | |---|---|---| | This compound | ~135 | 125-140 | ~15-20 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solution is then transferred to a 5 mm NMR tube.[8]

  • ¹H NMR Spectroscopy:

    • Instrument: 300 or 400 MHz NMR spectrometer.

    • Internal Standard: Tetramethylsilane (TMS) at δ 0.00.

    • Parameters: 16-32 scans, relaxation delay of 1.0 s, pulse width of 30-45°, and a spectral width of 10-15 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 75 or 100 MHz NMR spectrometer.

    • Internal Reference: Solvent peak (CDCl₃ at δ 77.16).

    • Parameters: 1024-4096 scans, relaxation delay of 2.0 s, pulse width of 30°, spectral width of 0-220 ppm, with proton broadband decoupling.[8]

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method): A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (NaCl or KBr). After the solvent evaporates, a thin film of the compound remains.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plate is recorded first and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Data Acquisition: For ESI, the sample solution is infused into the source. For EI, a small amount of the sample is introduced into the high vacuum of the instrument. The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or dioxane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: A baseline is recorded using a cuvette containing only the solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

Mandatory Visualization

Biological Signaling Pathway of Isothiocyanates

Isothiocyanates are known to exert their biological effects by modulating key signaling pathways involved in cellular stress response and inflammation. A significant mechanism is the activation of the Nrf2-Keap1 pathway, a master regulator of antioxidant response, and the inhibition of the pro-inflammatory NF-κB pathway.[9][10]

Isothiocyanate_Signaling cluster_0 Cytoplasm cluster_1 Nucleus ITC Isothiocyanate (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex ITC->Keap1_Nrf2 modifies Cys residues IKK IKK Complex ITC->IKK inhibition Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation IkappaB IκBα IKK->IkappaB phosphorylation (inhibited) NFkB_IkappaB NF-κB-IκBα Complex NFkB_cyto NF-κB NFkB_IkappaB->NFkB_cyto release (inhibited) NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation (inhibited) ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, GST) ARE->Antioxidant_Genes activates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes activates (inhibited)

Caption: Signaling pathway of isothiocyanates.

Synthetic Workflow

The synthesis of this compound and its derivatives typically involves the reaction of the corresponding aniline with thiophosgene or a thiophosgene equivalent.

Synthesis_Workflow Start Substituted Aniline (e.g., 3-Chloro-2-methylaniline) Reaction Reaction in an Inert Solvent (e.g., Dichloromethane) Start->Reaction Reagent Thiophosgene (CSCl₂) or Thiophosgene Equivalent Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Target Isothiocyanate Purification->Product Analysis Spectroscopic Characterization Product->Analysis

Caption: General synthetic workflow for isothiocyanates.

This guide provides a foundational spectroscopic comparison for this compound and its derivatives. The presented data and protocols are intended to aid researchers in the identification and characterization of these and related compounds, and to provide context for their potential biological activities. Further experimental investigation is necessary to fully elucidate the spectroscopic properties of this compound.

References

Validating the Structure of N-(3-chloro-2-methylphenyl)-N'-phenylthiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the structure of N-(3-chloro-2-methylphenyl)-N'-phenylthiourea, a product of the reaction between 1-Chloro-3-isothiocyanato-2-methylbenzene and aniline. For comparative purposes, its performance and analytical characteristics are contrasted with N,N'-diphenylthiourea, the product derived from the less substituted phenyl isothiocyanate. This guide details the necessary experimental protocols and presents key analytical data to ensure accurate structural confirmation.

Reaction Overview and Comparative Framework

The primary reaction involves the nucleophilic addition of aniline to the electrophilic carbon of the isothiocyanate group of this compound. This reaction is a common and efficient method for forming N,N'-disubstituted thioureas.

To provide a clear comparison, we will evaluate the target product against an alternative derived from a simpler, non-substituted aryl isothiocyanate.

  • Target Product: N-(3-chloro-2-methylphenyl)-N'-phenylthiourea

  • Alternative Product: N,N'-diphenylthiourea

The presence of the chloro and methyl substituents on the target product's phenyl ring is expected to influence its spectroscopic properties compared to the unsubstituted alternative. These differences are key to validating the correct product structure.

Below is a diagram illustrating the synthesis pathways for both the target and alternative products.

G cluster_0 Target Product Synthesis cluster_1 Alternative Product Synthesis Reagent1 1-Chloro-3-isothiocyanato- 2-methylbenzene Product1 N-(3-chloro-2-methylphenyl) -N'-phenylthiourea Reagent1->Product1 + Aniline Aniline1 Aniline Reagent2 Phenyl Isothiocyanate Product2 N,N'-diphenylthiourea Reagent2->Product2 + Aniline Aniline2 Aniline

A Comparative Guide to the In Vitro Anticancer Activity of 1-Chloro-3-isothiocyanato-2-methylbenzene Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of various substituted isothiocyanates against different human cancer cell lines. This data, gathered from multiple studies, allows for a comparative assessment of their antiproliferative activities.

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
Benzyl Isothiocyanate (BITC)Unsubstituted8505C (Anaplastic Thyroid Cancer)27.56
Benzyl Isothiocyanate (BITC)UnsubstitutedCAL-62 (Anaplastic Thyroid Cancer)28.30[1]
Benzyl Isothiocyanate (BITC)UnsubstitutedMDA-MB-231 (Breast Cancer)18.65
Benzyl Isothiocyanate (BITC)UnsubstitutedMCF-7 (Breast Cancer)21.00[2]
3-Methoxybenzyl isothiocyanate3-MethoxyLoVo (Colon Adenocarcinoma)1.92 ± 0.38[3]
3-Methoxybenzyl isothiocyanate3-MethoxyA2780 (Ovary Cancer)1.38 ± 0.2[3]
3-Methoxybenzyl isothiocyanate3-MethoxyMV-4-11 (Leukemia)0.87 ± 0.45[3]
3-Methoxybenzyl isothiocyanate3-MethoxyU-937 (Leukemia)2.02 ± 0.60[3]
4-Methoxybenzyl isothiocyanate4-MethoxyLoVo (Colon Adenocarcinoma)1.70 ± 0.26[3]
4-Methoxybenzyl isothiocyanate4-MethoxyA2780 (Ovary Cancer)1.24 ± 0.09[3]
4-Methoxybenzyl isothiocyanate4-MethoxyMV-4-11 (Leukemia)0.81 ± 0.2[3]
4-Methoxybenzyl isothiocyanate4-MethoxyU-937 (Leukemia)1.53 ± 0.12[3]
1,3-Diisothiocyanatobenzene3-IsothiocyanatoLoVo (Colon Adenocarcinoma)>50[3]
1,4-Diisothiocyanatobenzene4-IsothiocyanatoLoVo (Colon Adenocarcinoma)3.55 ± 0.45[3]

Note: Specific IC50 values for 1-Chloro-3-isothiocyanato-2-methylbenzene and its direct chloro and methyl derivatives were not found in the surveyed literature. The presented data on benzyl isothiocyanate and its methoxy- and diisothiocyanato- derivatives can be used to infer potential activity trends based on substitution patterns.

Experimental Protocols

The in vitro cytotoxicity data presented in this guide is primarily generated using the MTT assay. Below is a detailed, generalized protocol for this key experiment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (isothiocyanate derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (diluted in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve and using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Isothiocyanates are known to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. A common mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway Isothiocyanate-Induced Apoptosis Signaling Pathway ITC Isothiocyanates ROS ↑ ROS Production ITC->ROS Bax ↑ Bax ITC->Bax Bcl2 ↓ Bcl-2 ITC->Bcl2 DeathReceptor Death Receptors (e.g., DR4, DR5) ITC->DeathReceptor Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3

Caption: Isothiocyanate-induced apoptosis pathway.

The experimental workflow for assessing the in vitro cytotoxicity of isothiocyanate derivatives typically follows a standardized procedure to ensure reliable and reproducible results.

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (Cancer Cell Lines) CellSeeding 3. Cell Seeding (96-well plate) CellCulture->CellSeeding CompoundPrep 2. Compound Preparation (Stock & Dilutions) Treatment 4. Compound Treatment (Incubation) CompoundPrep->Treatment CellSeeding->Treatment MTT 5. MTT Addition & Incubation Treatment->MTT Solubilization 6. Formazan Solubilization MTT->Solubilization Absorbance 7. Absorbance Reading (Microplate Reader) Solubilization->Absorbance Calculation 8. IC50 Calculation (Dose-Response Curve) Absorbance->Calculation

Caption: Workflow for in vitro cytotoxicity testing.

References

Benchmarking the synthesis of 1-Chloro-3-isothiocyanato-2-methylbenzene against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 1-Chloro-3-isothiocyanato-2-methylbenzene, a key intermediate in pharmaceutical and agrochemical research. The document outlines established and alternative synthetic routes, presenting available experimental data to facilitate an objective assessment of each method's performance. Detailed experimental protocols are provided, and key chemical transformations are visualized to enhance understanding.

Introduction to this compound

This compound, also known as 3-Chloro-2-methylphenyl isothiocyanate, is a valuable building block in organic synthesis. The isothiocyanate functional group is highly reactive and serves as a versatile handle for the construction of more complex molecules, such as thioureas, which are prevalent in medicinal chemistry. While specific biological activities of this particular compound are not extensively documented in publicly available literature, the broader class of isothiocyanates is well-known for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Structure-activity relationship (SAR) studies on various isothiocyanates indicate that the nature and position of substituents on the aromatic ring significantly influence their biological effects.[3][6]

Comparative Analysis of Synthetic Methods

The primary and most established route for the synthesis of aryl isothiocyanates, including this compound, commences with the corresponding aniline, in this case, 3-Chloro-2-methylaniline.[7][8][9] The general approach involves two key steps: the formation of a dithiocarbamate salt intermediate and its subsequent desulfurization to yield the isothiocyanate.

A prevalent method involves the reaction of the primary amine with carbon disulfide in the presence of a base, such as aqueous ammonia, to form an ammonium dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, like lead nitrate, to furnish the final isothiocyanate.[10] While effective, this method involves the use of heavy metals, which can be environmentally undesirable.

Modern variations of this method utilize alternative desulfurizing agents to circumvent the use of toxic heavy metals and improve reaction conditions. These reagents include tosyl chloride, cyanuric chloride, and others, often employed in one-pot procedures.[11] Another approach involves the use of phenyl chlorothionoformate, which can be applied in either a one-pot or a two-step process and is particularly effective for a broad range of aryl amines.[11]

Data Presentation

Table 1: Comparison of General Synthetic Methods for Aryl Isothiocyanates

MethodStarting MaterialKey ReagentsAdvantagesDisadvantagesTypical Yield Range
Method A: Dithiocarbamate Decomposition (Lead Nitrate) Aryl AmineCarbon Disulfide, Ammonia, Lead NitrateWell-established, generally good yields.[10]Use of toxic heavy metal, potential for side reactions.[10]60-80%[10]
Method B: Dithiocarbamate Decomposition (Modern Reagents) Aryl AmineCarbon Disulfide, Organic Base, Tosyl Chloride/Cyanuric ChlorideAvoids heavy metals, often one-pot procedures.[11]Reagent cost may be higher.70-95%
Method C: Phenyl Chlorothionoformate Aryl AminePhenyl Chlorothionoformate, Sodium HydroxideVersatile for a wide range of amines, including electron-deficient ones.[11]Two-step process may be required for some substrates.[11]Up to 99%[11]
Method D: Ball Milling Aryl AmineCarbon Disulfide, Potassium HydroxideEnvironmentally friendly (solvent-free), efficient.[15][16]Requires specialized equipment.Good to excellent

Experimental Protocols

Method A: General Procedure for Aryl Isothiocyanate Synthesis via Dithiocarbamate Decomposition with Lead Nitrate

This procedure is adapted from a general method for the preparation of phenyl isothiocyanate and is applicable to substituted anilines like 3-Chloro-2-methylaniline.[10]

Step 1: Formation of Ammonium Dithiocarbamate

  • In a round-bottomed flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine carbon disulfide and concentrated aqueous ammonia.[10]

  • Slowly add the substituted aniline (e.g., 3-Chloro-2-methylaniline) to the stirred mixture over a period of 20-30 minutes, maintaining a low temperature.[10]

  • Continue stirring for an additional 30 minutes after the addition is complete, then allow the mixture to stand. A precipitate of the ammonium dithiocarbamate salt will form.[10]

Step 2: Desulfurization and Isolation

  • Dissolve the dithiocarbamate salt in water and transfer it to a larger round-bottomed flask suitable for steam distillation.[10]

  • With constant stirring, add a solution of lead nitrate in water. A precipitate of lead sulfide will form.[10]

  • Steam distill the mixture. Collect the distillate in a receiver containing a small amount of dilute sulfuric acid.[10]

  • Separate the oily product from the aqueous layer, dry it over a suitable drying agent (e.g., calcium chloride), and purify by vacuum distillation.[10]

Mandatory Visualizations

Logical Relationship of Isothiocyanate Synthesis

Synthesis_Pathway General Synthesis of Aryl Isothiocyanates A Aryl Amine (e.g., 3-Chloro-2-methylaniline) D Dithiocarbamate Intermediate A->D + CS2, Base B Carbon Disulfide (CS2) C Base (e.g., NH3, Et3N) F Aryl Isothiocyanate (this compound) D->F Desulfurization E Desulfurizing Agent (e.g., Pb(NO3)2, TsCl)

Caption: General synthetic pathway for aryl isothiocyanates.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Experimental Workflow for Isothiocyanate Synthesis and Evaluation cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation A Reactants (Aryl Amine, CS2, Base) B Reaction (Dithiocarbamate Formation) A->B C Addition of Desulfurizing Agent B->C D Reaction (Isothiocyanate Formation) C->D E Work-up and Purification D->E F Pure Isothiocyanate E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Purity Determination (GC, HPLC) F->H I Biological Activity Screening (e.g., Anticancer, Antimicrobial) F->I J Data Analysis and SAR Studies I->J

Caption: Workflow for synthesis and biological evaluation.

Potential Biological Significance and Signaling Pathways

Isothiocyanates are known to exert their biological effects through various mechanisms, often involving the modulation of key cellular signaling pathways. While specific data for this compound is limited, the activities of other isothiocyanates provide a basis for predicting its potential therapeutic applications.

Many isothiocyanates are recognized as chemopreventive agents.[1] Their anticancer effects are often attributed to their ability to induce apoptosis (programmed cell death), inhibit cell cycle progression, and suppress angiogenesis (the formation of new blood vessels that support tumor growth). A key mechanism involves the modulation of cellular redox homeostasis. Isothiocyanates can react with glutathione, leading to its depletion and an increase in reactive oxygen species (ROS).[17] This oxidative stress can trigger downstream signaling cascades that lead to apoptosis.

Furthermore, isothiocyanates have been shown to interact with and modulate the activity of various proteins involved in cancer progression, including transcription factors and enzymes. For instance, some isothiocyanates can inhibit Phase I drug-metabolizing enzymes while inducing Phase II detoxifying enzymes, a dual action that can prevent the activation of pro-carcinogens and enhance their elimination.[1]

In the context of antimicrobial activity, isothiocyanates can disrupt microbial cell membranes, leading to a loss of integrity and cell death.[3] They can also interfere with essential cellular processes in bacteria and fungi.[4][18]

Potential Signaling Pathway Modulation by Isothiocyanates

Signaling_Pathway Potential Signaling Pathways Modulated by Isothiocyanates cluster_cellular_effects Cellular Effects ITC Isothiocyanate (e.g., this compound) CellCycleArrest Cell Cycle Arrest ITC->CellCycleArrest Anti_inflammatory Anti-inflammatory Effects ITC->Anti_inflammatory GSH_depletion GSH Depletion ITC->GSH_depletion Enzyme_Modulation Enzyme Modulation (Phase I/II) ITC->Enzyme_Modulation Membrane_Disruption Membrane Disruption ITC->Membrane_Disruption Apoptosis Apoptosis Antimicrobial Antimicrobial Activity ROS Increased ROS ROS->Apoptosis GSH_depletion->ROS Enzyme_Modulation->Apoptosis Enzyme_Modulation->CellCycleArrest Membrane_Disruption->Antimicrobial

Caption: Potential signaling pathways affected by isothiocyanates.

References

Unveiling the Differential Cytotoxicity of Isothiocyanate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic profiles of isothiocyanate (ITC) isomers is paramount for harnessing their therapeutic potential. This guide provides a comprehensive comparison of the cytotoxic effects of prominent ITC isomers, supported by experimental data and detailed protocols, to aid in the selection and development of next-generation cancer chemotherapeutics.

Isothiocyanates, a class of phytochemicals abundant in cruciferous vegetables, have garnered significant attention for their potent anti-cancer properties.[1][2] These compounds, including sulforaphane (SFN), phenethyl isothiocyanate (PEITC), allyl isothiocyanate (AITC), and benzyl isothiocyanate (BITC), exhibit a range of cytotoxic activities against various cancer cell lines.[2][3] Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][2][4] This guide synthesizes key findings on the comparative cytotoxicity of these isomers, providing a valuable resource for preclinical research and drug discovery.

Comparative Cytotoxicity of Isothiocyanate Isomers

The cytotoxic potency of ITCs varies significantly depending on their chemical structure and the specific cancer cell type. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key metric for comparing cytotoxicity. The following table summarizes the IC50 values of different ITC isomers across a range of human cancer cell lines.

Isothiocyanate IsomerCancer Cell LineIC50 (µM)Reference
Sulforaphane (SFN) Multiple Myeloma (MM.1S)5 - 72[5]
Pancreatic (PANC-1)~5[6]
Pancreatic (MIA PaCa-2)~40[6]
Prostate (PC3)33.5[7]
Breast (T47D)30.4[7]
Phenethyl Isothiocyanate (PEITC) Multiple Myeloma (MM.1S)6 - 37[5]
Prostatic (LNCaP)~7[8]
Benzyl Isothiocyanate (BITC) HeLa~2.5[1]
Allyl Isothiocyanate (AITC) HeLa~10[1]

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

Generally, studies indicate that PEITC is often more potent than SFN in various cancer cell lines, including multiple myeloma and prostate cancer.[5][8] For instance, in multiple myeloma cell lines, PEITC exhibited lower IC50 values compared to SFN.[5] Similarly, benzyl isothiocyanate (BITC) has been shown to be more cytotoxic than allyl isothiocyanate (AITC).[9][10] The structure of the isothiocyanate, particularly the nature of the side chain, plays a crucial role in its biological activity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of isothiocyanate isomers.

1. Cell Culture and Treatment:

  • Cell Lines: Human cancer cell lines (e.g., HeLa, HT29, PANC-1, MM.1S) are obtained from a repository like the American Type Culture Collection (ATCC).

  • Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Isothiocyanate Preparation: ITC isomers are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

  • Treatment: Cells are seeded in multi-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the ITC isomers or a vehicle control (DMSO).

2. Cytotoxicity Assessment: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • After the desired incubation period with the ITC isomers, the culture medium is removed.

    • MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 3-4 hours at 37°C to allow for formazan crystal formation.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

3. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Procedure:

    • Cells are harvested after treatment and washed with cold phosphate-buffered saline (PBS).

    • The cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and PI are added to the cell suspension.

    • The cells are incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry. The results are typically displayed as a dot plot with four quadrants representing viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the molecular mechanisms underlying ITC-induced cytotoxicity, the following diagrams have been generated using Graphviz.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in multi-well plate incubation Incubate overnight (37°C, 5% CO2) start->incubation treatment Add ITC isomers (various concentrations) incubation->treatment add_mtt Add MTT solution treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add solubilizing agent incubate_mtt->solubilize read_absorbance Measure absorbance (~570 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_data Determine IC50 values calculate_viability->plot_data

Caption: Workflow for determining isothiocyanate cytotoxicity using the MTT assay.

Apoptosis_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_caspase_cascade Caspase Cascade ITC Isothiocyanates (e.g., SFN, PEITC) ROS ↑ Reactive Oxygen Species (ROS) ITC->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of isothiocyanate-induced apoptosis.

References

A Comparative Kinetic Analysis of 1-Chloro-3-isothiocyanato-2-methylbenzene and Phenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic properties of 1-Chloro-3-isothiocyanato-2-methylbenzene and a common alternative, Phenyl Isothiocyanate. Due to the limited availability of direct kinetic data for this compound, this comparison focuses on the anticipated reactivity based on structural and electronic effects, supported by established principles of organic chemistry. Detailed experimental protocols for kinetic analysis are provided to enable researchers to generate quantitative data for these and other isothiocyanates.

Qualitative Comparison of Reactivity

The reactivity of isothiocyanates in nucleophilic addition reactions, the primary mechanism of their biological action, is principally governed by the electrophilicity of the central carbon atom in the -N=C=S group. This electrophilicity is, in turn, influenced by the electronic and steric nature of the substituents.

FeatureThis compoundPhenyl IsothiocyanateExpected Impact on Reactivity
Structure this compoundPhenyl Isothiocyanate
Electronic Effects The benzene ring is substituted with a chlorine atom (electron-withdrawing) and a methyl group (electron-donating). The chlorine atom at the meta position to the isothiocyanate group will have a moderate electron-withdrawing inductive effect, slightly increasing the electrophilicity of the isothiocyanate carbon. The ortho methyl group has a weak electron-donating inductive effect.The isothiocyanate group is directly attached to the benzene ring. The phenyl group is generally considered to be electron-withdrawing in this context, enhancing the electrophilicity of the isothiocyanate carbon.Phenyl isothiocyanate is expected to be slightly more reactive due to the direct electron-withdrawing nature of the phenyl ring. The net electronic effect of the substituents on this compound is a balance between the withdrawing chloro group and the donating methyl group.
Steric Hindrance The methyl group at the ortho position to the isothiocyanate group introduces significant steric hindrance. This bulkiness can impede the approach of a nucleophile to the electrophilic carbon atom.The isothiocyanate group is attached to a primary carbon of the phenyl ring, resulting in less steric hindrance compared to its substituted counterpart.The greater steric hindrance in this compound is expected to decrease its reaction rate with nucleophiles compared to phenyl isothiocyanate.
Overall Predicted Reactivity LowerHigherBased on the combination of electronic and steric factors, Phenyl Isothiocyanate is predicted to be more reactive towards nucleophiles than this compound. The steric hindrance from the ortho-methyl group in the latter is likely to be the dominant factor in reducing its reactivity.

Experimental Protocols

To obtain quantitative kinetic data for a direct comparison, the following experimental protocols can be employed.

Protocol 1: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of reactants and products over time, providing accurate kinetic data.

Materials:

  • This compound

  • Alternative isothiocyanate (e.g., Phenyl Isothiocyanate)

  • Nucleophile (e.g., n-butylamine or glutathione)

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Quenching solution (e.g., a solution of a highly reactive thiol to consume any remaining isothiocyanate)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Reversed-phase C18 column

  • Solvents for mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the isothiocyanate and the nucleophile of known concentrations in the reaction buffer.

  • Reaction Setup: In a thermostatted reaction vessel, combine the reaction buffer and the nucleophile solution at the desired concentrations.

  • Initiation of Reaction: Initiate the reaction by adding the isothiocyanate stock solution to the vessel with rapid mixing.

  • Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing the quenching solution to stop the reaction.

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Develop a gradient elution method to separate the isothiocyanate, the nucleophile, and the thiourea product.

  • Data Analysis: Create a calibration curve for the isothiocyanate to convert peak area to concentration. Plot the concentration of the isothiocyanate versus time. Determine the second-order rate constant (k) by fitting the data to the appropriate integrated rate law.

Protocol 2: Kinetic Analysis by UV-Vis Spectroscopy

This method is suitable for reactions where there is a change in the UV-Vis absorbance spectrum upon product formation.

Materials:

  • This compound

  • Alternative isothiocyanate

  • Nucleophile

  • Reaction buffer

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Determination of λmax: Obtain the UV-Vis spectra of the isothiocyanate and the thiourea product to identify a wavelength (λmax) where the product has significant absorbance and the reactant has minimal absorbance.

  • Preparation of Stock Solutions: Prepare stock solutions of the isothiocyanate and the nucleophile in the reaction buffer.

  • Reaction Setup: In a cuvette, mix the reaction buffer and the nucleophile solution.

  • Initiation and Data Acquisition: Place the cuvette in the spectrophotometer and initiate the reaction by adding the isothiocyanate stock solution and mixing quickly. Immediately begin recording the absorbance at λmax as a function of time.

  • Data Analysis: Use the Beer-Lambert law to convert absorbance data to the concentration of the product. Plot the product concentration versus time and determine the initial reaction rate. By varying the concentrations of the reactants, the rate law and the rate constant (k) can be determined.

Mandatory Visualizations

Experimental Workflow

G prep_stock Prepare Stock Solutions (Isothiocyanate & Nucleophile) setup_rxn Set up Reaction Mixture (Buffer & Nucleophile) prep_stock->setup_rxn initiate_rxn Initiate Reaction (Add Isothiocyanate) setup_rxn->initiate_rxn sampling Time-Point Sampling initiate_rxn->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis (Determine Rate Constant) hplc->data_analysis

Caption: General experimental workflow for the kinetic analysis of isothiocyanate reactions using HPLC.

Signaling Pathway: Nrf2 Activation by Isothiocyanates

Isothiocyanates are well-known activators of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[1][2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITC Isothiocyanate (e.g., this compound) Keap1 Keap1 ITC->Keap1 Reacts with Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Recruits Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitinates Maf Maf Nrf2_nuc->Maf Heterodimerizes with ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Genes Transcription of Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes

Caption: Simplified diagram of the Keap1-Nrf2 signaling pathway activation by isothiocyanates.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 3-Chloro-2-methylphenyl isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 3-Chloro-2-methylphenyl isothiocyanate is a critical step. Traditionally, the synthesis of aryl isothiocyanates has relied on the use of thiophosgene, a highly toxic and hazardous reagent. This guide provides a comparative analysis of safer and more environmentally friendly alternative reagents for the synthesis of 3-Chloro-2-methylphenyl isothiocyanate, supported by experimental data and detailed protocols.

The primary alternative synthetic route involves a two-step, one-pot reaction. First, the starting amine, 3-chloro-2-methylaniline, reacts with carbon disulfide (CS₂) in the presence of a base to form an in-situ dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the final product, 3-Chloro-2-methylphenyl isothiocyanate. This guide will focus on comparing the performance of various desulfurizing agents in this second step.

Comparative Analysis of Desulfurizing Agents

The following table summarizes the performance of various alternative reagents for the synthesis of aryl isothiocyanates. While specific data for 3-Chloro-2-methylphenyl isothiocyanate is limited in the literature, the presented data for analogous aryl amines provides a valuable comparison of the expected yields and reaction conditions.

Desulfurizing ReagentStarting MaterialTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Tosyl Chloride Aryl amines80-95%[1]Room temperature, 30 minReadily available, mild conditions, high yields.[1]Excess reagent can be difficult to remove.[2]
Triphosgene (BTC) Aryl amines85-95%[3][4]0°C to room temp, ~4h[4]Solid, safer to handle than phosgene, high yields.[3]Water-reactive, liberates toxic gases.[5]
Di-tert-butyl dicarbonate (Boc₂O) Aryl amines90-99%[6]Room temperature, short reaction timeVolatile byproducts, clean reaction, high yields.[6]Requires a catalyst (e.g., DMAP or DABCO).[6]
Phenyl Chlorothionoformate Aryl aminesup to 99% (two-step)[7]Room temperatureVersatile for electron-deficient amines.[7]One-pot method less effective for some anilines.[7]
Iodine Aryl aminesGood to excellentRoom temperatureReadily available, non-toxic.Can require a co-reagent like TBAI.[8]
DMT/NMM/TsO⁻ Aryl amines40-92%Microwave, 90°C, 3 minRapid synthesis under microwave conditions.Requires synthesis of the reagent.

Experimental Protocols

Detailed methodologies for the synthesis of 3-Chloro-2-methylphenyl isothiocyanate using selected alternative reagents are provided below. These protocols are adapted from general procedures for the synthesis of aryl isothiocyanates.

Method 1: Tosyl Chloride Mediated Synthesis

This method relies on the in-situ formation of a dithiocarbamate salt, followed by desulfurization with tosyl chloride.[1]

Materials:

  • 3-Chloro-2-methylaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Tosyl chloride (TsCl)

  • Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-chloro-2-methylaniline (1 equiv.) in dichloromethane.

  • Add triethylamine (2.2 equiv.) to the solution.

  • Cool the mixture to 0°C and add carbon disulfide (1.5 equiv.) dropwise.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0°C and add tosyl chloride (1.1 equiv.) portion-wise.

  • Let the reaction proceed at room temperature for 30 minutes.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 2: Triphosgene as a Desulfurizing Agent

This protocol utilizes the safer phosgene surrogate, triphosgene, for the desulfurization step.

Materials:

  • 3-Chloro-2-methylaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Triphosgene (BTC)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-2-methylaniline (1 equiv.) and triethylamine (3 equiv.) in dichloromethane.

  • Add carbon disulfide (1.2 equiv.) and stir the mixture for 1-2 hours at room temperature to form the dithiocarbamate salt.

  • In a separate flask, dissolve triphosgene (0.4 equiv.) in dichloromethane.

  • Slowly add the triphosgene solution to the reaction mixture at 0°C.

  • Allow the reaction to stir at room temperature for 4 hours.[4]

  • Quench the reaction by adding dilute hydrochloric acid.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by vacuum distillation or column chromatography.

Method 3: Synthesis using Di-tert-butyl dicarbonate (Boc₂O)

This method offers a clean workup as the byproducts are volatile.[6]

Materials:

  • 3-Chloro-2-methylaniline

  • Carbon disulfide (CS₂)

  • Triethylamine (Et₃N)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Ethanol

Procedure:

  • To a solution of 3-chloro-2-methylaniline (1 equiv.) in ethanol, add carbon disulfide (10 equiv.) and triethylamine (1 equiv.).

  • Stir the mixture at room temperature for 30 minutes, during which the dithiocarbamate salt will precipitate.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of Boc₂O (0.99 equiv.) in ethanol, followed by a catalytic amount of DMAP or DABCO (1-3 mol%).

  • Continue stirring in the ice bath for 5 minutes, then allow the reaction to warm to room temperature.

  • Stir for an additional 15 minutes after gas evolution ceases.

  • Evaporate the solvent and volatile byproducts under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography if necessary.

Method 4: Phenyl Chlorothionoformate as a Reagent

This approach can be performed as a one-pot or a two-step process and is particularly effective for electron-deficient anilines.[7]

Materials:

  • 3-Chloro-2-methylaniline

  • Phenyl chlorothionoformate

  • Sodium hydroxide (solid)

  • Dichloromethane (DCM)

Procedure (Two-Step):

  • Step 1: Synthesis of the thiocarbamate intermediate.

    • To a solution of 3-chloro-2-methylaniline (1 equiv.) in dichloromethane, add phenyl chlorothionoformate (1 equiv.).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the intermediate.

  • Step 2: Deprotection to form the isothiocyanate.

    • Dissolve the intermediate from Step 1 in dichloromethane.

    • Add powdered sodium hydroxide and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter off the sodium hydroxide, and wash the filtrate with water.

    • Dry the organic layer and remove the solvent to yield the product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic pathway and a typical experimental workflow for the synthesis of 3-Chloro-2-methylphenyl isothiocyanate using alternative reagents.

Synthetic Pathway General Synthetic Pathway for 3-Chloro-2-methylphenyl isothiocyanate Amine 3-Chloro-2-methylaniline Dithiocarbamate In-situ Dithiocarbamate Salt Amine->Dithiocarbamate + CS2, Base CS2 Carbon Disulfide (CS2) + Base (e.g., Et3N) Isothiocyanate 3-Chloro-2-methylphenyl isothiocyanate Dithiocarbamate->Isothiocyanate + Desulfurizing Agent Desulfurizing_Agent Desulfurizing Agent (e.g., Tosyl Chloride, Triphosgene, etc.)

Caption: General reaction scheme for the two-step, one-pot synthesis.

Experimental Workflow Typical Experimental Workflow Start Start: Mix Amine, Base, and Solvent Add_CS2 Add Carbon Disulfide (CS2) at 0°C Start->Add_CS2 Stir_RT Stir at Room Temperature (Dithiocarbamate Formation) Add_CS2->Stir_RT Cool Cool to 0°C Stir_RT->Cool Add_Reagent Add Desulfurizing Reagent Cool->Add_Reagent React_RT React at Room Temperature Add_Reagent->React_RT Quench Quench Reaction (e.g., with Water) React_RT->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Chromatography/Distillation Concentrate->Purify End End: Pure Isothiocyanate Purify->End

Caption: A generalized workflow for the synthesis and purification.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-3-isothiocyanato-2-methylbenzene: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical compounds like 1-Chloro-3-isothiocyanato-2-methylbenzene is of paramount importance. Adherence to proper disposal protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide provides essential safety and logistical information for the responsible management of this halogenated and sulfur-containing organic compound.

Due to its chemical structure, this compound should be treated as a hazardous substance. Isothiocyanates are often toxic and irritant, while halogenated organic compounds require specific disposal routes.[1][2][3] Therefore, all disposal procedures must be conducted with strict adherence to safety protocols.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information based on analogous compounds. Always refer to the specific Safety Data Sheet (SDS) for the product in use.

Hazard ClassificationDescription
Acute Toxicity Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on similar isothiocyanate compounds.[1][4]
Skin Corrosion/Irritation Likely to cause skin irritation.[5][6]
Serious Eye Damage/Irritation Likely to cause serious eye irritation.[5][6]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[7]
Personal Protective Equipment (PPE) and Engineering Controls

All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8] Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent exposure.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves treating it as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[1]

  • Segregation : This compound is a halogenated organic waste.[2] It must be collected separately from non-halogenated organic waste streams.[9][10][11] Do not mix with other chemical waste unless compatibility has been confirmed.[1]

  • Containerization : Use a designated, leak-proof, and chemically compatible container for the waste.[9][12] Whenever possible, use the original container, ensuring it is clearly labeled.[1] If transferring to a new container, it must be in good condition and have a secure, threaded cap.[10]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[1][4][9] The date of accumulation should also be included.[4]

  • Storage : Store the sealed waste container in a designated, cool, dry, and well-ventilated area designated for hazardous waste. This area should be away from heat, sparks, and open flames.[7] Secondary containment is recommended to prevent the spread of material in case of a leak.[1][12]

  • Spill Management : In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[7] Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[7] Ensure the spill area is well-ventilated.[7]

  • Final Disposal : The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal.[1]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical waste and do not involve experimental methodologies.

Disposal Workflow

DisposalWorkflow A Start: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C Spill Spill Occurs B->Spill D Collect in a Labeled, Leak-Proof Container C->D E Store in a Designated Hazardous Waste Area D->E F Contact EHS for Professional Disposal E->F G End: Waste Collected F->G Spill_Cleanup Contain and Absorb Spill with Inert Material Spill->Spill_Cleanup Spill_Cleanup->D

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Chloro-3-isothiocyanato-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Chloro-3-isothiocyanato-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound (also known as 3-Chloro-2-methylphenyl isothiocyanate). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for safe handling and storage.

PropertyValue
CAS Number 19241-35-1
Molecular Formula C₈H₆ClNS
Molecular Weight 183.66 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 99 °C at 2-3 Torr

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the most critical lines of defense against exposure to this compound.

Body PartRecommended ProtectionSpecifications and Remarks
Eyes/Face Chemical Safety Goggles and Face ShieldMust be worn at all times when handling the chemical to protect against splashes.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for splash protection. Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged contact, consult the glove manufacturer's resistance data.
Lab CoatA standard lab coat should be worn and buttoned to protect from incidental contact.
Respiratory NIOSH-Approved RespiratorTo be used in a well-ventilated area. A chemical fume hood is strongly recommended. If working outside of a fume hood or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to maintain a safe laboratory environment.

Preparation
  • Engineering Controls : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • PPE Inspection : Before starting any work, inspect all PPE for damage or defects. Ensure safety goggles, face shield, gloves, and lab coat are in good condition.

  • Emergency Equipment : Confirm that a safety shower and eyewash station are readily accessible and operational.

Handling
  • Transferring : Use only non-sparking tools when transferring the chemical. Ground and bond containers to prevent static discharge.

  • Avoid Contact : Prevent any contact with skin, eyes, and clothing. Do not breathe vapors or mist.

  • Hygiene : Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Post-Handling
  • Decontamination : Clean the work area thoroughly after use.

  • Storage : Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.

  • PPE Removal : Remove contaminated PPE carefully to avoid skin contact. Contaminated clothing should be washed before reuse.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification : this compound is considered hazardous waste.

  • Container Management : Do not dispose of this chemical down the drain or in regular trash. Collect waste in a designated, properly labeled, and sealed container.

  • Professional Disposal : Arrange for disposal through a licensed professional waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill : Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Safe Handling Workflow

The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase cluster_emergency Emergency Response prep_hood Work in Fume Hood prep_ppe Inspect & Don PPE prep_hood->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency handle_transfer Transfer Chemical prep_emergency->handle_transfer handle_avoid_contact Avoid Contact handle_transfer->handle_avoid_contact emergency_spill Spill handle_transfer->emergency_spill handle_hygiene Practice Good Hygiene handle_avoid_contact->handle_hygiene emergency_exposure Exposure handle_avoid_contact->emergency_exposure post_decon Decontaminate Work Area handle_hygiene->post_decon post_storage Proper Storage post_decon->post_storage post_ppe Remove PPE post_storage->post_ppe disp_collect Collect Hazardous Waste post_ppe->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_professional Professional Disposal disp_label->disp_professional

Caption: Workflow for Safe Handling of this compound.

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